Ethyl N-(2-ethoxyphenyl)carbamate: Molecular Architecture, Chemical Synthesis, and Application Dynamics
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a specialized N-phenylcarb...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a specialized N-phenylcarbamate derivative characterized by an ethoxy substitution at the ortho position of the phenyl ring. The carbamate functional group (–NHCOO–) provides a unique balance of chemical stability and targeted reactivity. This structural motif makes the compound a critical building block in organic synthesis, agrochemical development, and advanced bioconjugation technologies. This whitepaper elucidates its physicochemical properties, establishes a self-validating synthesis protocol grounded in mechanistic causality, and explores its utility in contemporary research.
Molecular Structure and Physicochemical Profiling
The molecular architecture of Ethyl N-(2-ethoxyphenyl)carbamate dictates its chemical behavior. The presence of the ortho-ethoxy group induces steric hindrance that influences the dihedral angle between the phenyl ring and the carbamate plane. This structural feature is common in N-phenylcarbamates and stabilizes the molecule via intermolecular N—H⋯O hydrogen bonding, forming robust one-dimensional polymeric chains in solid-state configurations ([1]).
Chemical Synthesis: Causality and Experimental Protocol
The synthesis of N-phenylcarbamates typically proceeds via the nucleophilic acyl substitution of an aniline derivative with a chloroformate ([3]). For Ethyl N-(2-ethoxyphenyl)carbamate, 2-ethoxyaniline (o-phenetidine) is reacted with ethyl chloroformate.
Causality in Experimental Design
Solvent Choice (Anhydrous Dichloromethane - DCM): An aprotic solvent is strictly required to prevent the premature hydrolysis of the highly reactive ethyl chloroformate electrophile.
Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct. Without TEA, the HCl would protonate the 2-ethoxyaniline precursor, rendering it non-nucleophilic and prematurely halting the reaction.
Thermal Control (0°C to Room Temperature): The initial nucleophilic attack is highly exothermic. Starting the reaction at 0°C suppresses side reactions (e.g., the formation of symmetric diarylureas) and ensures high chemoselectivity.
Chemical synthesis workflow of Ethyl N-(2-ethoxyphenyl)carbamate.
Step-by-Step Synthesis Protocol
Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 10.0 mmol of 2-ethoxyaniline in 20 mL of anhydrous DCM.
Base Addition: Add 12.0 mmol of TEA to the solution and cool the mixture to 0°C using an ice-water bath.
Acylation: Dissolve 11.0 mmol of ethyl chloroformate in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic kinetics.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor progress via Thin Layer Chromatography (TLC) until the aniline precursor is fully consumed.
Quenching & Extraction: Quench the reaction with 15 mL of saturated aqueous NaHCO3. Separate the organic layer and extract the aqueous layer twice with 10 mL of DCM.
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure target compound.
Mechanistic Insights and Field Applications
The N-phenylcarbamate scaffold is highly versatile. Its applications span across multiple scientific domains:
Agrochemical Fungicides: N-phenylcarbamate derivatives have been extensively utilized as fungicidal agents. They exhibit high efficacy in inhibiting phytopathogenic fungi, particularly strains that have developed resistance to benzimidazole thiophanate fungicides ([4]). The mechanism typically involves binding to fungal tubulin, thereby disrupting microtubule assembly during mitosis.
Organometallic Bioconjugation: Recent advancements have leveraged N-phenylcarbamates to synthesize storable palladacycles. These organometallic reagents are utilized for the rapid, selective functionalization of alkyne-encoded proteins in biological buffers. The carbamate directing group enhances the stability of the palladacycle while maintaining exceptional cross-coupling reactivity ([5]).
Cross-Coupling Intermediates: In modern organic synthesis, N-phenylcarbamates serve as substrates in palladium-catalyzed intermolecular amidation reactions, allowing for the facile formation of aryl C-N bonds under mild conditions ([3]).
Logical relationships of N-phenylcarbamate applications and mechanisms.
Analytical Validation Protocol
To ensure trustworthiness and scientific integrity, the synthesized compound must be subjected to a self-validating analytical system. Do not proceed to biological or catalytic applications without confirming the following parameters:
High-Performance Liquid Chromatography (HPLC): Run the sample on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak confirms >98% purity and validates the complete absence of unreacted 2-ethoxyaniline.
1H NMR Spectroscopy (400 MHz, CDCl3):
Identify the characteristic triplet (~1.3 ppm) and quartet (~4.2 ppm) verifying the ethyl ester group.
Confirm the presence of the ethoxy group (triplet ~1.4 ppm, quartet ~4.0 ppm).
A broad singlet around 7.0-7.5 ppm will validate the presence of the secondary amine (N-H) proton.
Mass Spectrometry (LC-MS): Confirm the molecular ion peak [M+H]+ at m/z 210.2 to validate the exact molecular weight of the synthesized product.
References
ResearchGate. "Phenyl N-phenylcarbamate". Structural analysis and dihedral angle properties of N-phenylcarbamates.
Bentham Science Publishers. "Synthesis of Methyl N-phenylcarbamate Derivatives by Xphos Pd G2 Catalyzed Intermolecular Amidation Reaction".
Google Patents. "HU195081B - Combined fungicide compositions containing n-phenyl-carbamate derivatives as active components".
National Institutes of Health (PMC). "Storable N-Phenylcarbamate Palladacycles for Rapid Functionalization of An Alkyne-Encoded Protein".
GuideChem. "128643-12-9 | Ethyl (2-ethoxyphenyl)carbamate". Chemical properties and registry data.
Comprehensive Physicochemical Profiling and Solubility Characterization of Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9)
Executive Summary & Chemical Identity In the early stages of drug discovery and preformulation, characterizing the thermodynamic solubility and solid-state properties of specialized pharmacophores is critical. CAS 128643...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
In the early stages of drug discovery and preformulation, characterizing the thermodynamic solubility and solid-state properties of specialized pharmacophores is critical. CAS 128643-12-9 , chemically identified as Ethyl N-(2-ethoxyphenyl)carbamate, is a rare organic building block often utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Because this compound is typically synthesized for specialized chemical libraries, empirical literature regarding its physical characteristics is sparse. As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating analytical framework for characterizing CAS 128643-12-9. By combining predictive modeling with gold-standard pharmacopeial protocols, this guide establishes the causality behind its solvation mechanics and outlines the precise methodologies required to validate its physical properties in the laboratory.
Table 1: Chemical Identity and Predictive Physicochemical Data
Quantitative data synthesized from chemical registries and predictive structural modeling[1][2].
To design an effective solubility protocol, we must first understand the structural causality dictating the molecule's behavior. CAS 128643-12-9 features a carbamate group linked to an ortho-ethoxyphenyl ring.
The Causality of the Ortho-Ethoxy Substitution:
The ethoxy group at the ortho position introduces significant steric hindrance and the potential for intramolecular hydrogen bonding with the adjacent carbamate N-H proton. This intramolecular interaction effectively "hides" the hydrogen bond donor from the surrounding solvent network. Consequently, the molecule exhibits a higher lipophilicity (LogP ~2.5) and lower aqueous solubility than its unsubstituted analogs. Because the carbamate nitrogen is extremely weakly acidic (pKa > 12), the compound will remain unionized across the physiological pH range (1.2 to 7.4). Therefore, its solubility profile is expected to be pH-independent .
Mechanistic pathway of CAS 128643-12-9 solvation from crystal lattice to equilibrium.
Kinetic solubility methods (e.g., solvent-shift) are prone to supersaturation artifacts and are insufficient for rigorous preformulation. Instead, we must employ the Saturation Shake-Flask Method to determine true thermodynamic equilibrium[3], adhering to USP <1236> guidelines[4].
This protocol is designed as a self-validating system : it not only measures the concentration of the dissolved drug but actively verifies that the undissolved solid has not undergone a polymorphic transformation (e.g., hydrate formation) during the 72-hour incubation. If the solid form changes, the measured solubility corresponds to the new polymorph, not the original API.
Step-by-Step Methodology: Shake-Flask Equilibrium
Media Preparation: Prepare USP-recommended buffers (pH 1.2, 4.5, and 6.8) and unbuffered biorelevant media (e.g., FaSSIF) to confirm the predicted pH-independence[4].
Saturation: Add an excess amount of crystalline CAS 128643-12-9 (e.g., 20 mg) to 1.0 mL of each solvent in sealed amber glass vials to prevent photodegradation.
Equilibration: Place the vials in an incubator shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 48 to 72 hours to ensure thermodynamic equilibrium is reached[3].
Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes at 37.0 °C to separate the solid phase from the saturated supernatant without inducing temperature-shift precipitation.
Validation (Critical Step): Extract the residual solid pellet at the bottom of the vial. Dry it gently under nitrogen and analyze it via Powder X-Ray Diffraction (PXRD). Causality: You must confirm the diffractogram matches the starting material to validate that the solubility value belongs to the original polymorph.
Quantification: Carefully aspirate the supernatant, dilute it with a compatible organic solvent (e.g., Acetonitrile) to prevent precipitation, and quantify the concentration using a validated HPLC-UV method against a standard calibration curve.
Solid-State Characterization Protocol
Understanding the thermal transitions of CAS 128643-12-9 is mandatory. Melting point and thermal degradation data inform the boundaries of downstream processing (e.g., hot-melt extrusion or milling).
We employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) workflow. This is a self-validating thermal system : DSC alone cannot differentiate between a true melting point (a phase transition) and a desolvation/dehydration event. By running TGA in parallel, we establish causality. If an endothermic peak in the DSC aligns with a mass loss in the TGA, the event is desolvation, not melting.
Step-by-Step Methodology: DSC/TGA Analysis
Sample Preparation: Accurately weigh 2–5 mg of CAS 128643-12-9 into a TGA alumina crucible and a separate crimped aluminum DSC pan (with a pinhole to allow volatile escape).
TGA Execution: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min). Record the derivative thermogravimetry (DTG) curve to pinpoint the exact onset of thermal degradation.
DSC Execution: Heat the sample in the DSC from 25 °C to a temperature 20 °C below the degradation onset identified by TGA. Use a heating rate of 10 °C/min under nitrogen.
Data Synthesis: Overlay the thermograms. The true melting point is defined as the extrapolated onset temperature of the sharp endothermic peak in the DSC that occurs with zero corresponding weight loss in the TGA.
Integrated Analytical Workflow
The following diagram maps the holistic, self-validating pipeline required to fully characterize CAS 128643-12-9, ensuring that all solid-state and solution-state data are cross-verified.
Integrated workflow for solid-state characterization and thermodynamic solubility validation.
References
[1] ChemicalBook. 128643-12-9 CAS Manufactory (Carbamic acid, (2-ethoxyphenyl)-, ethyl ester). Available at:
[2] Guidechem. Carbamic acid, [2-(4-hydroxy-3-methylphenyl)-2-oxoethyl]-, ethyl ester (9CI) - Predictive Chemical Data. Available at:
Sigma-Aldrich. ETHYL N-(2-ETHOXYPHENYL)CARBAMATE AldrichCPR. Available at:
[4] Biorelevant.com. USP <1236>: Solubility Measurements Chapter. Available at:
[3] Smolecule. Application Notes: Solubility Assessment of Research Compound YS-49 in DMSO (Thermodynamic Shake-Flask Method). Available at:
Chemical Biology of Serine Hydrolase Modulation: A Structure-Activity Relationship (SAR) Guide Using Ethyl N-(2-ethoxyphenyl)carbamate
Executive Overview: The Carbamate Scaffold in Chemical Biology Ethyl N-(2-ethoxyphenyl)carbamate represents a highly tunable, low-molecular-weight scaffold for the targeted inhibition of serine hydrolases, a diverse enzy...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview: The Carbamate Scaffold in Chemical Biology
Ethyl N-(2-ethoxyphenyl)carbamate represents a highly tunable, low-molecular-weight scaffold for the targeted inhibition of serine hydrolases, a diverse enzyme superfamily that includes acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH)[1]. These enzymes act as critical regulatory nodes in neurodegenerative pathologies and endocannabinoid signaling pathways[2]. By systematically modifying the N-aryl and O-alkyl regions of this specific scaffold, researchers can precisely calibrate both the thermodynamic binding affinity (
KD
) and the kinetic rate of enzyme inactivation (
k2
), making it an ideal model for advanced Structure-Activity Relationship (SAR) studies.
Mechanistic Grounding: The Pseudo-Irreversible Inhibition Paradigm
Unlike purely reversible non-covalent inhibitors, carbamates act as pseudo-irreversible inhibitors (often conceptualized as "suicide substrates")[3]. The mechanism is driven by the catalytic triad (typically Ser-His-Glu/Asp) present in the active site of the target hydrolase[4].
Causality of the Chemical Interaction:
Michaelis Complex Formation: The N-(2-ethoxyphenyl) moiety intercalates into the hydrophobic binding pockets of the enzyme (e.g., the peripheral anionic site in AChE) via
π−π
stacking and van der Waals interactions[5].
Nucleophilic Attack: The catalytic serine hydroxyl attacks the electron-deficient carbonyl carbon of the carbamate.
Leaving Group Expulsion: The O-ethyl group is expelled as ethanol. The choice of an O-ethyl leaving group—as opposed to a highly reactive O-aryl group—intentionally lowers the ground-state reactivity of the molecule[1]. This prevents rapid, non-specific hydrolysis in aqueous physiological media, ensuring that carbamylation only occurs when the transition state is specifically stabilized by the target enzyme's oxyanion hole[6].
Enzyme Carbamylation: The enzyme becomes covalently modified (carbamylated). Because the decarbamylation step (hydrolysis of the carbamylated serine) is orders of magnitude slower than native deacetylation, the enzyme is effectively sequestered and inhibited[3].
Figure 1: Pseudo-irreversible inhibition mechanism of serine hydrolases by carbamates.
SAR Dynamics: Tuning the Ethyl N-(2-ethoxyphenyl)carbamate Scaffold
The structural anatomy of ethyl N-(2-ethoxyphenyl)carbamate offers two primary vectors for SAR optimization:
The N-Aryl Vector (Steric & Electronic Tuning): The ortho-ethoxy substitution on the phenyl ring is a critical determinant of enzyme selectivity. In AChE, the acyl binding pocket is sterically constrained by aromatic residues (e.g., Phe288, Arg296)[4]. The bulky ortho-ethoxy group creates a steric clash, significantly reducing AChE affinity. However, BChE possesses a larger acyl pocket (due to the replacement of Phe with Leu/Val), allowing the ortho-substituted scaffold to bind favorably[5]. Thus, the ortho-ethoxy moiety drives BChE selectivity[2].
The O-Alkyl Vector (Leaving Group Dynamics): The O-ethyl group dictates the activation energy required for the carbamylation step. Replacing the O-ethyl group with an O-aryl group (e.g., phenol) increases the leaving group's ability to stabilize the developing negative charge, thereby increasing the
k2
rate constant, but at the cost of reduced chemical stability[1].
Table 1: Synthesized SAR Profiling of the N-(2-ethoxyphenyl)carbamate Scaffold
(Note: Quantitative data represents synthesized trends based on established pharmacophore models for serine hydrolases to illustrate the SAR principles discussed).
Compound
N-Aryl Substitution
O-Leaving Group
AChE IC₅₀ (µM)
BChE IC₅₀ (µM)
FAAH IC₅₀ (µM)
1 (Lead)
ortho-ethoxy
-Ethyl
45.2
4.8
12.5
2
Unsubstituted
-Ethyl
12.4
18.5
>50.0
3
ortho-ethoxy
-Methyl
52.1
6.2
15.0
4
ortho-ethoxy
-Phenyl
2.1
0.4
1.8
5
para-ethoxy
-Ethyl
8.5
22.1
38.4
Self-Validating Experimental Methodologies
To accurately capture the SAR of pseudo-irreversible inhibitors, standard steady-state IC₅₀ assays are insufficient because the inhibition is time-dependent. The following protocols incorporate necessary pre-incubation steps and built-in validation controls.
Causality & Validation: This assay uses acetylthiocholine (ATCh) as a substrate. The enzyme cleaves ATCh to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate (TNB) anion (absorbing at 412 nm). A 15-minute pre-incubation of the enzyme with the carbamate is mandatory; this allows the covalent carbamylation step to reach equilibrium before the competing substrate is introduced. A no-enzyme blank is included to subtract the spontaneous hydrolysis of ATCh, ensuring the signal is strictly enzyme-dependent.
Reaction Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of recombinant human BChE (0.5 U/mL), and 10 µL of the test carbamate (serial dilutions in DMSO, final DMSO <1%).
Equilibration (Critical Step): Pre-incubate the microplate at 37°C for exactly 15 minutes to allow for the formation of the covalent enzyme-inhibitor complex.
Initiation: Initiate the reaction by adding a 20 µL mixture of ATCh (final concentration 0.5 mM) and DTNB (final concentration 0.3 mM).
Data Acquisition: Monitor absorbance continuously at 412 nm for 5 minutes using a microplate reader. Calculate the initial velocity (
V0
) from the linear portion of the curve.
Validation: Determine IC₅₀ using non-linear regression. Validate the run by ensuring the positive control (e.g., Rivastigmine) falls within its established confidence interval.
Protocol 2: FAAH Fluorometric Activity Assay
Causality & Validation: FAAH activity is measured using AMC-arachidonoyl amide. Cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). Because fluorescence is highly sensitive to inner-filter effects, a compound-only control well is used to verify that the carbamate does not auto-fluoresce or quench the AMC emission at 460 nm.
Buffer Preparation: Prepare FAAH assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0).
Reaction Assembly: Combine 10 µL of human recombinant FAAH, 10 µL of test compound, and 130 µL of buffer in a black, flat-bottom 96-well plate.
Equilibration: Pre-incubate for 20 minutes at 37°C.
Initiation: Add 50 µL of AMC-arachidonoyl amide (final concentration 2 µM) to initiate the reaction.
Data Acquisition: Measure fluorescence (Excitation: 340 nm, Emission: 460 nm) kinetically for 30 minutes. Calculate the percentage of inhibition relative to a vehicle-treated enzyme control.
Figure 2: Iterative SAR screening and optimization workflow for carbamate-based inhibitors.
Conclusion & Future Perspectives
The ethyl N-(2-ethoxyphenyl)carbamate scaffold is a highly modular chemical tool. While the O-ethyl leaving group provides excellent chemical stability, its relatively low reactivity requires precise steric matching of the N-aryl ring to the target enzyme's active site. Future lead optimization campaigns should focus on bioisosteric replacement of the O-ethyl group with moderately reactive fluorinated alkyls to enhance
k2
without sacrificing the molecule's favorable aqueous half-life.
Technical Whitepaper: Profiling the Binding Affinity of Ethyl N-(2-ethoxyphenyl)carbamate in Membrane Transporter Assays
Executive Summary The accurate characterization of small-molecule interactions with membrane transporters is a critical vector in drug development, dictating both pharmacokinetic viability and the potential for drug-drug...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The accurate characterization of small-molecule interactions with membrane transporters is a critical vector in drug development, dictating both pharmacokinetic viability and the potential for drug-drug interactions (DDIs). Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) serves as a highly specialized lipophilic probe compound. Featuring an ethyl ester, a carbamate linkage, and an ortho-ethoxy substituted phenyl ring, this molecule possesses a unique physicochemical profile that makes it an excellent candidate for evaluating binding affinities across ATP-binding cassette (ABC) efflux pumps and Solute Carrier (SLC) uptake transporters.
This whitepaper provides a comprehensive, self-validating methodological framework for quantifying the binding affinity and mechanistic interactions of ethyl N-(2-ethoxyphenyl)carbamate within membrane transporter assays.
To design a robust assay, one must first understand the causality behind the molecule's interaction with lipid bilayers and transmembrane proteins.
Lipophilicity & Membrane Partitioning: The highly lipophilic nature of the 2-ethoxyphenyl and ethyl ester groups drives the initial partitioning of the compound into the lipid bilayer. This is a prerequisite for accessing the transmembrane binding pockets of efflux pumps like P-glycoprotein (P-gp/MDR1), which extract substrates directly from the inner leaflet of the membrane.
Hydrogen Bonding & Subsite Occupation: The carbamate linkage (-NH-COO-) acts as a critical pharmacophore. The NH group serves as a hydrogen bond donor, while the carbonyl and ether oxygens act as acceptors. Structural investigations of related carbamate derivatives reveal that they can occupy distinct subsites within the central binding pockets of transporters, driving significant conformational changes upon binding and creating enhanced stability[1].
Anion Relay Potential: Beyond acting as a simple ligand, the carbamate motif possesses the physicochemical capacity to participate in anion relay mechanisms across lipid bilayers, occasionally acting as a synthetic membrane transporter motif itself[2].
Broad-Spectrum Transporter Modulation: Previous profiling of structurally related carbamate compounds has demonstrated differential, concentration-dependent interactions with key pharmacokinetic transporters, including P-gp, BCRP, and various SLC transporters (such as OCT1 and OCT2)[3].
Caption: Mechanistic pathway of carbamate-transporter binding and transport inhibition.
Architecting the Assay Cascade (Self-Validating Systems)
To establish trustworthiness in our kinetic data, we cannot rely on a single assay format. We must deploy orthogonal, self-validating assay architectures tailored to the specific directionality of the transporters.
Phase 1: Vesicular Transport Assay (For ABC Efflux Transporters)
The Causality of the Model: In intact cells, ABC transporters (like P-gp or BCRP) pump substrates out of the cell, meaning their primary binding sites face the intracellular space. Measuring efflux in whole cells is heavily confounded by the passive membrane permeability of the test compound. By utilizing inside-out membrane vesicles , we invert the geometry. The intracellular binding domain is exposed directly to the bulk assay buffer. This transforms a complex cellular permeability problem into a direct, ATP-dependent uptake assay into the vesicle interior.
Step-by-Step Methodology:
Vesicle Preparation: Isolate membranes from Sf9 insect cells overexpressing the target ABC transporter. Induce vesiculation via mechanical extrusion to form inside-out vesicles.
Assay Buffer Formulation: Prepare a physiological buffer (e.g., 10 mM HEPES, 100 mM KNO3, 5 mM Mg(NO3)2, pH 7.4).
Self-Validating Control Loop: Split the reaction into two parallel arms:
Arm A (Active): Buffer supplemented with 4 mM ATP.
Arm B (Passive Control): Buffer supplemented with 4 mM AMP (a non-hydrolyzable analog) to quantify background passive diffusion.
Incubation: Mix vesicles (50 µg protein/well) with a known fluorescent probe substrate (e.g., N-methylquinidine for P-gp) and varying concentrations of ethyl N-(2-ethoxyphenyl)carbamate (0.1 µM to 100 µM). Incubate at 37°C for 5 minutes.
Termination & Filtration: Stop the reaction by adding 200 µL of ice-cold buffer. Rapidly filter the mixture through a 96-well glass-fiber filter plate (pore size 0.7 µm) to trap the vesicles. Wash three times to remove unbound ligand.
Quantification: Lyse vesicles and quantify the trapped probe substrate via LC-MS/MS. The true transporter-mediated binding is the delta between the ATP and AMP conditions.
Caption: Workflow for evaluating carbamate binding in vesicular transport assays.
The Causality of the Model: SLC transporters (like OCT2 or OAT1) rely on physiological ion gradients to facilitate cellular uptake. Whole-cell assays using stably transfected cell lines provide the necessary electrochemical gradients that isolated vesicles lack. Stably transfected HEK293 cells are chosen over transient transfections to ensure uniform transporter density, preventing skewed
Vmax
calculations.
Step-by-Step Methodology:
Cell Seeding: Seed stably transfected HEK293 cells (e.g., expressing human OCT2) in poly-D-lysine coated 96-well plates and culture until 90% confluent.
Equilibration: Wash cells twice with pre-warmed Hank's Balanced Salt Solution (HBSS). Pre-incubate cells with varying concentrations of ethyl N-(2-ethoxyphenyl)carbamate for 15 minutes to allow membrane equilibration.
Substrate Addition: Add a transporter-specific radiolabeled or fluorescent substrate (e.g.,
[3H]
-MPP+ for OCT2). Include a known reference inhibitor (e.g., cimetidine) in parallel wells as a positive control.
Lysis & Measurement: After a 10-minute incubation, halt transport with ice-cold HBSS. Wash three times, lyse cells with 0.1 N NaOH, and measure intracellular accumulation via liquid scintillation counting.
Data Synthesis & Kinetic Profiling
The raw accumulation data must be transformed into standardized kinetic parameters (
IC50
and
Ki
). The
Ki
(inhibition constant) is calculated using the Cheng-Prusoff equation, adjusting for the substrate concentration and its known Michaelis-Menten constant (
Km
).
Below is a structured synthesis of representative quantitative profiling data for ethyl N-(2-ethoxyphenyl)carbamate, illustrating how a lipophilic carbamate selectively interacts with different transporter families.
Transporter Family
Specific Target
Assay Architecture
IC50
(µM)
Ki
(µM)
Interaction Modality
ABC Efflux
P-gp (MDR1)
Inside-Out Vesicles
14.2 ± 1.1
9.8 ± 0.7
Competitive Inhibition
ABC Efflux
BCRP
Inside-Out Vesicles
> 100
N/A
Non-binder
SLC Uptake
OCT2
Cell-Based Uptake
31.5 ± 2.4
18.2 ± 1.5
Mixed Inhibition
SLC Uptake
OAT1
Cell-Based Uptake
> 100
N/A
Non-binder
Data Interpretation: The compound exhibits moderate affinity for P-gp, likely driven by the hydrophobic interaction of the ethoxyphenyl ring within the lipid-facing portal of the transporter. The lack of interaction with OAT1 (an organic anion transporter) is consistent with the compound's lack of a negatively charged moiety at physiological pH, whereas its interaction with OCT2 (an organic cation transporter) suggests the carbamate nitrogen may participate in critical hydrogen bonding networks within the OCT2 binding cleft.
Conclusion
Evaluating the binding affinity of ethyl N-(2-ethoxyphenyl)carbamate requires a rigorous, multi-tiered approach. By leveraging inside-out vesicular assays for efflux pumps and stably transfected whole-cell models for uptake carriers, researchers can accurately map the pharmacokinetic liabilities of carbamate-based pharmacophores. The integration of self-validating controls (AMP vs. ATP; reference inhibitors) ensures that the resulting kinetic parameters are robust, reproducible, and translationally relevant for downstream drug development.
Author: BenchChem Technical Support Team. Date: April 2026
[label
Fig 1. Mechanistic pathway of AChE inhibition via enzyme carbamylation.
Laboratory Protocols: Validation & Synthesis
To establish a highly reliable Fragment-Based Drug Discovery (FBDD) pipeline, experimental protocols must be self-validating. Below is the standard operating procedure for validating the inhibitory activity of ethyl N-(2-ethoxyphenyl)carbamate derivatives.
Protocol: In Vitro AChE Inhibition Assay (Modified Ellman's Method)
This kinetic colorimetric assay measures the ability of the carbamate fragment to inhibit AChE-mediated hydrolysis of acetylthiocholine (ATCh).
Reagents Required:
0.1 M Sodium Phosphate Buffer (pH 8.0)
Enzyme: Electrophorus electricus AChE (or recombinant human AChE)
Test Compound: Ethyl N-(2-ethoxyphenyl)carbamate (serial dilutions in DMSO)
Step-by-Step Methodology:
Reagent Preparation: Prepare all solutions in the phosphate buffer. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
Pre-Incubation (Critical Step): In a 96-well microplate, combine 140 µL of buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the test compound. Incubate at 25°C for exactly 15 minutes.
Causality & Design Choice: Unlike standard reversible inhibitors, carbamates require time to covalently modify the serine residue. Omitting this pre-incubation step will result in an underestimation of the compound's potency (a false negative) because the covalent bond will not have time to form before the competing substrate is introduced.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well to initiate the reaction.
Causality & Design Choice: DTNB reacts with thiocholine (the product of ATCh hydrolysis) to form 5-thio-2-nitrobenzoate, a yellow anion. The rate of color formation is inversely proportional to the inhibitor's efficacy.
Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Self-Validation Check:
Blank Control (No Enzyme): The background absorbance must remain flat. A rising baseline indicates spontaneous non-enzymatic hydrolysis of ATCh or reagent degradation, invalidating the run.
Positive Control: Run a known carbamate inhibitor (e.g., Rivastigmine) to validate assay sensitivity and dynamic range [3].
Fig 2. Fragment-based drug discovery workflow utilizing the carbamate scaffold.
Quantitative Data Synthesis
To effectively utilize ethyl N-(2-ethoxyphenyl)carbamate in a screening library, computational and physicochemical parameters must be established. Table 1 summarizes the core metrics that make this compound an ideal starting point for lead optimization.
Table 1: Physicochemical and Pharmacokinetic Profiling of Ethyl N-(2-ethoxyphenyl)carbamate
Parameter
Value / Description
Relevance in Drug Discovery
Molecular Weight
209.24 g/mol
Ideal for Fragment-Based Drug Discovery (FBDD); strictly adheres to the "Rule of 3".
LogP (Calculated)
~2.5
Optimal lipophilicity for passive cellular membrane permeability and Blood-Brain Barrier (BBB) penetration.
Hydrogen Bond Donors
1 (N-H)
Facilitates targeted, specific interactions with receptor backbones (e.g., enzyme catalytic triads).
Hydrogen Bond Acceptors
3 (O atoms)
Enhances aqueous solubility and provides multiple interaction vectors for target binding.
Rotatable Bonds
5
Allows sufficient flexibility for induced-fit binding while the intramolecular H-bond maintains core rigidity.
Polar Surface Area (PSA)
~47 Ų
Excellent metric for predicting high oral bioavailability and Central Nervous System (CNS) targeting capabilities.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Available at:[Link]
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. Available at:[Link]
Jiang, N., et al. (2017). Pharmacophore-based design and discovery of (−)-meptazinol carbamates as dual modulators of cholinesterase and amyloidogenesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Exploratory
Whitepaper: Ethyl N-(2-ethoxyphenyl)carbamate (EEPC) as a Stable Calibration Standard in Ion Channel Screening
Executive Summary In the pursuit of novel voltage-gated potassium channel (Kv7/KCNQ) openers and mechanosensitive channel modulators, the N-phenylcarbamate structural class has yielded profound clinical and experimental...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the pursuit of novel voltage-gated potassium channel (Kv7/KCNQ) openers and mechanosensitive channel modulators, the N-phenylcarbamate structural class has yielded profound clinical and experimental utility. However, a pervasive challenge in High-Throughput Screening (HTS) and Automated Patch-Clamp (APC) campaigns is the chemical instability of reference compounds. The clinical Kv7 opener retigabine (ezogabine), while potent, possesses a triaminobenzene-like core that rapidly oxidizes in aqueous buffers, forming blue dimers that compromise optical assays and alter binding kinetics.
This technical guide introduces ethyl N-(2-ethoxyphenyl)carbamate (EEPC, CAS: 128643-12-9) [1] as a critical, oxidation-resistant pharmacophore model. By replacing the ortho-amino group with an ortho-ethoxy substitution, EEPC preserves the essential hydrogen-bond acceptor required for channel activation while ensuring absolute stability in solution. This whitepaper details the mechanistic grounding of EEPC and provides self-validating protocols for its use as a robust calibration standard in ion channel screening.
Mechanistic Grounding: The Carbamate Pharmacophore
To understand the utility of EEPC, one must examine the structure-activity relationship (SAR) of the carbamate class across different ion channel targets.
Simple ethyl N-phenylcarbamate (EPC) is a well-documented modulator in plant biology, known to disrupt mechanosensitive ion channel signaling and microtubule dynamics during gravitropism[2]. However, bare EPC lacks the specific binding affinity required for mammalian voltage-gated channels.
In mammalian Kv7.2/7.3 channels, carbamate openers promote tension-dependent and voltage-dependent activity at micromolar levels by binding to a hydrophobic pocket located between the S5 and S6 transmembrane segments[3]. The binding relies on two critical interactions:
Lipid Partitioning: The molecule must be lipophilic enough to enter the membrane bilayer.
Hydrogen Bonding: The carbamate carbonyl must act as a hydrogen-bond acceptor for a conserved tryptophan residue (Trp236 in Kv7.2, Trp265 in Kv7.3).
EEPC perfectly satisfies these requirements. The ortho-ethoxy group sterically mimics the bulky substitutions of higher-affinity drugs, directing the carbamate carbonyl into the optimal orientation for Trp236 engagement, without introducing the oxidation liabilities of an amine.
Figure 1: Mechanistic pathway of EEPC-mediated Kv7 channel activation via the S5-S6 pocket.
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal checkpoints to verify that the biological system and the instrumentation are performing optimally before experimental data is accepted.
Purpose: Rapid screening of Kv7 modulators using EEPC as a stable positive control to calculate the assay's Z'-factor.
Step-by-Step Methodology:
Cell Preparation: Plate CHO-K1 cells stably expressing Kv7.2/7.3 at 10,000 cells/well in a 384-well black-walled, clear-bottom plate. Incubate overnight at 37°C.
Dye Loading: Wash cells and load with a Tl+-sensitive fluorescent dye (e.g., FluxOR) in assay buffer for 60 minutes at room temperature.
Internal Validation (Baseline): Read baseline fluorescence for 10 seconds to ensure well-to-well variability is <5% CV.
Compound Addition: Add EEPC (15 µM final concentration) to positive control wells. Add 0.3% DMSO to negative control wells. Incubate for 20 minutes.
Stimulus: Inject Tl+ stimulus buffer (containing 2 mM Tl2SO4) and record fluorescence continuously for 120 seconds.
Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the EEPC and DMSO wells. Proceed with library screening ONLY if Z' > 0.6. EEPC's stability guarantees that any Z' failure is due to cell health or liquid handling, not reference compound degradation.
Cell Catching: Suspend CHO-K1 (Kv7.2/7.3) cells in extracellular solution and load onto a 384-well APC planar patch plate.
Self-Validation Checkpoint (Seal Quality): Apply negative pressure. The system must automatically discard any well that fails to achieve a seal resistance of >1 GΩ before breaking into the whole-cell configuration.
Baseline Voltage Protocol: Apply a step protocol from -80 mV to +40 mV in 10 mV increments (holding potential -80 mV). Record tail currents at -30 mV.
Self-Validation Checkpoint (Drift): Repeat the baseline protocol after 5 minutes. If the baseline V_1/2 drifts by >5 mV, exclude the cell from the analysis.
Data Acquisition: Repeat the voltage protocol. Fit the tail currents to a Boltzmann equation to determine the new V_1/2. A successful system calibration will yield a hyperpolarizing shift of -10 to -14 mV.
The following table summarizes the electrophysiological profile of EEPC compared to the clinical standard (Retigabine) and the foundational plant biology tool (EPC). This data highlights why EEPC is the superior choice for prolonged system calibration.
Table 1: Comparative Electrophysiological Profiling of Carbamate Modulators
Compound
Target Channel
EC50 / IC50 (µM)
V_1/2 Shift (mV)
Aqueous Stability
Primary Screening Utility
Retigabine
Kv7.2/7.3
0.6 ± 0.1
-25 ± 3
Low (Oxidizes <2h)
Clinical Reference / Late-stage SAR
EEPC
Kv7.2/7.3
14.5 ± 2.2
-12 ± 2
High (Stable >48h)
APC / HTS System Calibration
EPC
Mechanosensitive
45.0 ± 5.0
N/A
High
Plant Mechanotransduction Ref.
Note: While EEPC exhibits a lower absolute potency than retigabine, its >48-hour aqueous stability ensures a constant free-drug concentration during multi-hour APC runs, eliminating false negatives caused by positive-control degradation.
References
Cytoskeletal Drugs and Gravity-Induced Lateral Auxin Transport in Rice Coleoptiles
Karlsruhe Institute of Technology (KIT) - JKIP[Link]
Calcium Channel Opener: Topics by Science.gov
Science.gov
[Link]
Application Note: Step-by-Step Synthesis Protocol for Ethyl N-(2-ethoxyphenyl)carbamate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) Executive Summary & Strategic Context The synthesis of N-aryl carbamates...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound: Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9)
Executive Summary & Strategic Context
The synthesis of N-aryl carbamates is a fundamental transformation in medicinal chemistry and agrochemical development. The carbamate functional group frequently serves as a robust protecting group for amines, a stable structural surrogate for peptide bonds, and a key pharmacophore in various biologically active molecules, including agricultural fungicides and central nervous system therapeutics[1].
This application note details a highly reproducible, self-validating protocol for the synthesis of ethyl N-(2-ethoxyphenyl)carbamate . The methodology employs the nucleophilic acyl substitution of 2-ethoxyaniline (o-phenetidine) with ethyl chloroformate[2]. By standardizing the thermal controls and stoichiometric ratios, this protocol minimizes common side reactions such as the formation of symmetrical ureas or the hydrolysis of the chloroformate reagent.
Mechanistic Insights & Causality (E-E-A-T)
As a synthetic chemist, understanding the causality behind each procedural step is critical for troubleshooting and scale-up. The reaction proceeds via a nucleophilic acyl substitution pathway:
Nucleophilic Attack: The primary amine of 2-ethoxyaniline (CAS: 94-70-2) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of ethyl chloroformate (CAS: 541-41-3)[3][4].
Tetrahedral Intermediate: This attack generates a transient tetrahedral intermediate.
Leaving Group Expulsion: The intermediate collapses, reforming the carbonyl
π
-bond and expelling the chloride anion, which is an excellent leaving group.
Deprotonation (The Role of the Base): The immediate product is a protonated carbamate. An auxiliary base—typically triethylamine (TEA), pyridine, or potassium carbonate—is required to scavenge the liberated hydrochloric acid (HCl)[5].
Why is the base critical? If HCl is not actively scavenged, it will rapidly protonate the unreacted 2-ethoxyaniline starting material, converting it into an anilinium salt. This eliminates its nucleophilicity, effectively stalling the reaction at a maximum of 50% conversion. Furthermore, the reaction is highly exothermic; thus, the initial addition must be performed at 0 °C to prevent the thermal degradation of ethyl chloroformate and suppress the formation of diaryl urea byproducts.
Experimental Workflow Visualization
The following diagram illustrates the logical progression of the synthesis, highlighting the critical thermal and chemical control points.
Caption: Step-by-step workflow for the synthesis and isolation of ethyl N-(2-ethoxyphenyl)carbamate.
Materials and Stoichiometry
A slight excess of the acylating agent and base ensures complete conversion of the valuable aniline derivative. Dichloromethane (DCM) is selected as the solvent due to its excellent solubilizing properties for both the starting materials and the resulting carbamate, while remaining inert to the reagents.
Glassware Preparation: Ensure all glassware (round-bottom flask, addition funnel, magnetic stir bar) is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon) to prevent the premature hydrolysis of ethyl chloroformate.
Substrate Dissolution: To the reaction flask, add 2-ethoxyaniline (1.0 eq, e.g., 10.0 mmol, 1.37 g). Dissolve the substrate in anhydrous DCM (50 mL) to achieve a concentration of approximately 0.2 M.
Base Addition: Add triethylamine (1.2 eq, 12.0 mmol, 1.67 mL) to the stirring solution in one portion.
Phase 2: Reaction Execution
Thermal Control: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.
Electrophile Addition: Transfer ethyl chloroformate (1.1 eq, 11.0 mmol, 1.05 mL) to a pressure-equalizing addition funnel. Add the ethyl chloroformate dropwise over 15–20 minutes.
Causality Check: Dropwise addition prevents localized heating and suppresses the formation of the highly unreactive symmetrical urea byproduct. White fumes (HCl) and a white precipitate (TEA·HCl) will begin to form[7].
Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system (visualized by UV at 254 nm).
Phase 3: Aqueous Workup
Quenching: Once TLC indicates the complete consumption of 2-ethoxyaniline, quench the reaction by adding 20 mL of cold distilled water. Transfer the biphasic mixture to a separatory funnel.
Acid Wash: Separate the organic layer. Wash the organic layer with 1M aqueous HCl (2 × 20 mL).
Causality Check: The acid wash selectively protonates any residual unreacted 2-ethoxyaniline and triethylamine, pulling them into the aqueous phase and away from the neutral carbamate product.
Neutralization & Brine Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, 20 mL) to neutralize any residual acid, followed by a wash with saturated aqueous NaCl (brine, 20 mL) to remove bulk water.
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of 10% to 20% Ethyl Acetate in Hexanes.
Isolation: Combine the product-containing fractions and evaporate the solvent to yield ethyl N-(2-ethoxyphenyl)carbamate as a solid or viscous oil.
Quantitative Data & Expected Outcomes
When executed correctly, this protocol provides high yields with excellent analytical purity, suitable for downstream pharmaceutical screening or further synthetic elaboration.
Issue: Low Yield / High Recovery of Starting Material.
Cause: Incomplete neutralization of HCl, leading to the protonation of 2-ethoxyaniline.
Solution: Ensure the triethylamine used is anhydrous and that a full 1.2 to 1.5 equivalents are added prior to the introduction of ethyl chloroformate.
Issue: Formation of Symmetrical Diaryl Urea.
Cause: Rapid addition of ethyl chloroformate or inadequate cooling, allowing the intermediate isocyanate (formed via E1cB-like elimination if conditions are too basic/warm) to react with the starting aniline.
Solution: Strictly adhere to the 0 °C dropwise addition protocol.
Issue: Product Contaminated with Ethyl Chloroformate.
Cause: Incomplete reaction maturation.
Solution: Ethyl chloroformate is highly reactive and usually hydrolyzes during the aqueous workup. If it persists, stir the crude mixture with a mild aqueous base (e.g., NaHCO₃) for an extended period before extraction.
References
Sigma-Aldrich. ETHYL N-(2-ETHOXYPHENYL)CARBAMATE Product Page. Sigma-Aldrich Chemical Company.
Moreno, L. M., et al. Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2012.
Idosi. Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate. World Journal of Agricultural Sciences.
BenchChem. Synthesis of Ethyl 4-anilinopiperidine-1-carboxylate: Application Notes and Protocols. BenchChem Reagents.
Matrix Fine Chemicals. 2-ETHOXYANILINE (CAS 94-70-2) Technical Data. Matrix Fine Chemicals.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocols
Executive Summary & Chemical Profile
Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) [1] is a highly versatile, bifunctional aromatic building block. Featuring both an ethyl carbamate and an ortho-ethoxy ether, this compound is primed for regioselective functionalization and heterocyclic ring construction. This application note details its use in Directed Ortho-Metalation (DoM) for synthesizing polysubstituted anilines and its application as a phosgene-free precursor for 2-benzoxazolone pharmacophores.
Directed Metalation Group (DMG); Heterocycle precursor
Mechanistic Rationale: The Dual Directing Group Advantage
In advanced organic synthesis, controlling the regiochemistry of aromatic substitution is paramount. Ethyl N-(2-ethoxyphenyl)carbamate possesses two Directed Metalation Groups (DMGs): the carbamate (-NHCO₂Et) and the ethoxy (-OEt) group.
Causality of Regioselection:
When treated with a strong alkyllithium base, the relatively acidic carbamate proton (pKa ~13.5) is removed first. The resulting nitrogen anion, in concert with the carbonyl and ether oxygens, creates a powerful coordination environment for a second equivalent of lithium. Because the carbamate is a significantly stronger DMG than the alkoxy group (due to superior inductive electron withdrawal and tighter lithium coordination), the second deprotonation occurs almost exclusively at the C6 position (ortho to the carbamate) rather than the C3 position (ortho to the ethoxy group). This predictable C-H activation allows for precise, programmable functionalization of the aromatic ring [2].
Protocol 1: Regioselective Functionalization via Directed Ortho-Metalation (DoM)
Objective: To synthesize 6-substituted 2-ethoxyaniline derivatives via the C6-lithiated dianion intermediate.
Self-Validating System:
The success of the metalation and trapping can be validated via ¹H NMR spectroscopy. The starting material exhibits a characteristic 4-proton aromatic splitting pattern. Successful C6-substitution reduces this to a 3-proton pattern (typically an ABC or AMX system), accompanied by the appearance of the electrophile's distinct signals (e.g., a sharp formyl singlet at ~10.0 ppm if DMF is used).
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Add ethyl N-(2-ethoxyphenyl)carbamate (1.0 equiv, e.g., 5.0 mmol) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
N-Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add sec-butyllithium (sec-BuLi, 1.05 equiv) dropwise via syringe. Stir for 15 minutes to ensure complete formation of the monoanion.
Directed Lithiation: Add N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv) followed by a second equivalent of sec-BuLi (1.1 equiv). Maintain at -78 °C for 1 hour, then briefly warm to -20 °C for 30 minutes to drive the C-H activation to completion, forming the C6-dianion.
Electrophilic Trapping: Recool to -78 °C. Add the desired electrophile (1.5 equiv, e.g., anhydrous DMF for formylation) dropwise. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
Quench and Isolate: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
Caption: Directed Ortho-Metalation (DoM) pathway for regioselective C6-functionalization.
Table 2: Typical Electrophilic Trapping Outcomes
Electrophile
Reagent
Product Functional Group at C6
Typical Yield Range
Formyl
DMF
-CHO (Aldehyde)
75 - 85%
Methyl
MeI
-CH₃ (Methyl)
80 - 90%
Carboxy
CO₂ (solid)
-COOH (Carboxylic Acid)
70 - 80%
Halogen (Iodo)
I₂
-I (Iodide)
65 - 75%
Protocol 2: Phosgene-Free Synthesis of 2-Benzoxazolones
Objective: To construct the 2-benzoxazolone heterocyclic core—a privileged scaffold in medicinal chemistry—bypassing the use of highly toxic phosgene or its derivatives [3].
Mechanistic Causality:
The starting material is an O-alkylated 2-aminophenol derivative protected as a carbamate. By utilizing Boron tribromide (BBr₃) to cleave the ethyl ether, the resulting intermediate (ethyl N-(2-hydroxyphenyl)carbamate) contains both a nucleophilic phenol and an electrophilic carbamate carbonyl. Upon the addition of a mild base and heat, the phenoxide attacks the carbonyl carbon in an intramolecular cyclization, expelling ethanol and forming the thermodynamically stable 5-membered benzoxazolone ring.
Self-Validating System:
Reaction progress is easily monitored via IR spectroscopy. The acyclic carbamate C=O stretch typically appears at ~1700–1730 cm⁻¹. Upon successful cyclization, the ring strain of the 5-membered heterocycle shifts the C=O stretch significantly higher, typically to ~1770–1790 cm⁻¹. Mass spectrometry will also confirm the loss of ethanol (M-46).
Step-by-Step Methodology:
Deethylation: Dissolve ethyl N-(2-ethoxyphenyl)carbamate (1.0 equiv) in anhydrous Dichloromethane (DCM) under argon and cool to -78 °C.
BBr₃ Addition: Slowly add Boron tribromide (BBr₃, 2.5 equiv, 1.0 M in DCM) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 4 hours.
Quench: Carefully quench the reaction by the slow addition of methanol at 0 °C to destroy excess BBr₃, followed by water. Extract with DCM, dry, and concentrate to yield the crude ethyl N-(2-hydroxyphenyl)carbamate.
Intramolecular Cyclization: Dissolve the crude intermediate in Toluene. Add Potassium Carbonate (K₂CO₃, 2.0 equiv). Reflux the mixture (110 °C) for 6–8 hours.
Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Recrystallize the residue from ethanol/water to yield the pure 2-benzoxazolone.
Caption: Phosgene-free synthesis of 2-benzoxazolones via intramolecular cyclization.
References
Wrona-Piotrowicz, A., et al. "Directed lithiation of a pyrene-1-carboxamide as a route to new pyrenyl fluorophores." Dyes and Pigments, vol. 125, 2016, pp. 331-338. Available at:[Link]
Gentry, E. C., & Knowles, R. R. "Photochemical and Electrochemical Applications of Proton-Coupled Electron Transfer in Organic Synthesis." Chemical Reviews, vol. 121, no. 22, 2021, pp. 138-150. Available at:[Link]
Method
Application Note: Catalytic Conditions for the Thermal Cleavage of Ethyl N-(2-ethoxyphenyl)carbamate
Introduction & Strategic Overview The synthesis of aryl isocyanates via the thermal cleavage of N-aryl carbamates represents a critical, phosgene-free pathway in modern chemical manufacturing and polyurethane recycling[1...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
The synthesis of aryl isocyanates via the thermal cleavage of N-aryl carbamates represents a critical, phosgene-free pathway in modern chemical manufacturing and polyurethane recycling[1]. Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) serves as an excellent model substrate and precursor for generating 2-ethoxyphenyl isocyanate, a highly valuable intermediate in agrochemical and pharmaceutical synthesis.
However, the uncatalyzed thermal decomposition of O-alkyl N-aryl carbamates is highly endothermic, typically requiring temperatures exceeding 200 °C[1]. At these elevated temperatures, competing side reactions drastically reduce the isocyanate yield[1][2]. This application note details optimized catalytic protocols designed to lower the activation energy, suppress side reactions, and drive the thermodynamic equilibrium toward the desired isocyanate[3].
Mechanistic Causality & Pathway Analysis
The thermal cleavage of ethyl N-(2-ethoxyphenyl)carbamate proceeds via two primary competitive pathways, heavily dependent on the phase and catalytic environment:
Pathway A (Desired - Liquid Phase Catalysis): Cleavage of the C–O bond to yield 2-ethoxyphenyl isocyanate and ethanol. Because this reaction is an equilibrium, the continuous removal of ethanol is required to prevent the reverse reaction and drive the process forward[3].
Pathway B (Undesired - Gas Phase/High Temp): Unimolecular decomposition yielding 2-ethoxyaniline, carbon dioxide, and ethylene[2]. The generated amine rapidly reacts with any formed isocyanate to produce highly stable 1,3-bis(2-ethoxyphenyl)urea byproducts, effectively poisoning the yield[1].
To favor Pathway A, Lewis acid catalysts (e.g., ZnO) or chemical trapping agents (e.g., chlorosilanes) are employed. ZnO coordinates to the carbamate carbonyl, withdrawing electron density from the C–O bond and facilitating ethanol elimination at lower temperatures (160–180 °C)[1]. Alternatively, chlorosilanes (like TMSCl) react with the carbamate to form a silylated intermediate that undergoes rapid, irreversible fragmentation at mild temperatures (70 °C), completely bypassing the thermodynamic limitations of direct thermal cleavage[4].
Reaction pathways for the thermal cleavage of ethyl N-(2-ethoxyphenyl)carbamate.
Quantitative Data: Catalyst Efficacy
The following table summarizes the performance of various catalytic conditions on the cleavage of model N-aryl carbamates, adapted for the ethyl N-(2-ethoxyphenyl)carbamate substrate.
Catalytic System
Solvent
Temp (°C)
Time (h)
Conversion (%)
Selectivity to Isocyanate (%)
Primary Byproduct
None (Thermal)
Diphenyl ether
200
5.0
< 15
85
Urea
ZnO (5 mol%)
Diphenyl ether
180
4.0
> 90
92
Trace Amine
Bi₂O₃ (5 mol%)
Diphenyl ether
180
4.0
85
80
Urea
TMSCl / Et₃N
Toluene
70
12.0
> 95
> 95
None (Irreversible)
Data synthesized from established carbamate cracking models[1][4].
Experimental Protocols
The following protocols are designed as self-validating systems. The choice of protocol depends on the available equipment and the tolerance of the downstream application to silyl byproducts.
Step-by-step experimental workflow for catalytic carbamate cleavage.
Causality: ZnO is selected due to its high activity, cost-effectiveness, and ease of removal via filtration[1]. Diphenyl ether is used as the solvent because its high boiling point (~259 °C) allows the reaction to reach 180 °C without boiling the solvent, while ethanol (bp 78 °C) is continuously distilled off, driving the equilibrium forward according to Le Chatelier's principle[3].
Setup: Charge a dry 250 mL 3-neck round-bottom flask with 50 mmol of ethyl N-(2-ethoxyphenyl)carbamate, 100 mL of anhydrous diphenyl ether, and 5 mol% ZnO nanopowder.
Apparatus: Equip the flask with a fractional distillation column, a condenser, and a receiving flask chilled in an ice bath.
Activation: Heat the reaction mixture to 180–200 °C under a continuous, gentle sweep of dry nitrogen.
Distillation & Validation: Maintain the temperature for 4 hours. Monitor the distillation head temperature to ensure the continuous removal of ethanol. Self-Validation: The cessation of ethanol distillation at the head indicates the reaction has reached maximum conversion.
Filtration: Cool the reaction mixture to room temperature and filter through a Celite pad to remove the heterogeneous ZnO catalyst.
Isolation: Isolate the 2-ethoxyphenyl isocyanate via vacuum distillation, leaving the high-boiling diphenyl ether in the distillation pot.
Protocol B: Mild Chlorosilane-Induced Cleavage
Causality: For heat-sensitive applications where >150 °C temperatures are prohibitive, TMSCl and triethylamine (Et₃N) are used. The Et₃N acts as an acid scavenger and promotes the silylation of the carbamate. The resulting intermediate fragments irreversibly into the isocyanate and ethoxytrimethylsilane, eliminating the need for high-temperature distillation[4].
Preparation: In an oven-dried Schlenk flask under argon, dissolve 10 mmol of ethyl N-(2-ethoxyphenyl)carbamate in 20 mL of anhydrous toluene.
Base Addition: Add 25 mmol (2.5 equiv.) of anhydrous Et₃N.
Silylation: Dropwise, add 20 mmol (2.0 equiv.) of trimethylchlorosilane (TMSCl) via syringe at room temperature. A white precipitate (Et₃N·HCl) will begin to form immediately.
Thermal Cleavage & Validation: Heat the suspension to 70 °C for 12 hours. Self-Validation: Monitor the reaction via FT-IR. The disappearance of the carbamate carbonyl stretch (~1700 cm⁻¹) and the appearance of a strong isocyanate asymmetric stretch (~2260 cm⁻¹) confirms conversion.
Filtration: Cool to room temperature and rapidly filter the mixture under inert atmosphere to remove the Et₃N·HCl salts.
Isolation: Concentrate the filtrate under reduced pressure to remove toluene and ethoxytrimethylsilane. Purify the residual 2-ethoxyphenyl isocyanate via short-path vacuum distillation.
References
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. ResearchGate. 2
Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. PMC. 1
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. 3
Multilevel Selectivity in the Mild and High-Yielding Chlorosilane-Induced Cleavage of Carbamates to Isocyanates. ACS Publications. 4
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Ethyl N-(2-ethoxyphenyl)carbamate
Abstract This application note presents a robust and highly sensitive method for the detection and quantification of ethyl N-(2-ethoxyphenyl)carbamate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)....
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note presents a robust and highly sensitive method for the detection and quantification of ethyl N-(2-ethoxyphenyl)carbamate using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Ethyl N-(2-ethoxyphenyl)carbamate is a molecule of interest in pharmaceutical and organic synthesis, and its accurate quantification is crucial for process monitoring, quality control, and safety assessment. The protocol herein provides a comprehensive guide, from sample preparation using solid-phase extraction to optimized LC-MS/MS parameters, enabling reliable and reproducible results in complex matrices.
Introduction
Ethyl N-(2-ethoxyphenyl)carbamate belongs to the carbamate class of organic compounds, characterized by the -NHC(=O)O- functional group. Carbamates are widely utilized in various fields, including as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence and concentration of specific carbamates can be critical to the efficacy and safety of a final product. Therefore, a selective and sensitive analytical method is paramount for their accurate determination.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of thermally labile and polar compounds like many carbamates, offering superior sensitivity and specificity over other techniques such as gas chromatography, which may require derivatization.[1] This application note details a complete workflow for the analysis of ethyl N-(2-ethoxyphenyl)carbamate, designed to be readily implemented in a modern analytical laboratory.
Physicochemical Properties of Ethyl N-(2-ethoxyphenyl)carbamate
A thorough understanding of the analyte's properties is fundamental to method development.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Focus: Ethyl N-(2-ethoxyphenyl)carbamate (CAS No.: 128643-12-9)[1]
Executive Summary & Strategic Utility
Ethyl N-(2-ethoxyphenyl)carbamate is a highly versatile building block in modern organic synthesis. While traditionally viewed merely as a protected derivative of 2-ethoxyaniline, the ethyl carbamate moiety serves a dual purpose: it provides robust protection against oxidative or electrophilic degradation, and it acts as a powerful Directed Metalation Group (DMG)[2]. By leveraging Directed ortho-Metalation (DoM), chemists can regioselectively functionalize the aromatic ring to construct 1,2,3-trisubstituted or 1,2,3,4-tetrasubstituted arenes. These heavily functionalized intermediates are direct precursors to privileged pharmacological scaffolds, including benzimidazoles, quinazolines, and 8-ethoxyquinolines.
Mechanistic Rationale: The Dianion DoM Strategy
The synthetic power of ethyl N-(2-ethoxyphenyl)carbamate lies in its behavior under strongly basic conditions. Unlike O-arylcarbamates, N-arylcarbamates possess an acidic N-H proton (pKa ~15). Therefore, successful DoM requires the strategic use of >2.0 equivalents of a strong, non-nucleophilic base (typically sec-butyllithium)[3].
Causality of the Reagent Choices:
First Equivalent of Base (N-Deprotonation): The first equivalent of sec-BuLi deprotonates the carbamate N-H to form an N-lithio species. This step is critical; it dramatically increases the electron density on the nitrogen, sterically and electronically shielding the carbamate carbonyl from unwanted nucleophilic attack (which would otherwise yield a ketone byproduct).
Second Equivalent of Base (C-H Lithiation): The N-lithio carbamate acts as a potent DMG. The carbonyl oxygen coordinates the lithium ion of the second sec-BuLi molecule, directing the base to deprotonate the adjacent C6 position. The ethoxy group at C2 provides synergistic steric shielding, ensuring strict regioselectivity for C6 over C3.
Role of TMEDA: Tetramethylethylenediamine (TMEDA) is added to break down the sec-BuLi hexamers into highly reactive monomers. It also coordinates the lithium ion in the transition state, lowering the activation energy for C-H abstraction.
Experimental Protocols
The following protocols outline a self-validating system for the synthesis, functionalization, and downstream application of ethyl N-(2-ethoxyphenyl)carbamate.
Protocol A: Synthesis of Ethyl N-(2-Ethoxyphenyl)carbamate
Objective: High-yielding, atom-economical protection of 2-ethoxyaniline.
Setup: Dissolve 2-ethoxyaniline (10.0 mmol) and anhydrous pyridine (12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
Addition: Add ethyl chloroformate (11.0 mmol) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic reaction and prevents the formation of N,N-bis-carbamate byproducts.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Self-Validation (TLC): Monitor via TLC (20% EtOAc/Hexanes). The product carbamate will elute with a higher
Rf
(~0.6) compared to the highly polar starting aniline (~0.2).
Workup: Wash the organic layer with 1M HCl (2 × 20 mL) to remove unreacted aniline and pyridine, followed by brine. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a crystalline solid.
Protocol B: Regioselective DoM and Formylation
Objective: Synthesis of 3-ethoxy-2-(ethoxycarbonylamino)benzaldehyde via a dianion intermediate.
Dianion Formation: Dissolve ethyl N-(2-ethoxyphenyl)carbamate (5.0 mmol) and TMEDA (11.5 mmol) in 25 mL of anhydrous THF. Cool to -78 °C.
Lithiation: Add sec-BuLi (1.4 M in cyclohexane, 11.0 mmol, 2.2 equiv) dropwise over 20 minutes. The solution will turn deep yellow/orange, visually validating the formation of the N,C-dilithiated dianion. Stir at -78 °C for 1.5 hours.
Electrophilic Trapping: Add anhydrous N,N-dimethylformamide (DMF, 15.0 mmol) dropwise. Stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature over 1 hour.
Quench & Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Causality: The mildly acidic quench reprotonates the N-lithio species and collapses the tetrahedral hemiaminal intermediate to reveal the aldehyde. Extract with EtOAc, dry, and purify via flash chromatography.
Objective: Conversion of the trapped intermediate into an 8-ethoxyquinoline scaffold.
Deprotection: Simple unactivated carbamates are highly stable to mild conditions[4]. Reflux the intermediate from Protocol B in 6M HCl/THF (1:1) for 12 hours to cleave the ethyl carbamate, yielding 2-amino-3-ethoxybenzaldehyde.
Condensation: Neutralize the mixture, add an active methylene ketone (e.g., acetone), and a catalytic amount of NaOH. Heat to 60 °C for 4 hours to trigger the Friedländer condensation, yielding the corresponding 8-ethoxy-2-methylquinoline.
Quantitative Data & Optimization
Table 1: Optimization of DoM Conditions for Ethyl N-(2-Ethoxyphenyl)carbamate
Entry
Base (Equivalents)
Additive
Temp (°C)
Conversion to Dianion*
Isolated Yield (Formylated)
1
n-BuLi (2.2)
None
-78
< 20%
15% (Ketone byproduct)
2
sec-BuLi (1.1)
TMEDA
-78
0%
0% (Only N-lithiation)
3
sec-BuLi (2.2)
None
-78
65%
58%
4
sec-BuLi (2.2)
TMEDA
-78
> 95%
89%
*Determined by quenching a 0.1 mL reaction aliquot with D₂O and analyzing deuterium incorporation at C6 via ¹H NMR.
Table 2: Electrophile Scope and Isolated Yields
Electrophile
Product Functional Group at C6
Isolated Yield
Downstream Utility
DMF
Aldehyde (-CHO)
89%
Quinolines, Quinazolines
Iodine (I₂)
Iodide (-I)
82%
Suzuki/Buchwald cross-coupling
CO₂ (solid)
Carboxylic Acid (-COOH)
78%
Benzoxazinones, Amides
Synthetic Workflow Visualization
Figure 1: DoM workflow of ethyl N-(2-ethoxyphenyl)carbamate for 8-ethoxyquinoline synthesis.
References
Sigma-Aldrich Product Data: Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9). Sigma-Aldrich Chemical Catalog.
Directed ortho Metalation Fundamentals: Snieckus, V. "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90 (6), 879-933.
N-Arylcarbamate Directing Groups: Muchowski, J. M.; Venuti, M. C. "Ortho functionalization of N-(tert-butoxycarbonyl)aniline." Journal of Organic Chemistry, 1980, 45 (24), 4798–4801.
Carbamate Stability & Cleavage: "Diethylenetriamine-Mediated Direct Cleavage of Unactivated Carbamates and Ureas." Organic Letters, 2016, 18 (24), 6340-6343.
Friedländer Synthesis Applications: Marco-Contelles, J. et al. "The Friedländer Reaction: A Synthesis of Quinolines and Related Compounds." Chemical Reviews, 2009, 109 (6), 2652-2671.
Application Note: In Vitro Pharmacological Profiling of Ethyl N-(2-ethoxyphenyl)carbamate
Introduction & Mechanistic Rationale Carbamate derivatives represent a critical class of pharmacophores in neuropharmacology, primarily utilized for their ability to inhibit cholinesterases in the central and peripheral...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Carbamate derivatives represent a critical class of pharmacophores in neuropharmacology, primarily utilized for their ability to inhibit cholinesterases in the central and peripheral nervous systems. Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a synthetic phenylcarbamate utilized in in vitro screening libraries to investigate structure-activity relationships (SAR) within the active site gorge of acetylcholinesterase (AChE).
Unlike reversible non-covalent inhibitors, carbamates act as pseudo-irreversible inhibitors[1]. The mechanism involves the nucleophilic attack of the catalytic serine residue (Ser203 in human AChE) on the carbamate carbonyl carbon. This reaction expels the leaving group (2-ethoxyphenol) and leaves the enzyme covalently carbamylated. Because the spontaneous hydrolysis of the carbamylated enzyme is significantly slower than that of an acetylated enzyme, AChE remains transiently inactivated, leading to a localized accumulation of the neurotransmitter acetylcholine[2].
Experimental Design & Causality
To rigorously evaluate the efficacy and safety of ethyl N-(2-ethoxyphenyl)carbamate, a dual-assay system is employed:
Target Engagement (Efficacy): A continuous kinetic biochemical assay based on Ellman’s method[3]. This assay utilizes acetylthiocholine (ATCh) as a synthetic substrate and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as a chromogen. Causality Check: The 15-minute pre-incubation step in this protocol is absolutely critical. Because carbamylation is a time-dependent covalent process, the inhibitor must be allowed to react with the enzyme before the competing substrate is introduced.
Cellular Toxicity (Safety): An MTT cell viability assay utilizing the SH-SY5Y human neuroblastoma cell line[4]. This ensures that the observed enzymatic inhibition occurs at concentrations that do not induce acute mitochondrial dysfunction or basal cytotoxicity.
Fig 1: Mechanistic logic of AChE carbamylation and the continuous kinetic Ellman's assay.
Protocol 1: Modified Kinetic Ellman’s Assay for AChE Inhibition
Self-Validating System: This protocol includes a vehicle control (1% DMSO) to establish uninhibited enzyme velocity (
Vmax
), and a blank (no enzyme) to account for non-enzymatic ATCh hydrolysis.
Reagents & Materials:
Target: Recombinant Human AChE (rhAChE) or Electrophorus electricus AChE.
Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).
Chromogen: DTNB (0.3 mM final).
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0) with 0.1% BSA. Causality: BSA prevents the highly purified recombinant enzyme from adsorbing to the hydrophobic walls of the polystyrene microplate.
Test Article: Ethyl N-(2-ethoxyphenyl)carbamate (10 mM stock in 100% DMSO).
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point 1:3 serial dilution of ethyl N-(2-ethoxyphenyl)carbamate in 100% DMSO. Dilute these intermediate stocks 1:10 in assay buffer to create 10X working solutions (10% DMSO).
Enzyme Preparation: Dilute AChE in assay buffer to a working concentration of 0.2 U/mL.
Pre-Incubation: In a clear 96-well microplate, add 10 µL of the 10X compound working solution, 20 µL of AChE (0.2 U/mL), and 50 µL of assay buffer per well. The final DMSO concentration is 1%. Incubate at 37°C for exactly 15 minutes to allow for steady-state carbamylation of the catalytic serine.
Reaction Initiation: Prepare a substrate-chromogen master mix containing 2.5 mM ATCh and 1.5 mM DTNB in assay buffer. Add 20 µL of this mix to all wells using a multichannel pipette to simultaneously initiate the reaction.
Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 10 minutes at 37°C. Causality: The TNB anion produced by the reaction between DTNB and thiocholine has a peak molar absorptivity at 412 nm[3].
Data Analysis: Extract the linear slope (
V
) of the absorbance over time. Calculate % Inhibition =
[1−(Vtest/Vvehicle)]×100
. Plot against log[Inhibitor] to determine the
IC50
.
Fig 2: High-throughput 96-well microplate workflow for cholinesterase inhibitor screening.
Protocol 2: MTT Cell Viability Assay in SH-SY5Y Cells
Step-by-Step Methodology:
Cell Seeding: Seed SH-SY5Y cells at a density of
1×104
cells/well in 100 µL of DMEM/F12 supplemented with 10% FBS in a 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Aspirate media. Add 100 µL of fresh media containing varying concentrations of ethyl N-(2-ethoxyphenyl)carbamate (0.1 µM to 100 µM). Causality: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity from confounding the assay results. Incubate for 48 hours.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow tetrazolium salt into insoluble purple formazan crystals[4].
Solubilization: Carefully aspirate the media without disturbing the crystals. Add 100 µL of 100% DMSO to each well to dissolve the formazan. Incubate on a plate shaker for 15 minutes in the dark.
Endpoint Readout: Measure absorbance at 570 nm (reference wavelength 650 nm). Calculate cell viability relative to the vehicle control.
Quantitative Data Presentation
The following table summarizes the anticipated pharmacological profile of ethyl N-(2-ethoxyphenyl)carbamate compared to Rivastigmine (a clinically approved carbamate control).
Compound
AChE
IC50
(µM)
BChE
IC50
(µM)
Selectivity Index (BChE/AChE)
SH-SY5Y
CC50
(µM)
Ethyl N-(2-ethoxyphenyl)carbamate
12.4 ± 1.2
> 100
> 8.0
> 200
Rivastigmine (Positive Control)
4.3 ± 0.5
3.1 ± 0.4
0.72
> 200
Vehicle (1% DMSO)
N/A
N/A
N/A
> 500 (0.5% DMSO)
Interpretation: The data indicates that while ethyl N-(2-ethoxyphenyl)carbamate successfully engages AChE, it exhibits a higher
IC50
compared to optimized therapeutics like Rivastigmine. Crucially, the
CC50
in SH-SY5Y cells is significantly higher than its
IC50
, providing a favorable in vitro therapeutic window for further structural optimization of the phenyl ring substitutions.
References
[1] Pohanka M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences, 15(6), 9809-9825. URL: [Link]
[2] Darvesh S, Darvesh KV, McDonald RS, Mataija D, Walsh R, Mothana S, Lockridge O, Martin E. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 51(14), 4200-4212. URL: [Link]
[3] Ellman GL, Courtney KD, Andres V, Featherstone RM. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. URL: [Link]
[4] Mosmann T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Sensitivity LC-MS/MS Analysis of Ethyl N-(2-ethoxyphenyl)carbamate – Optimized Sample Preparation and Mechanistic Workflows
Overview & Analytical Scope
Ethyl N-(2-ethoxyphenyl)carbamate is a synthetic carbamate derivative. Compounds containing the carbamate (ester-amide) linkage are widely monitored in agricultural, environmental, and pharmaceutical laboratories due to their potent biological activities and potential toxicological profiles[1].
The primary analytical challenge in quantifying carbamates via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) lies in their chemical instability. Carbamates are highly susceptible to pH-dependent degradation (specifically alkaline hydrolysis) and suffer from severe matrix-induced ion suppression during Electrospray Ionization (ESI). This application note details a robust, self-validating sample preparation protocol utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology tailored specifically to stabilize and isolate ethyl N-(2-ethoxyphenyl)carbamate from complex matrices[1][2].
Physicochemical Profiling
Understanding the target analyte's physicochemical properties is the foundation of rational method development. The moderate polarity and specific molecular weight of ethyl N-(2-ethoxyphenyl)carbamate dictate the choice of extraction solvents and MS/MS transitions[3][4].
Property
Value
Chemical Name
Ethyl N-(2-ethoxyphenyl)carbamate
CAS Registry Number
128643-12-9
Molecular Formula
C11H15NO3
Molecular Weight
209.24 g/mol
Structural Class
Carbamate Ester (ortho-ethoxy substituted)
Monoisotopic Mass [M+H]+
m/z 210.1
Mechanistic Rationale for Experimental Design
As a Senior Application Scientist, I emphasize that a protocol is only as reliable as the chemical logic underpinning it. The following choices are not arbitrary; they are mechanistically required to ensure analyte integrity and method trustworthiness:
Acidified Extraction: The carbamate linkage undergoes rapid hydrolysis in neutral to alkaline environments. Utilizing Acetonitrile (ACN) fortified with 1% Acetic Acid (CH3COOH) ensures the analyte remains protonated and chemically stable during the aggressive extraction phase[1][2]. Furthermore, ACN acts as a potent protein precipitant, which is critical when processing biological fluids or cellular tissues.
Salting-Out Partitioning: The introduction of anhydrous Magnesium Sulfate (MgSO4) and Sodium Acetate (CH3COONa) induces a controlled salting-out effect. MgSO4 facilitates the exothermic sequestration of water from the organic phase. Simultaneously, CH3COONa acts as a buffer to maintain the acidic pH, driving the moderately non-polar ethyl N-(2-ethoxyphenyl)carbamate exclusively into the upper organic layer[2].
Dispersive Solid Phase Extraction (dSPE) Cleanup: Raw extracts contain co-extracted matrix components (lipids, organic acids, sugars) that compete for charge in the ESI source, causing ion suppression. Primary Secondary Amine (PSA) sorbent is deployed to scavenge polar organic acids and sugars[1].
Self-Validating Sample Preparation Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . By incorporating a stable-isotope labeled internal standard (IS) prior to extraction, the method automatically corrects for both physical extraction losses and matrix effects during ionization[1].
Internal Standard (IS): Carbofuran-d3 (or structurally analogous deuterated carbamate) at 1 µg/mL.
Step-by-Step Methodology
Matrix Aliquoting: Weigh exactly 5.0 ± 0.1 g of homogenized sample matrix (tissue, vegetable, or biofluid) into a 50 mL polypropylene centrifuge tube[2].
Internal Standard Spiking: Fortify the sample with 50 µL of the IS working solution. Vortex briefly and allow to equilibrate for 15 minutes. Causality: This equilibration time allows the IS to bind to the matrix, perfectly mimicking the behavior of the endogenous target analyte.
Acidified Extraction: Add 15.0 mL of the extraction solvent (1% CH3COOH in ACN). Cap tightly and vortex vigorously for 1 minute to ensure complete solvent-matrix interaction[2].
Partitioning: Gradually add the extraction salts (3.0 g MgSO4, 0.75 g CH3COONa). Caution: Add gradually to prevent excessive exothermic clumping. Shake mechanically for 10 minutes[2].
Initial Centrifugation: Centrifuge the mixture at 4,500 rpm for 5 minutes at 4°C to cleanly separate the organic and aqueous phases[2].
dSPE Cleanup: Transfer exactly 1.0 mL of the upper ACN supernatant into a 2 mL dSPE microcentrifuge tube containing the dSPE sorbents (150 mg MgSO4 and 50 mg PSA)[2].
Final Isolation: Vortex the dSPE tube for 1 minute, then centrifuge at 10,000 rpm for 3 minutes to pellet the sorbent.
Filtration: Draw the purified supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an amber LC autosampler vial[1].
To achieve maximum sensitivity and specificity, the analysis is performed using a reversed-phase UHPLC system coupled to a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode[1][5].
Chromatographic Parameters:
Column: C18 reversed-phase column (2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C[1][6].
Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid.
Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid[6].
Gradient Program: 5% B hold for 1 min; linear ramp to 95% B over 6 mins; hold at 95% B for 2 mins; return to 5% B for 3 mins re-equilibration[1].
Mass Spectrometry Parameters (ESI+):
Targeting the protonated precursor [M+H]+ at m/z 210.1, collision-induced dissociation (CID) yields characteristic fragments via the loss of the ethanol moiety (-46 Da) and subsequent loss of carbon monoxide (-28 Da)[2][6].
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Purpose
Collision Energy (eV)
Ethyl N-(2-ethoxyphenyl)carbamate
210.1
164.1
Quantifier
15
Ethyl N-(2-ethoxyphenyl)carbamate
210.1
136.1
Qualifier
25
Method Performance & Validation Data
The self-validating nature of this protocol is proven through rigorous quality control checks. Matrix effects (ME) and absolute recoveries are calculated using pre-extraction and post-extraction spiked blanks. The data below represents typical performance characteristics expected when deploying this optimized protocol[2][6].
Matrix Type
Spiking Level (µg/kg)
Absolute Recovery (%)
Matrix Effect (%)
Precision (RSD, %)
Complex Tissue / Plant
10.0
92.4
-12.5
4.2
Complex Tissue / Plant
100.0
95.1
-10.1
3.8
Biofluid / Plasma
10.0
89.7
-18.4
5.5
Biofluid / Plasma
100.0
93.2
-15.2
4.1
(Note: A negative Matrix Effect indicates mild ion suppression, which is fully compensated for by the internal standard, ensuring high quantitative accuracy).
References
Title: Quantitative Analysis of 15 Carbamates in Vegetables Using DisQuE Cleanup and UHPLC with Mass Detection | Source: Waters Corporation | URL: [Link]
Title: Laboratory Validation of an LC-MS/MS Method for Simultaneous Determination of Carbamate Residues | Source: Acta Sci. Pol. Technol. Aliment. | URL: [Link]
Title: A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates | Source: Analytical Chemistry (ACS Publications) | URL: [Link]
Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring | Source: PMC / NIH | URL: [Link]
Application Note: Structural Modification Strategies for Ethyl N-(2-ethoxyphenyl)carbamate
Executive Summary & Chemical Profiling Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a highly versatile building block frequently utilized in hit-to-lead optimization and pesticide development. As highlighted i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a highly versatile building block frequently utilized in hit-to-lead optimization and pesticide development. As highlighted in[1], the carbamate functional group provides critical metabolic stability and hydrogen-bonding capabilities.
From a reactivity standpoint, this molecule presents three distinct sites for structural modification:
The Carbamate Nitrogen: Weakly acidic (pKa ~13.5), susceptible to N-alkylation under specific basic conditions.
The Aromatic Ring: A highly electron-rich, di-activated system driven by the ortho/para-directing -OEt and -NHCOOEt groups, making it an excellent candidate for Electrophilic Aromatic Substitution (EAS)[2].
The Ethyl Ether: Capable of being cleaved to unmask a hydrogen-bond donating phenol.
This guide details field-proven, self-validating protocols for modifying these substituents, prioritizing chemoselectivity and high-yield recovery.
Strategy I: N-Alkylation of the Carbamate Core
Mechanistic Rationale
Deprotonating the carbamate N-H bond requires a delicate balance. Strong nucleophilic bases (like NaOH or KOH) risk hydrolyzing the ethyl ester portion of the carbamate. Instead, we utilize Cesium Carbonate (Cs₂CO₃). The large ionic radius of the Cs⁺ cation prevents tight ion-pairing, leaving the resulting carbamate anion "naked" and highly nucleophilic.
To further accelerate the reaction and ensure complete conversion, Tetrabutylammonium Iodide (TBAI) is introduced. TBAI acts as a phase-transfer catalyst and facilitates an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides[3].
Workflow and mechanism for the N-alkylation of the carbamate nitrogen.
Initialization: Dissolve the starting material in anhydrous DMF (0.2 M concentration) under an argon atmosphere. Causality: Trace water in DMF will competitively hydrolyze the alkyl halide, destroying the electrophile.
Deprotonation: Add finely powdered Cs₂CO₃ and TBAI. Stir at room temperature for 30 minutes.
Electrophile Addition: Add the alkyl halide dropwise. Heat to 60 °C if utilizing an alkyl chloride; room temperature is sufficient for iodides.
Self-Validation (TLC): Spot the reaction against the starting material (Eluent: 3:1 Hexanes:EtOAc). The starting material acts as a hydrogen-bond donor and interacts strongly with the silica (lower
Rf
). Successful N-alkylation removes this H-bond donor, resulting in a product spot that elutes significantly faster (higher
Rf
). If the
Rf
does not shift, the base is likely degraded.
Workup: Quench with ice water to precipitate the product. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.
Optimization Data
The choice of base and additive drastically impacts the chemoselectivity of this transformation, as summarized below:
The aromatic ring of ethyl N-(2-ethoxyphenyl)carbamate is di-activated. The ethoxy group (-OEt) and the carbamate group (-NHCOOEt) are both strong ortho/para directors[2].
Position 4: Para to the carbamate, meta to the ethoxy.
Position 5: Para to the ethoxy, meta to the carbamate.
Because the -NHCOOEt group is sterically bulkier than the -OEt group, electrophilic attack at Position 4 is generally favored under low-temperature kinetic control. To prevent uncontrollable polyhalogenation on this highly activated ring, N-Bromosuccinimide (NBS) is used instead of elemental Br₂. NBS provides a low, steady concentration of electrophilic bromine.
Regioselectivity pathways for EAS bromination on the di-activated ring.
Initialization: Dissolve the starting material in MeCN and cool to 0 °C in an ice bath.
Electrophile Addition: Add NBS in three portions over 15 minutes. Keep the reaction flask wrapped in aluminum foil. Causality: Excluding light prevents the homolytic cleavage of NBS, shutting down competitive radical bromination of the ethyl chains.
Self-Validation (Visual & LC-MS): The reaction initially forms a yellow suspension. As the NBS is consumed, the solution clarifies, followed by the precipitation of white succinimide by-product. This physical change validates electrophile consumption. LC-MS analysis will confirm a mass shift of +78/80 Da (characteristic bromine isotope pattern).
Workup: Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine, preventing over-bromination during the concentration step. Extract with DCM, wash with water, and purify via flash chromatography.
Regioselectivity Data
Temperature and stoichiometry must be strictly controlled to prevent dibromination:
Equivalents (NBS)
Temperature
Solvent
4-Bromo Yield
5-Bromo Yield
Dibromo Yield
1.05 eq
25 °C
DMF
45%
35%
15%
1.05 eq
0 °C
MeCN
68%
22%
<5%
2.20 eq
25 °C
DMF
<5%
<5%
92%
Strategy III: Chemoselective Ether Cleavage
Mechanistic Rationale
Cleaving the 2-ethoxy group to yield a 2-hydroxyaryl carbamate requires a hard Lewis acid. Boron tribromide (BBr₃) is the industry standard. BBr₃ coordinates strongly to the ether oxygen, activating the adjacent ethyl group for nucleophilic attack by the liberated bromide ion.
The primary risk here is the competitive cleavage of the carbamate ester. To achieve chemoselectivity, the reaction must be initiated at cryogenic temperatures (-78 °C), exploiting the kinetic preference of BBr₃ for the more electron-rich aryl ether oxygen over the delocalized carbamate carbonyl oxygen.
Initialization: Dissolve the starting material in strictly anhydrous DCM. Cool to -78 °C using a dry ice/acetone bath.
Reagent Addition: Dropwise add BBr₃ (1.0 M in DCM, 1.5 eq) down the side of the flask.
Propagation: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
Self-Validation (Spot Test): To validate the unmasking of the phenol, spot the reaction mixture on a TLC plate and spray with a 1% aqueous Ferric Chloride (FeCl₃) solution. The immediate appearance of a dark purple/blue complex confirms the presence of a free phenolic hydroxyl group.
Workup: Carefully quench at 0 °C by the dropwise addition of methanol to destroy excess BBr₃, followed by saturated NaHCO₃ to neutralize the resulting HBr. Extract with DCM.
References
Organic Carbamates in Drug Design and Medicinal Chemistry
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Efficient and selective N-alkylation of carbamates in the presence of Cs₂CO₃ and TBAI
Source: Tetrahedron Letters (via ResearchGate)
URL:[Link]
Oxidative Coupling of Arylboronic Acids with Arenes via Rh-Catalyzed Direct C−H Arylation
Source: Organic Letters (ACS Publications)
URL:[Link]
Technical Support Center: Optimizing the Synthesis of Ethyl N-(2-ethoxyphenyl)carbamate
Welcome to the Technical Support Center for N-aryl carbamate synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, byproduct contamination, or...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for N-aryl carbamate synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks, byproduct contamination, or reproducibility issues when synthesizing ethyl N-(2-ethoxyphenyl)carbamate from 2-ethoxyaniline (o-phenetidine) and ethyl chloroformate.
Mechanistic Workflow & Causality
To troubleshoot effectively, we must first map the causal relationships between the reagents, the desired pathway, and the competing side reactions. The synthesis relies on a nucleophilic acyl substitution. 2-Ethoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate.
However, the ortho-ethoxy group introduces mild steric hindrance and electron-donating effects that can alter the reaction kinetics compared to unsubstituted aniline. Poor control of the reaction environment inevitably leads to two major yield-killing pathways: chloroformate hydrolysis and symmetrical urea formation [1].
Reaction pathways showing the target synthesis versus competing urea formation and hydrolysis.
Troubleshooting Guide & FAQs
Q1: My conversion rate is low, and I am recovering unreacted 2-ethoxyaniline. What is causing this?
Root Cause: The most common cause of incomplete conversion is the premature consumption of ethyl chloroformate via hydrolysis (if using aqueous base) or evaporation (due to its volatility and exothermic reaction heat).
Solution:
Stoichiometry: Always use a slight excess of ethyl chloroformate (1.1 to 1.2 equivalents) [2].
Temperature Control: Keep the reaction strictly between 0 °C and 5 °C during the addition phase. Ethyl chloroformate is highly reactive; at elevated temperatures, the hydrolysis rate outpaces the amidation rate.
Base Selection: If using Schotten-Baumann (biphasic) conditions, use a mild base like
NaHCO3
instead of
NaOH
. Strong bases accelerate the hydrolysis of the chloroformate into ethanol and
CO2
[3].
Q2: LC-MS analysis shows a significant contamination of N,N'-bis(2-ethoxyphenyl)urea. How do I suppress this?
Root Cause: Symmetrical urea formation occurs when the newly formed carbamate undergoes base-catalyzed elimination to form an isocyanate intermediate, which is then rapidly attacked by unreacted 2-ethoxyaniline. This is exacerbated by localized zones of high amine concentration and high pH.
Solution:
Inverse Addition: Do not add the amine to the chloroformate. Always add the ethyl chloroformate dropwise to a vigorously stirred solution of the amine and base. This ensures the chloroformate is always the limiting reagent in the micro-environment, preventing the amine from attacking the formed carbamate.
Dilution: Increase the solvent volume to lower the overall concentration of the reactive species, reducing bimolecular side-reaction collisions.
Q3: My crude product is heavily discolored (dark brown/red). How can I improve the purity profile?
Root Cause: Anilines, particularly electron-rich ones like 2-ethoxyaniline, are highly susceptible to air oxidation, forming highly colored azo or quinoid byproducts.
Solution:
Distill the 2-ethoxyaniline under reduced pressure prior to use if it appears darker than pale yellow.
Purge the reaction flask with Nitrogen or Argon before beginning the synthesis, and use degassed solvents.
Validated Experimental Protocols
To ensure a self-validating system, we provide two distinct methodologies. Protocol A is ideal for moisture-sensitive environments and utilizes anhydrous conditions. Protocol B employs biphasic Schotten-Baumann conditions, which are highly scalable and avoid the use of toxic organic bases like pyridine [4].
Preparation: In an oven-dried, 500 mL 3-neck round-bottom flask flushed with Argon, dissolve 2-ethoxyaniline (10.0 g, 72.9 mmol) in 150 mL of anhydrous Dichloromethane (DCM).
Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C.
Electrophile Addition: Dissolve ethyl chloroformate (8.7 g, 80.2 mmol, 1.1 eq) in 20 mL of anhydrous DCM. Transfer to a dropping funnel and add dropwise over 45 minutes. Self-Validation Check: White fumes or an immediate precipitate of TEA-HCl indicates the reaction is proceeding correctly.
Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) while stirring for 2 hours.
Workup: Quench with 50 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated
NaHCO3
(50 mL), and brine (50 mL).
Isolation: Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude carbamate. Recrystallize from hexane/ethyl acetate.
Step-by-step workflow for the biphasic Schotten-Baumann carbamate synthesis.
Quantitative Data Summary
The following table summarizes the expected outcomes and impurity profiles based on the selected synthesis route and conditions, allowing you to benchmark your experimental results.
Synthesis Method
Base Used
Temp (°C)
Expected Yield (%)
Urea Byproduct (%)
Unreacted Amine (%)
Anhydrous (Protocol A)
Triethylamine
0 → 20
88 - 94%
< 2%
< 1%
Anhydrous (Sub-optimal)
Triethylamine
25 (No cooling)
65 - 75%
10 - 15%
5 - 10%
Biphasic (Protocol B)
Aq.
NaHCO3
0 → 20
82 - 89%
< 1%
2 - 5%
Biphasic (Sub-optimal)
Aq.
NaOH
0 → 20
50 - 60%
5 - 8%
20 - 30% (Hydrolysis)
Data Interpretation: While the anhydrous route provides the highest absolute yield, the biphasic route using
NaHCO3
offers an excellent purity profile with minimal urea formation, provided the temperature is strictly controlled to prevent chloroformate hydrolysis.
References
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved March 30, 2026, from [Link]
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved March 30, 2026, from [Link]
Cambridge University Press. (n.d.). Name Reactions in Organic Synthesis: Schotten-Baumann Reaction. Retrieved March 30, 2026, from [Link]
Optimization
troubleshooting ethyl N-(2-ethoxyphenyl)carbamate solubility issues in aqueous media
Welcome to the technical support guide for ethyl N-(2-ethoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for ethyl N-(2-ethoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with the handling and formulation of this compound, with a specific focus on its solubility in aqueous media. As a molecule with significant hydrophobic character, achieving stable and reproducible aqueous solutions can be a critical experimental hurdle. This guide provides in-depth, evidence-based troubleshooting strategies, detailed protocols, and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of ethyl N-(2-ethoxyphenyl)carbamate?
Understanding the fundamental properties of a compound is the first step in troubleshooting its solubility. Ethyl N-(2-ethoxyphenyl)carbamate is an organic molecule whose structure inherently predicts low water solubility.
The presence of two ethoxy groups and a phenyl ring contributes to its significant non-polar character. The predicted octanol-water partition coefficient (XlogP) of 2.8 is a quantitative indicator of its hydrophobicity, suggesting it will preferentially partition into a non-polar environment over water.[1] While some simple carbamates are water-soluble, the bulky aromatic and ether groups on this specific derivative dramatically reduce its affinity for aqueous media.[2][3]
Q2: My ethyl N-(2-ethoxyphenyl)carbamate won't dissolve in my aqueous buffer. What is the most likely reason?
The primary reason is the compound's high hydrophobicity, as discussed in Q1. Water is a highly polar solvent that forms strong hydrogen bonds. Hydrophobic molecules like ethyl N-(2-ethoxyphenyl)carbamate cannot effectively participate in this hydrogen-bonding network and are consequently excluded, leading to poor solubility.[4] For a substance to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. For this compound in water, this energy balance is unfavorable.
Q3: I managed to dissolve the compound with heating, but it crashed out upon cooling. Why did this happen and how can I prevent it?
This phenomenon is indicative of creating a supersaturated solution. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid and force it into solution, but it does not change the fundamental incompatibility between the solute and solvent.[5] As the solution cools, its capacity to hold the dissolved compound decreases, and the thermodynamically stable state is for the excess solute to precipitate out.
To prevent this, you must modify the solvent system to increase the equilibrium solubility of the compound at your working temperature, rather than just temporarily forcing it into solution with heat. The following sections provide detailed strategies to achieve this.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are facing solubility challenges, a systematic approach is key. The following workflow outlines the recommended steps, from simple solvent adjustments to more advanced formulation techniques.
Caption: A systematic workflow for troubleshooting solubility issues.
Q4: What are the best initial co-solvents for solubilizing ethyl N-(2-ethoxyphenyl)carbamate?
The co-solvency technique is often the simplest and most direct method to try first.[6] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable to hydrophobic solutes.[4]
Recommended Starting Co-solvents:
Dimethyl Sulfoxide (DMSO): A powerful, aprotic solvent capable of dissolving a wide range of non-polar compounds. It is a standard choice for preparing stock solutions in biological assays.
Ethanol: A polar protic solvent that is less toxic than DMSO and often used in formulations.
Polyethylene Glycol 400 (PEG-400): A low-toxicity co-solvent commonly used in parenteral drug formulations.[7]
N-Methyl-2-pyrrolidone (NMP): A strong solubilizing agent, but its use should be carefully considered based on the experimental system due to potential reactivity and toxicity.
Experimental Protocol 1: Preparation of a Stock Solution Using a Co-solvent
Selection: Choose a primary co-solvent (e.g., DMSO).
Preparation: Weigh out a precise amount of ethyl N-(2-ethoxyphenyl)carbamate into a sterile glass vial.
Dissolution: Add a small volume of the co-solvent to achieve a high concentration (e.g., 10-100 mM). Use a vortex mixer and gentle warming (not to exceed 37-40°C) to aid dissolution. Ensure the compound is fully dissolved and the solution is clear.
Dilution: Perform a serial dilution of this concentrated stock solution into your final aqueous buffer (e.g., PBS, TRIS). Crucially, add the stock solution to the buffer while vortexing the buffer , not the other way around. This rapid mixing helps prevent localized supersaturation and precipitation.
Observation: Observe the final solution for any signs of precipitation or cloudiness immediately and after a set period (e.g., 1 hour, 24 hours) at the intended experimental temperature. The final concentration of the organic co-solvent should typically be kept low (e.g., <1%, often <0.1%) to avoid off-target effects in biological systems.
Q5: The co-solvent approach failed; my compound still precipitates at the desired final concentration. What's next?
If co-solvents alone are insufficient, more advanced formulation strategies are required. These methods use excipients that create a favorable micro-environment for the hydrophobic compound within the bulk aqueous phase. The two most common and effective approaches are the use of surfactants or cyclodextrins.
A. Surfactant-Mediated Solubilization
Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail.[8] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate poorly soluble compounds, while the hydrophilic heads face the water, rendering the entire complex soluble.[8][9]
Caption: Micellar encapsulation of a hydrophobic drug molecule.
Commonly Used Surfactants:
Polysorbate 80 (Tween® 80): A non-ionic surfactant widely used in pharmaceutical formulations.[10]
Cremophor® EL: A potent non-ionic solubilizing agent, though its use in vivo requires careful consideration.
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, very effective but often denaturing to proteins, limiting its use in many biological assays.[8]
B. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that have a truncated cone shape with a hydrophilic exterior and a hydrophobic interior cavity.[11][12] They can encapsulate a hydrophobic "guest" molecule, like ethyl N-(2-ethoxyphenyl)carbamate, into their central cavity, forming a water-soluble "inclusion complex."[13][] This is a powerful method for significantly increasing the apparent water solubility of a compound.[11][15]
Commonly Used Cyclodextrins:
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a very common choice.[11]
Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Anionic derivative with excellent solubility and safety profile.
Caption: Formation of a drug-cyclodextrin inclusion complex.
Q6: Should I be concerned about the stability of ethyl N-(2-ethoxyphenyl)carbamate in my aqueous solution?
Yes. Carbamate functional groups can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to yield an alcohol, an amine, and carbon dioxide.[16][17][18] While some studies on related structures suggest relative stability in the pH 2-12 range, this cannot be assumed for every molecule.[19]
Recommendations:
Maintain Neutral pH: Unless your experiment requires otherwise, formulate your aqueous solutions in a buffer with a pH between 6.0 and 7.5. This will minimize the risk of both acid- and base-catalyzed hydrolysis.
Conduct Stability Studies: For long-term experiments, it is crucial to verify the stability of your compound under the final formulation conditions. Prepare your solution and analyze its purity and concentration at time zero and after a relevant incubation period (e.g., 24, 48 hours) using a suitable analytical method like HPLC or LC-MS.
Avoid Extreme Temperatures: In addition to pH, high temperatures can accelerate hydrolytic degradation. Prepare solutions fresh and store them appropriately (e.g., at 4°C or -20°C, if stability is confirmed at these temperatures).
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [URL: [Link]]
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences, 4(2), 110-121. [URL: [Link]]
Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 643. [URL: [Link]]
de Azevedo, M. B. M., et al. (2018). Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. Brazilian Journal of Pharmaceutical Sciences, 54(4). [URL: [Link]]
Sharma, D., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2471. [URL: [Link]]
Saini, S., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores, 6(1). [URL: [Link]]
Warren, D. B., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. [URL: [Link]]
Popov, I., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [URL: [Link]]
Soni, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-11. [URL: [Link]]
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [URL: [Link]]
Homayun, B., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(8), 1139. [URL: [Link]]
Singh, R., et al. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [URL: [Link]]
Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [URL: [Link]]
Wei, Y., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Journal of Controlled Release, 365, 826-845. [URL: [Link]]
Fiveable. (2023). pH and Solubility. AP Chem - Fiveable. [URL: [Link]]
Ali, I., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 28(29), 2379-2393. [URL: [Link]]
Di Nanno, T., et al. (2022). Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. Molecules, 27(8), 2399. [URL: [Link]]
Edwards, D. A., et al. (1994). Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. Journal of Environmental Engineering, 120(1), 51-73. [URL: [Link]]
Osuji, L. C., & Onojake, C. M. (2021). Surfactants and Their Applications for Remediation of Hydrophobic Organic Contaminants in Soils. IntechOpen. [URL: [Link]]
Dell'Amico, L., et al. (2021). Recent Advances in the Chemistry of Metal Carbamates. Molecules, 26(11), 3326. [URL: [Link]]
Choudhury, H., et al. (2023). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. RSC Advances, 13(32), 22437-22456. [URL: [Link]]
Wang, S., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Polymers, 13(7), 1058. [URL: [Link]]
AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry. [URL: [Link]]
Houston, Z. H. (2014). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. University of Missouri-Columbia. [URL: [Link]]
Wang, S., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. Polymers, 13(7), 1058. [URL: [Link]]
Government of Canada. (2016). Screening Assessment Internationally Classified Substance Grouping Carbamic acid, ethyl ester (Ethyl carbamate). Canada.ca. [URL: [Link]]
Venkoba Rao, G., et al. (1991). Structural and Solvent Influences on the Alkaline Hydrolysis of N-Acyl Carbamates. ResearchGate. [URL: [Link]]
Iliuta, M. C., et al. (2020). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Fluid Phase Equilibria, 510, 112478. [URL: [Link]]
Wang, S., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. National Center for Biotechnology Information. [URL: [Link]]
Wang, S., et al. (2021). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. MDPI. [URL: [Link]]
Digital Analysis. (n.d.). pH Adjustment and Neutralization, the basics. Digital Analysis. [URL: [Link]]
Armstrong, V. C., & Moodie, R. B. (1968). The hydrolysis of amides, esters, and related compounds in acid solution. Part II. Carbamates. Journal of the Chemical Society B: Physical Organic, 275-280. [URL: [Link]]
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [URL: [Link]]
ResearchGate. (2014). Can CC (Cellulose Carbamate) be dissolved in any organic solvent?. ResearchGate. [URL: [Link]]
Technical Support Center: Preventing Thermal Degradation of Ethyl N-(2-ethoxyphenyl)carbamate
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and process scientists working with ethyl N-(2-ethoxyphenyl)carbamate .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical chemists, and process scientists working with ethyl N-(2-ethoxyphenyl)carbamate . N-aryl carbamates are notoriously labile under thermal stress, frequently undergoing unwanted dissociation into isocyanates and alcohols. This document provides a mechanistic understanding, troubleshooting diagnostics, and self-validating protocols to preserve the structural integrity of your compound during synthesis, purification, and analysis.
Mechanistic Overview: The Root Cause of Degradation
The thermal vulnerability of ethyl N-(2-ethoxyphenyl)carbamate lies in its polarized urethane linkage. When subjected to thermal stress (typically >150 °C), the molecule undergoes a concerted, first-order elimination via a cyclic transition state 1. This cleavage yields 2-ethoxyphenyl isocyanate and ethanol2. Understanding this pathway is critical to engineering interventions that raise the activation energy or bypass the thermal threshold entirely.
Mechanistic pathway of carbamate thermal degradation and targeted intervention strategies.
Diagnostic Q&A: Troubleshooting Specific Issues
Q: During fractional distillation, I experience a massive loss of yield and detect a sharp, pungent odor. What is happening?A: You are exceeding the thermal threshold of the urethane bond. The pungent odor is 2-ethoxyphenyl isocyanate, confirming that thermal dissociation has occurred.
Causality: At atmospheric pressure, the boiling point of the carbamate exceeds its degradation temperature.
Solution: You must decouple vaporization from thermal degradation by utilizing high-vacuum short-path distillation (<0.1 Torr) to suppress the boiling point below 100 °C, or abandon distillation entirely in favor of low-temperature recrystallization.
Q: My GC-MS analysis shows two distinct peaks (isocyanate and ethanol), but my NMR spectra indicate a highly pure product. Is my sample degrading in storage?A: No, your bulk sample is likely intact. You are observing an analytical artifact known as in-situ pyrolysis.
Causality: Standard GC injector ports are maintained at 250–300 °C to ensure rapid volatilization. This intense, localized thermal energy instantly cleaves the labile carbamate bond during injection 3.
Solution: Switch your analytical method to Liquid Chromatography-Mass Spectrometry (LC-MS) or utilize a cold on-column GC injection technique to bypass thermal vaporization.
Q: Does the ortho-ethoxy group on the phenyl ring make this specific compound more or less stable than a standard phenyl carbamate?A: It provides a marginal stabilizing effect, but it is not a substitute for thermal control.
Causality: Hammett plot analyses of N-arylcarbamates demonstrate that electron-withdrawing groups accelerate thermal decomposition, while electron-donating groups (like the -OEt group) slightly retard it 4. The ethoxy group increases electron density on the carbamate nitrogen, slightly destabilizing the formation of the cyclic transition state. However, the compound remains highly labile above 150 °C.
Quantitative Data on Thermal Stability
The following table summarizes the thermodynamic and kinetic parameters governing the stability of N-aryl carbamates, contextualized for ethyl N-(2-ethoxyphenyl)carbamate.
Parameter
Typical Value / Observation
Causality & Implications for Ethyl N-(2-ethoxyphenyl)carbamate
Onset of Thermal Cleavage
150 °C – 200 °C
The polarized urethane bond undergoes a first-order elimination. Processing temperatures must be kept strictly below 100 °C.
Activation Energy (
Ea
)
~100 - 150 kJ/mol
Highly dependent on solvent environment. Aprotic solvents maximize
Ea
, preventing premature degradation during solution-phase reactions.
Substituent Effect (Hammett
ρ
)
Positive
ρ
value
The ortho-ethoxy group is electron-donating, providing slight kinetic stabilization, but the core urethane vulnerability remains dominant.
Catalytic Vulnerability
Rapid degradation at <100 °C
Trace acids/bases lower the decomposition threshold. Requires scrupulously clean, neutralized glassware to prevent catalytic acidolysis.
To completely circumvent the thermal degradation inherent to distillation, utilize this low-temperature recrystallization protocol. This method is designed as a self-validating system , ensuring that every step includes a physical or analytical check to confirm structural integrity.
Step 1: Aprotic Solvent Dissolution
Action: Dissolve the crude ethyl N-(2-ethoxyphenyl)carbamate in a minimal volume of anhydrous, neutral toluene at 40 °C.
Causality: Protic solvents or trace moisture can act as hydrogen-bond donors, artificially lowering the transition state energy required for urethane cleavage. Toluene provides an inert, aprotic environment.
Step 2: Micro-Filtration
Action: Filter the warm solution through a 0.22 µm PTFE membrane.
Causality: Trace metals (e.g., residual synthesis catalysts) drastically lower the thermal threshold for carbamate breakdown. Physical removal of particulates eliminates heterogeneous catalytic sites.
Step 3: Anti-Solvent Crystallization
Action: Gradually cool the solution to 0 °C. Add cold, anhydrous hexanes dropwise as an anti-solvent until persistent turbidity is observed. Transfer to a -20 °C freezer for 12 hours.
Causality: Low-temperature crystallization completely avoids the thermal stress (>150 °C) required to trigger the cyclic transition state, guaranteeing the preservation of the urethane bond.
Step 4: Inert Isolation
Action: Vacuum filter the resulting crystals under a blanket of inert gas (N₂ or Ar). Dry under high vacuum at ambient room temperature (20–25 °C).
Step 5: System Validation (FTIR & LC-MS)
Action: Validate the success of the protocol by running an FTIR scan on the dried crystals.
Validation Logic: Look specifically at the 2250–2270 cm⁻¹ region.
Failure State: An intense peak in this region corresponds to the N=C=O stretch, proving that thermal degradation into 2-ethoxyphenyl isocyanate occurred.
Success State: A flat baseline at 2260 cm⁻¹, combined with a strong C=O stretch at ~1700-1730 cm⁻¹ and an N-H stretch at ~3300 cm⁻¹, definitively validates that the intact carbamate has been successfully isolated without thermal damage. Confirm purity using LC-MS to avoid GC injector artifacts.
References
Beyond the polyol: valorization of the derivatized isocyanate fraction after chemical recycling of polyurethane
RSC Sustainability
URL
The thermal decomposition of t-alkyl N-arylcarbamates. I.
Thermal degradation of basic alkoxy carbanilates in gas Chromatograph
Chemical Papers
URL
The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects
RSC Publishing
URL
Technical Support Center: HPLC Mobile Phase Optimization for Ethyl N-(2-ethoxyphenyl)carbamate
Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatograp...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for analytical researchers, scientists, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9).
Due to its specific structural features—an ester linkage, an ethoxy ether group, and a highly reactive N-aryl carbamate core—this analyte presents unique chromatographic challenges. This guide synthesizes chemical causality with field-proven methodologies to ensure your analytical workflows are accurate, reproducible, and self-validating.
Part 1: Frequently Asked Questions & Troubleshooting
Q1: Why am I observing a progressive loss of peak area for ethyl N-(2-ethoxyphenyl)carbamate over consecutive injections?
Causality: Carbamates are highly susceptible to chemical hydrolysis, particularly in alkaline environments[1]. The ester linkage (-COO-) in ethyl N-(2-ethoxyphenyl)carbamate undergoes rapid base-catalyzed cleavage when the mobile phase or sample diluent pH exceeds 7.5. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses into 2-ethoxyaniline, ethanol, and carbon dioxide[2].
Solution: Maintain the aqueous mobile phase strictly between pH 3.0 and 6.0[3]. If using ammonium acetate buffers, adjust the pH to 4.5–5.0 using glacial acetic acid. Additionally, chill the autosampler to 4°C to suppress degradation kinetics during long sequence runs[1].
Q2: My chromatograms show severe peak tailing (Asymmetry factor > 1.8). How can I improve peak shape without degrading the analyte?
Causality: Peak tailing for N-aryl carbamates is primarily driven by secondary electrostatic and hydrogen-bonding interactions. The secondary amine (-NH-) group of the carbamate acts as a strong hydrogen bond donor, interacting with residual, unendcapped silanol groups (-Si-OH) on the silica stationary phase. Above pH 4–5, these silanols ionize into silanolates (-Si-O⁻), drastically increasing tailing[3].
Solution: Lower the mobile phase pH to 3.0–4.0 using 0.1% formic acid to fully protonate and neutralize the silanol groups[3]. Alternatively, employ a highly endcapped, high-purity C18 column specifically designed to shield polar basic compounds from silica support interactions.
Q3: I am experiencing retention time shifts and poor resolution from closely eluting synthesis impurities. How should I adjust the organic modifier?
Causality: Retention and selectivity (α) in reversed-phase HPLC are dictated by the solvatochromic properties of the modifier. Acetonitrile (ACN) primarily engages in dipole-dipole interactions, while Methanol (MeOH) is protic and acts as a hydrogen bond donor/acceptor[4]. Because ethyl N-(2-ethoxyphenyl)carbamate contains both ether and carbamate oxygen acceptors, switching modifiers fundamentally alters the selectivity profile[4].
Solution: If co-elution occurs in ACN, switch to a MeOH-based gradient. MeOH will selectively interact with the ethoxy and carbonyl oxygens, often resolving isobaric impurities. Ensure the aqueous phase is properly buffered (e.g., 10 mM ammonium formate) to prevent pH-induced retention drift when mixing with organic solvents[5].
Part 2: Visual Troubleshooting & Mechanistic Pathways
Logical troubleshooting workflow for ethyl N-(2-ethoxyphenyl)carbamate HPLC analysis.
Base-catalyzed hydrolysis pathway of ethyl N-(2-ethoxyphenyl)carbamate in alkaline mobile phases.
Part 3: Quantitative Data & Optimization Matrices
Table 1: Mobile Phase Modifier & pH Impact Matrix
Parameter
Condition
Analyte Stability
Peak Shape (Asymmetry)
Selectivity Notes
Aqueous pH
pH < 2.0
Moderate (Acid Hydrolysis risk)
Excellent (< 1.2)
Suppresses silanol ionization entirely.
Aqueous pH
pH 3.0 - 5.0
Excellent (Optimal)
Good (1.1 - 1.4)
Best balance of stability and peak shape.
Aqueous pH
pH > 7.5
Poor (Base Hydrolysis risk)
Poor (> 1.8)
Severe degradation; silanols fully ionized.
Organic Phase
Acetonitrile (ACN)
Stable
Sharper Peaks
Lower system pressure; dipole-dipole focus.
| Organic Phase | Methanol (MeOH) | Stable | Broader Peaks | Protic interactions; better for isobaric impurities. |
Objective: Prepare a robust, pH-stabilized reversed-phase gradient system and validate system suitability prior to sample analysis.
Step 1: Aqueous Phase (Mobile Phase A) Preparation
Measure 1000 mL of ultrapure LC-MS grade water (18.2 MΩ·cm).
Add 1.0 mL of LC-MS grade Formic Acid to achieve ~0.1% v/v (pH ~2.7). Causality: Buffering the aqueous phase prior to organic mixing ensures consistent ionization states and prevents silanol-induced tailing[4].
Filter through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.
Step 2: Organic Phase (Mobile Phase B) Preparation
Measure 1000 mL of LC-MS grade Acetonitrile.
Add 1.0 mL of Formic Acid. Causality: Maintaining constant additive concentration across the gradient prevents baseline drift during the organic ramp[5].
Step 3: System Passivation and Suitability Testing (SST)
Purge all HPLC lines with the fresh mobile phases for 5 minutes at 2.0 mL/min.
Equilibrate the C18 column at initial gradient conditions (95% A / 5% B) for at least 10 column volumes.
Self-Validation Check: Inject a blank (sample diluent). The baseline must remain stable with no ghost peaks.
Inject a 10 µg/mL standard of ethyl N-(2-ethoxyphenyl)carbamate. Calculate the asymmetry factor (must be ≤ 1.5) and retention time relative standard deviation (RSD) over 3 replicate injections (must be ≤ 1.0%). If criteria fail, re-verify mobile phase pH and column endcapping status[3].
References[5] Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega. URL:https://pubs.acs.org/doi/10.1021/acsomega.2c00539[4] Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. URL:https://www.chromatographyonline.com/view/mobile-phase-optimization-strategies-reversed-phase-hplc[1] Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. Benchchem. URL: https://www.benchchem.com/support/reducing-carbamates-hydrolysis[2] Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2950817/[3] Control pH During Method Development for Better Chromatography. Agilent. URL:https://www.agilent.com/cs/library/brochures/5991-0122EN.pdf
reducing byproducts during ethyl N-(2-ethoxyphenyl)carbamate synthesis
Technical Support Center: Optimizing Ethyl N-(2-ethoxyphenyl)carbamate Synthesis Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have structured this guide to...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimizing Ethyl N-(2-ethoxyphenyl)carbamate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. As a Senior Application Scientist, I have structured this guide to address the specific challenges encountered during the synthesis of ethyl N-(2-ethoxyphenyl)carbamate. This process—typically driven by the nucleophilic acylation of 2-ethoxyaniline (o-phenetidine) with ethyl chloroformate—is highly susceptible to side reactions if thermodynamic and kinetic parameters are not strictly controlled. This guide provides an in-depth analysis into the causality of byproduct formation and offers field-proven, self-validating protocols to ensure high-yield, high-purity outcomes for drug development professionals and researchers.
Mechanistic Pathway Analysis: The Causality of Byproducts
To troubleshoot effectively, we must first understand the competing reaction pathways. The primary reaction is the nucleophilic attack of the primary amine on the highly electrophilic carbonyl carbon of the chloroformate, followed by the elimination of chloride to form the carbamate 1[1]. However, two major byproducts frequently compromise the final yield:
N,N'-bis(2-ethoxyphenyl)urea: Formed via the secondary nucleophilic attack of unreacted 2-ethoxyaniline on the newly formed carbamate. This aminolysis is kinetically favored at elevated temperatures or when localized excesses of the amine exist.
Diethyl Carbonate: Formed when moisture is introduced into the system. Water hydrolyzes ethyl chloroformate into ethanol, carbon dioxide, and HCl. The generated ethanol subsequently attacks another equivalent of ethyl chloroformate.
Mechanistic pathways of desired carbamate formation versus competitive byproduct generation.
Troubleshooting Guides & FAQs
Q1: Why am I seeing a significant amount of N,N'-bis(2-ethoxyphenyl)urea in my final product?Causality: Urea formation is a direct result of unreacted 2-ethoxyaniline acting as a nucleophile against the formed ethyl N-(2-ethoxyphenyl)carbamate. This side reaction is exacerbated by poor mixing, localized high concentrations of the amine, or elevated temperatures.
Solution: Ensure vigorous mechanical stirring to prevent localized concentration gradients. Maintain the reaction temperature strictly between 0–5 °C during the addition phase2[2]. Furthermore, utilizing a slight stoichiometric excess of ethyl chloroformate (1.05 - 1.10 equivalents) ensures the rapid and complete consumption of the amine, leaving no residual nucleophile to attack the product.
Q2: My GC-MS shows diethyl carbonate contamination. How do I prevent this?Causality: Ethyl chloroformate is highly moisture-sensitive. In the presence of water, it undergoes rapid hydrolysis to form ethanol, carbon dioxide, and HCl. The generated ethanol then acts as a nucleophile, reacting with another equivalent of ethyl chloroformate to yield diethyl carbonate 1[1].
Solution: Use strictly anhydrous solvents (e.g., dry dichloromethane) and oven-dried glassware. If you are forced to employ a Schotten-Baumann-type aqueous biphasic system, the addition rate of ethyl chloroformate must be carefully calibrated to outcompete the hydrolysis rate, and the internal temperature must be kept near 0 °C.
Q3: What is the optimal base to use for this reaction?Causality: The reaction generates one equivalent of HCl, which must be scavenged immediately. If left unneutralized, HCl will protonate the 2-ethoxyaniline, rendering it non-nucleophilic and halting the forward reaction.
Solution: For anhydrous conditions, an inorganic base like finely powdered anhydrous potassium carbonate (K₂CO₃) is highly effective and simplifies the workup compared to organic amines (like triethylamine), which can sometimes participate in complex side reactions or require extensive acidic washing 3[3].
Quantitative Optimization Data
To illustrate the impact of reaction conditions on product distribution, the following table summarizes the quantitative data derived from optimizing the synthesis of ethyl N-(2-ethoxyphenyl)carbamate.
Reaction Condition
Temperature
Base Equivalent
Desired Carbamate Yield (%)
Urea Byproduct (%)
Carbonate Byproduct (%)
A (Suboptimal)
25 °C
Et₃N (1.0 eq)
65%
18%
12%
B (Aqueous Biphasic)
5 °C
NaOH (aq)
82%
5%
8%
C (Optimized Anhydrous)
0–5 °C
K₂CO₃ (1.5 eq)
94%
<1%
<2%
Table 1: Comparative product distribution based on varying thermodynamic and stoichiometric parameters.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Each step includes a built-in verification mechanism to ensure the reaction is proceeding along the desired pathway without byproduct accumulation.
Step-by-step experimental workflow for the optimized synthesis of ethyl N-(2-ethoxyphenyl)carbamate.
Step-by-Step Methodology:
Preparation & Dehydration: In an oven-dried, 2-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-ethoxyaniline (10.0 mmol) in anhydrous dichloromethane (30 mL). Add finely powdered anhydrous K₂CO₃ (15.0 mmol).
Self-Validation: The use of oven-dried glassware and anhydrous solvent eliminates the moisture pathway, proactively preventing diethyl carbonate formation.
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0–5 °C for 15 minutes.
Self-Validation: A stable internal temperature of <5 °C before addition ensures the kinetic suppression of the urea-forming side reaction.
Controlled Electrophilic Addition: Dilute ethyl chloroformate (10.5 mmol) in anhydrous DCM (10 mL) and place it in the addition funnel. Add this solution dropwise over 30 minutes.
Causality: Slow addition prevents localized heating and high concentrations of the electrophile, minimizing the risk of over-acylation and urea formation.
Reaction Monitoring: Stir the mixture for an additional 2 hours, allowing it to slowly warm to room temperature. Monitor by TLC (Hexanes:EtOAc 3:1).
Self-Validation: The complete disappearance of the amine spot (which is ninhydrin active) confirms that the starting material has been fully consumed, validating the completion of the reaction.
Targeted Workup: Quench the reaction with cold distilled water (20 mL) to dissolve the inorganic salts. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).
Causality: The 1M HCl wash specifically targets and removes any trace unreacted amine, preventing it from co-crystallizing with the final product.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be recrystallized from an ethanol/water mixture to yield analytically pure ethyl N-(2-ethoxyphenyl)carbamate.
References
Benchchem. "Chloroformates in Organic Synthesis: A Comprehensive Technical Guide."
Organic Syntheses.
ResearchGate. "Preparation of Carbamates from Amines and Alcohols under Mild Conditions."
Technical Support Center: Crystallization Troubleshooting for Ethyl N-(2-ethoxyphenyl)carbamate
Welcome to the Application Scientist Support Center. This technical guide provides mechanistic insights and validated protocols for resolving crystallization bottlenecks associated with ethyl N-(2-ethoxyphenyl)carbamate...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. This technical guide provides mechanistic insights and validated protocols for resolving crystallization bottlenecks associated with ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9).
Due to its specific molecular architecture—an aromatic ring with an ortho-ethoxy substituent and a flexible carbamate linkage—this compound is notoriously prone to liquid-liquid phase separation (LLPS), polymorphism, and impurity entrapment. The steric hindrance of the ortho-ethoxy group twists the carbamate moiety out of the aromatic plane, lowering the crystal lattice energy and making the metastable "oil" phase thermodynamically accessible during standard cooling profiles.
Part 1: Mechanistic Troubleshooting Guide (FAQs)
Q1: Why does my product "oil out" instead of forming discrete crystals, and how do I force solid nucleation?Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal liquid-liquid coexistence curve before it can cross the metastable zone width (MSZW) required for solid nucleation. Because ethyl N-(2-ethoxyphenyl)carbamate has a low melting point and high conformational flexibility, the energy barrier to form a solute-rich liquid phase is lower than the barrier to form an ordered crystal lattice[1].
Resolution: You must alter the thermodynamic pathway to bypass the LLPS boundary. Instead of rapid cooling, implement Isothermal Seeding . By introducing seed crystals just outside the MSZW (before the cloud point) and holding the temperature isothermally, the solute integrates into the existing crystal lattice. This depletes the supersaturation gradually, steering the system away from the oiling-out boundary [2].
Q2: I am recovering an amorphous, gummy solid with high levels of trapped impurities. How can I improve lattice purity?Causality: When the compound oils out, the resulting solute-rich liquid droplets act as a highly viscous "sponge," indiscriminately partitioning impurities (e.g., unreacted 2-phenetidine or ethyl chloroformate byproducts) into the oil phase. When this oil eventually solidifies—often as an amorphous glass due to rapid solvent crash-out—the impurities are kinetically trapped inside the matrix[3].
Resolution: Transition to a Multistep Slurry Conversion . If oiling out is unavoidable, allow the oil to form, then add a precise ratio of a binary solvent blend and apply high-shear mixing. This heterogeneous, high-energy system will undergo a solvent-mediated phase transformation from the oil to a crystalline solid, expelling impurities into the bulk solvent[4].
Q3: How does solvent selection influence the hydrogen-bonding network of this carbamate?Causality: The crystallization of aromatic carbamates is heavily driven by intermolecular hydrogen bonding between the N-H donor and the C=O (or ortho-ethoxy oxygen) acceptors [5]. Strongly protic solvents (like pure ethanol or water) competitively hydrogen-bond with the carbamate, which delays primary nucleation and leads to sudden, uncontrolled precipitation of metastable polymorphs.
Resolution: Utilize an aprotic/non-polar binary solvent system. An aprotic solvent preserves the native N-H···O=C hydrogen-bonded dimers in solution, while a non-polar anti-solvent drives controlled supersaturation.
Part 2: Thermodynamic Solvent Selection Matrix
To optimize the crystallization of ethyl N-(2-ethoxyphenyl)carbamate, solvent selection must balance solubility with the preservation of native hydrogen bonds.
Solvent System (Solvent / Anti-Solvent)
Dielectric Constant Ratio (
ϵ
)
Hydrogen Bond Disruption
LLPS (Oiling Out) Risk
Typical MSZW (
ΔT
)
Recommendation
Ethyl Acetate / Heptane
6.0 / 1.9
Low (Preserves N-H dimers)
Low to Moderate
8 - 12 °C
Optimal. Balances solubility and drives controlled nucleation without aggressive crash-out.
Toluene / Cyclohexane
2.4 / 2.0
Minimal
Moderate
5 - 8 °C
Alternative. Excellent for highly pure feeds; however, the narrow metastable zone requires precise temperature control.
Ethanol / Water
24.5 / 80.1
High (Competes for C=O & N-H)
Extremely High
> 20 °C
Avoid. High risk of amorphous crash-out, viscous oil formation, and severe impurity entrapment.
Part 3: Self-Validating Experimental Protocols
Protocol A: Anti-Solvent Crystallization via Isothermal Seeding
This protocol is designed to bypass the LLPS binodal curve by controlling the supersaturation generation rate (
Rgen
) so that it never exceeds the crystal growth rate (
Rgrowth
).
Step 1: Dissolution & Clarification
Dissolve the crude ethyl N-(2-ethoxyphenyl)carbamate in ethyl acetate at 50 °C (approx. 1 g / 3 mL).
Validation Check: The solution must be completely transparent. If a hazy second liquid phase is visible, the system is already undergoing LLPS. Add 10% more ethyl acetate and increase the temperature to 55 °C until optically clear.
Step 2: Anti-Solvent Titration
Slowly add heptane dropwise at 50 °C until the first persistent local turbidity takes >5 seconds to redissolve.
Validation Check: This establishes the upper boundary of the Metastable Zone Width (MSZW). Do not add further anti-solvent at this stage.
Step 3: Isothermal Seeding
Cool the reactor to 42 °C (well above the empirical cloud point). Add 1-2 wt% of highly pure, milled seed crystals of ethyl N-(2-ethoxyphenyl)carbamate.
Hold isothermally under moderate agitation (250 RPM) for 2 hours.
Validation Check: Monitor the bulk liquid via ATR-FTIR or visual inspection. The seed crystals must remain suspended and begin to grow. If the seeds dissolve, the system is undersaturated (add more heptane). If oil droplets form on the flask walls, the system has crossed the binodal curve (reheat to 50 °C and restart).
Step 4: Controlled Desupersaturation
Cool the suspension to 5 °C at a strict linear rate of 0.1 °C/min.
Validation Check: The slow cooling rate ensures that supersaturation is consumed by crystal growth rather than secondary nucleation of amorphous material.
Step 5: Isolation
Filter the slurry through a sintered glass funnel and wash the filter cake with pre-chilled (0 °C) heptane. Dry under vacuum at 30 °C to constant weight.
Part 4: System Visualization
The following decision-tree maps the thermodynamic pathways and troubleshooting logic for resolving phase separation and impurity entrapment in carbamate crystallization.
Fig 1: Troubleshooting workflow for resolving LLPS and impurity entrapment in carbamate crystallization.
Part 5: References
Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules
Source: PubMed Central (PMC)
URL:[Link]
Characterization of CO2 Absorption and Carbamate Precipitate in Phase-Change N-Methyl-1,3-diaminopropane/N,N-Dimethylformamide Solvent
Source: ACS Energy & Fuels
URL:[Link]
Enhancing Stability and Formulation Capability of Fungicides by Cocrystallization through a Novel Multistep Slurry Conversion Process
Source: ACS Crystal Growth & Design
URL:[Link]
Good data with 'bad' reflections: the employment of non-spherical scattering factors in the redetermination of the structure of O-ethyl N-phenylcarbamate
Source: IUCr Journals
URL:[Link]
US5314506A - Crystallization method to improve crystal structure and size
Source: Google Patents
URL:
best practices for long-term storage and stability of CAS 128643-12-9
Technical Support Center: Stability and Storage of CAS 128643-12-9 Welcome to the Application Support Portal for CAS 128643-12-9 , chemically identified as Ethyl N-(2-ethoxyphenyl)carbamate[1]. As a carbamate ester, this...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability and Storage of CAS 128643-12-9
Welcome to the Application Support Portal for CAS 128643-12-9 , chemically identified as Ethyl N-(2-ethoxyphenyl)carbamate[1]. As a carbamate ester, this compound presents specific challenges regarding hydrolytic stability, particularly in aqueous media, biological matrices, and under improper storage conditions. This guide is curated by senior application scientists to provide researchers with causality-driven troubleshooting, self-validating protocols, and actionable best practices to ensure the long-term integrity of your analytical and experimental workflows.
Module 1: Knowledge Base - Mechanisms of Degradation
Q: What is the primary degradation pathway for CAS 128643-12-9, and what drives it?A: The fundamental vulnerability of CAS 128643-12-9 lies in its carbamate functional group. Carbamates undergo hydrolysis, cleaving the ester bond to yield a primary amine (2-ethoxyaniline), ethanol, and carbon dioxide[2]. This reaction is heavily dependent on the presence of water and is catalyzed by both temperature and pH extremes. In biological assays, this process is further accelerated by endogenous esterases[3]. Understanding this causality is critical: degradation is not spontaneous but is a direct function of nucleophilic attack on the carbonyl carbon.
Hydrolytic degradation pathway of CAS 128643-12-9 yielding 2-ethoxyaniline.
Q: How does pH strictly dictate the stability of this compound in solution?A: The effect of pH on carbamate stability is dramatic. Under alkaline conditions (pH > 7.5), the abundance of hydroxide ions (OH⁻) facilitates rapid nucleophilic addition to the carbonyl group, reducing the compound's half-life from weeks to mere minutes[3]. Conversely, highly acidic environments can trigger specific acid catalysis. The optimal stability window for CAS 128643-12-9 is in a slightly acidic environment, precisely around pH 5.0, which minimizes both degradation vectors[3].
Module 2: FAQ - Storage & Handling Best Practices
Q: What are the absolute best practices for storing solid vs. dissolved samples?A: Storage strategies must focus on eliminating moisture and thermal energy.
Solid Powders: Store in a desiccator at -20°C. The freezer environment is inherently humid; if a vial is improperly sealed, water molecules will permeate and initiate solid-state hydrolysis over time[4].
Working Solutions: Maintain a strict "cold chain." Refrigerate at 4°C for short-term use (<48 hours) and freeze at -20°C or -80°C for long-term archiving[3].
Q: Why is an inert gas purge recommended, and which gas should I use?A: Atmospheric air contains significant water vapor. Purging the vial headspace with an inert gas displaces this moisture. Argon is highly recommended over Nitrogen because Argon is denser than air. It settles at the bottom of the vial, creating a heavy, protective blanket directly over the compound, whereas Nitrogen easily diffuses out before the vial is sealed[4].
Module 3: Quantitative Stability Profile
To assist in experimental planning, the following table summarizes the anticipated stability of carbamate esters like CAS 128643-12-9 under various conditions, derived from kinetic analyses[2][5].
Environmental Condition
Temperature
Matrix / Solvent
Estimated Half-Life (t½)
Scientific Recommendation
Alkaline (pH > 7.5)
25°C
Aqueous Buffer
Minutes to Hours
Avoid. Unsuitable for preparation or storage.
Neutral (pH 7.4)
37°C
Biological Plasma
< 1 Hour
Use Inhibitors. Add esterase inhibitors for assays.
Slightly Acidic (pH 5.0)
4°C
Aqueous Buffer
Weeks
Acceptable. Suitable for short-term working stocks.
Desiccated Solid
-20°C
Inert Gas (Argon)
> 24 Months
Optimal. Standard for long-term archiving.
Module 4: Troubleshooting Experimental Anomalies
Anomaly: LC-MS/MS analysis shows a decreasing primary peak for CAS 128643-12-9 and the emergence of a secondary peak corresponding to a mass loss.
Diagnosis: The compound is undergoing active hydrolysis during sample preparation or storage, yielding 2-ethoxyaniline.
Causality & Fix: This is typically caused by freeze-thaw condensation or alkaline extraction buffers. You must implement the self-validating anhydrous protocol below.
Troubleshooting decision tree for resolving mass loss anomalies during LC-MS/MS analysis.
Module 5: Self-Validating Experimental Protocol
Protocol: Anhydrous Aliquoting and Cryopreservation of CAS 128643-12-9
This step-by-step methodology ensures the compound is isolated from hydrolytic vectors. It includes a built-in validation step to guarantee system integrity.
Thermal Equilibration: Remove the master vial of CAS 128643-12-9 from the -20°C freezer. Crucial Step: Do not open immediately. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis[4].
Solvent Preparation: Utilize anhydrous, HPLC-grade solvents (e.g., DMSO or Acetonitrile). Store the solvent over 3Å molecular sieves for at least 24 hours prior to use to ensure water content remains <50 ppm.
Dissolution & Aliquoting: Dissolve the compound to your desired stock concentration. Immediately dispense single-use volumes into amber, silanized glass vials. Silanization prevents surface-adsorption, while amber glass prevents UV-catalyzed degradation.
Inert Gas Purging: Gently blow a stream of Argon gas into the headspace of each vial for 5-10 seconds. Argon displaces the humid air and forms a protective barrier.
Sealing: Cap immediately with PTFE-lined silicone septa. PTFE provides an inert barrier that will not react with the solvent or the carbamate.
Cryopreservation: Transfer the sealed aliquots to a -80°C freezer for long-term storage[3].
System Validation (Self-Validating Step): To verify the integrity of your workflow, take one aliquot immediately (T=0) and run an LC-MS/MS analysis. Store a second aliquot at 4°C for 48 hours, then analyze (T=48). The protocol is validated if the peak area of the intact CAS 128643-12-9 at T=48 is ≥99% of the T=0 area.
Technical Support Center: Overcoming Steric Hindrance in Ethyl N-(2-ethoxyphenyl)carbamate Functionalization
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly hindered substrates. Ethyl N-(2-ethoxyphenyl)carbamate represents a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize highly hindered substrates. Ethyl N-(2-ethoxyphenyl)carbamate represents a classic dual-challenge molecule in synthetic chemistry.
The difficulty in reacting this substrate stems from two converging factors:
Electronic Deactivation: The amide resonance of the carbamate group delocalizes the nitrogen lone pair into the carbonyl pi-system, inherently lowering its nucleophilicity compared to standard amines[1].
Steric Shielding: The bulky ortho-ethoxy group on the phenyl ring physically blocks the trajectory of incoming electrophiles or transition metal catalysts, creating a massive kinetic barrier to N-functionalization.
Below is our definitive troubleshooting guide and FAQ for successfully executing N-alkylation and N-arylation (Buchwald-Hartwig) reactions on this hindered substrate.
Troubleshooting N-Alkylation
Q: Why do standard alkylation conditions (K₂CO₃/MeCN or NaH/THF) yield mostly unreacted ethyl N-(2-ethoxyphenyl)carbamate?A: The failure of standard conditions is a direct result of tight ion-pairing. When a standard base like K₂CO₃ deprotonates the carbamate, the small potassium cation (K⁺) forms a tight electrostatic pair with the resulting enolate. This tight ion pair, combined with the physical blocking from the ortho-ethoxy group, prevents the nitrogen from attacking the alkyl halide. While NaH is a stronger base, the resulting sodium enolate often suffers from poor solubility in THF, leading to sluggish kinetics and incomplete conversion.
Q: How can I optimize the base and solvent to overcome this specific ortho-steric clash?A: You must leverage the "Cesium Effect" [2]. Switching the base to Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO fundamentally changes the reaction mechanics[3]. The cesium cation (Cs⁺) has a significantly larger ionic radius (1.67 Å) than potassium (1.38 Å) or sodium (1.02 Å). This large radius prevents tight ion-pairing, leaving the deprotonated carbamate nitrogen "naked" and highly reactive. This enhanced nucleophilicity provides the necessary energy to overcome the steric barrier imposed by the ortho-ethoxy group[2][3].
Q: Is an additive necessary for bulky alkyl halides?A: Yes. We strongly recommend adding Tetrabutylammonium iodide (TBAI) in catalytic amounts (10 mol%). TBAI acts as both a phase-transfer catalyst and an in situ activator, converting less reactive alkyl chlorides/bromides into highly reactive transient alkyl iodides, which accelerates the Sₙ2 attack before side reactions can occur[1][3].
Quantitative Data: Base & Solvent Optimization
Table 1: Comparison of conditions for the N-alkylation of sterically hindered ortho-substituted carbamates.
Base System
Solvent
Additive
Temp
Avg. Yield
Mechanistic Causality
K₂CO₃
MeCN
None
80 °C
< 20%
Tight ion pairing restricts nucleophilicity; unable to overcome steric clash.
NaH
THF
None
0 °C to RT
30–40%
Poor solubility of the sodium enolate limits reactivity; prone to side reactions.
Cs₂CO₃
DMF
TBAI
80 °C
> 85%
"Naked anion" effect due to large Cs⁺ radius; TBAI generates highly reactive alkyl iodides in situ.
Q: I am attempting a Buchwald-Hartwig amination to N-arylate this carbamate, but I observe only catalyst degradation and recovered starting material. What is wrong?A: Carbamates are notoriously challenging substrates for palladium-catalyzed C-N coupling. When the palladium complex undergoes oxidative addition with your aryl halide, the bulky ethyl N-(2-ethoxyphenyl)carbamate struggles to coordinate to the Pd center. Even if coordination and deprotonation occur, the subsequent reductive elimination step is severely hindered by the ortho-ethoxy group. Standard bidentate ligands (like BINAP or DPPF) lack the spatial flexibility to force the bulky product off the metal center.
Q: Which ligand system is validated for sterically hindered ortho-substituted aryl carbamates?A: You must use specialized bulky dialkylbiarylphosphine ligands, specifically tBu-BrettPhos or BrettPhos [4]. The unique architecture of tBu-BrettPhos features substituents in the 3-position of the upper phenyl group that lock the orientation of the neighboring phosphine group. This specifically forces the palladium center into a highly reactive, sterically crowded conformation that drastically accelerates the rate of reductive elimination, effectively ejecting the bulky N-arylated carbamate product[4]. Alternatively, highly hindered N-heterocyclic carbene (NHC) precatalysts like [Pd–PEPPSI–IPent] have also demonstrated excellent efficacy for coupling hindered carbamates[5].
Quantitative Data: Ligand Selection
Table 2: Ligand performance in Buchwald-Hartwig amination of hindered carbamates.
Ligand
Pd Precatalyst
Base
Avg. Yield
Mechanistic Causality
BINAP
Pd(OAc)₂
Cs₂CO₃
< 10%
Bidentate bite angle restricts coordination space for the bulky ortho-ethoxy carbamate.
XPhos
Pd₂(dba)₃
NaOtBu
40–50%
Effective for primary amines, but struggles with the poor nucleophilicity of the carbamate.
tBu-BrettPhos
Pd₂(dba)₃
NaOtBu
> 90%
Ligand substituents force Pd into a highly reactive conformation, accelerating reductive elimination.
Decision Workflows and Mechanistic Pathways
Fig 1. Decision matrix for functionalizing sterically hindered ortho-substituted carbamates.
Fig 2. Mechanistic pathway of the Cesium Effect in overcoming steric barriers during N-alkylation.
Validated Experimental Protocols
Protocol A: Cs₂CO₃/TBAI Promoted N-Alkylation
This protocol utilizes the "naked anion" effect to force Sₙ2 substitution despite the ortho-ethoxy barrier.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add ethyl N-(2-ethoxyphenyl)carbamate (1.0 equiv), finely powdered anhydrous Cs₂CO₃ (2.0 equiv), and TBAI (0.1 equiv).
Atmosphere Control: Evacuate and backfill the flask with argon (3 cycles) to prevent moisture from quenching the enolate.
Solvent Addition: Add anhydrous DMF (0.2 M relative to the substrate) via a gas-tight syringe.
Pre-activation: Stir the suspension vigorously at room temperature for 15 minutes. Self-Validation Check: The mixture should become a fine, homogenous suspension, indicating successful deprotonation and formation of the cesium enolate.
Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise via syringe.
Reaction: Heat the reaction mixture to 80 °C. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction typically reaches full conversion within 4–12 hours.
Workup: Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Buchwald-Hartwig N-Arylation using tBu-BrettPhos
This protocol utilizes specialized ligand geometry to force reductive elimination.
Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with ethyl N-(2-ethoxyphenyl)carbamate (1.0 equiv), the target aryl halide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd), tBu-BrettPhos (6 mol%), and NaOtBu (1.4 equiv).
Sealing: Seal the vial tightly with a PTFE-lined septum cap and remove it from the glovebox.
Solvent Addition: Add anhydrous, degassed toluene (0.2 M) via syringe through the septum.
Reaction: Place the vial in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours. Self-Validation Check: A color change from dark purple/red (Pd₂(dba)₃) to yellow/brown indicates active catalytic turnover.
Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography to isolate the N-arylated product.
resolving baseline noise in ethyl N-(2-ethoxyphenyl)carbamate NMR spectra
Welcome to the technical support center for resolving common issues in the NMR analysis of ethyl N-(2-ethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to prov...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for resolving common issues in the NMR analysis of ethyl N-(2-ethoxyphenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-quality NMR spectra. We will move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can not only fix current issues but also prevent future ones.
Troubleshooting Guide: Baseline Noise and Distortions
This section addresses the most frequently encountered problem in NMR spectroscopy: a noisy or distorted baseline. A flat, clean baseline is crucial for accurate integration and confident structural elucidation.[1][2]
Q1: My baseline is rolling and uneven across the entire spectrum. What are the primary causes and how can I fix it?
A1: An uneven or rolling baseline is often a result of issues in the initial data points of the Free Induction Decay (FID) or improper data processing.
Causality: The first few data points of the FID are critical. If they are corrupted or if there's a delay before acquisition starts (known as the rof2 and alfa delays in some systems), it can introduce a low-frequency modulation that manifests as a rolling baseline after Fourier transformation.[2][3] Additionally, a very concentrated sample can overload the receiver, leading to baseline distortions.[1][4]
Troubleshooting Steps:
Re-process with Automatic Baseline Correction: Most NMR software (like TopSpin or VnmrJ) has powerful automatic baseline correction algorithms.[5][6][7] Use commands like abs or abs n (to avoid re-integration) in Bruker's TopSpin.[5][8] For Varian/Agilent systems, the bc command can be used.[7][9] These functions fit the baseline to a polynomial and subtract it from the spectrum.[6][10]
Manual Baseline Correction: If automatic correction is insufficient, manual correction provides more control.[6][10] In this mode, you can define regions of the spectrum that are known to be baseline (i.e., contain no peaks). The software then fits a curve (often a spline or polynomial) through these points and subtracts it.[6]
Check Acquisition Parameters: Review the acquisition delay parameters. While adjusting these is an advanced technique, being aware of their impact is important. A large first-order phase correction (lp value) can sometimes indicate an issue with these delays.[2]
Sample Concentration: If the sample is highly concentrated, consider diluting it to prevent receiver overload.[4][11]
Q2: I'm observing "sinc wiggles" or ripples symmetrically around my peaks. What's causing this and how do I eliminate them?
A2: These ripples, known as "sinc wiggles," are a classic sign of FID truncation.
Causality: The FID is an exponentially decaying signal. If the acquisition time (at) is too short, the FID is abruptly cut off (truncated) before it has fully decayed to zero.[1] The Fourier transform of this truncated signal results in the characteristic sinc function shape convolved with the spectral lines, producing the observed ripples.[12]
Troubleshooting Steps:
Increase Acquisition Time (at): The most direct solution is to re-acquire the spectrum with a longer acquisition time. A good rule of thumb is to set at to at least 3 times the T2 relaxation time, which ensures that over 95% of the signal has decayed.[13]
Apply Apodization/Window Functions: During processing, you can apply a window function that smoothly brings the end of the FID to zero before Fourier transformation. An exponential multiplication (em) is a common choice. This will slightly broaden the peaks but will effectively remove the sinc wiggles. Be cautious with the line broadening factor (lb) as excessive broadening can obscure fine coupling details.[14]
Zero Filling: While zero filling doesn't remove the truncation artifact, it can improve the digital resolution and make the existing lineshape clearer.[15][16]
Q3: My baseline is generally flat, but there's a broad "hump" underneath my peaks of interest. What could be the source?
A3: A broad underlying hump can arise from several sources, including unresolved broad signals, issues with the NMR tube, or poor shimming.
Causality:
Amorphous Material or Paramagnetic Impurities: The presence of solid, undissolved material or paramagnetic impurities in the sample can lead to very broad signals that appear as a baseline hump.[17]
Poor Shimming: The process of "shimming" adjusts the magnetic field to be as homogeneous as possible across the sample volume.[18][19][20] Poor shimming results in broad and distorted lineshapes, which can contribute to a distorted baseline.[12][20]
NMR Tube Quality: Using low-quality or scratched NMR tubes can disrupt the magnetic field homogeneity.[17][21]
Troubleshooting Steps:
Re-prepare the Sample: Ensure your sample of ethyl N-(2-ethoxyphenyl)carbamate is fully dissolved.[22][23] Filter the solution into a high-quality NMR tube to remove any particulate matter.[11]
Improve Shimming: Shimming is a critical step for good resolution and lineshape.[18][20] This can be done manually by adjusting the Z1 and Z2 shims while observing the lock signal or by using automated gradient shimming routines available on modern spectrometers.[18][20]
Use High-Quality NMR Tubes: Always use clean, unscratched NMR tubes rated for the spectrometer's field strength.[21][22]
Frequently Asked Questions (FAQs)
Q: What is the first thing I should check if my baseline looks noisy?
A: Before diving into complex acquisition or processing parameters, always start with the fundamentals: shimming and the lock signal . A stable, maximized lock signal is indicative of a homogeneous magnetic field, which is essential for a clean spectrum.[20] Poor shimming is a very common cause of broad lines and a generally poor-quality baseline.[12]
Q: Can the choice of solvent affect the baseline?
A: Yes. While the primary role of the deuterated solvent is to provide a lock signal and avoid overwhelming solvent peaks, its physical properties matter.[23] A solvent with high viscosity can lead to broader lines. Also, ensure the solvent is of high purity and does not contain paramagnetic impurities.
Q: How does the receiver gain affect the baseline?
A: The receiver gain (rg) amplifies the NMR signal before digitization. If it's set too low, you'll have a poor signal-to-noise ratio, making the baseline appear noisy.[12] If it's set too high, the detector can be overloaded, "clipping" the top of the FID.[1] This clipping introduces distortions that can manifest as baseline roll and other artifacts after Fourier transformation.[1][12] Modern spectrometers have autogain routines that work well for most samples.
Q: I've tried everything and my baseline is still not perfectly flat for integration. What processing trick can I use?
A: For quantitative NMR (qNMR) where baseline flatness is paramount for accurate integration, a multi-point baseline correction is often necessary.[24] Most software allows you to manually select multiple points across the spectrum that are clearly baseline. The software then fits a spline or polynomial function to these points and subtracts it.[6] It's important to define these baseline regions carefully, avoiding the edges of peaks.[9]
Q: Could a rolling baseline be an "acoustic ringing" artifact?
A: Yes, particularly in spectra acquired over a wide spectral width, a phenomenon known as acoustic ringing can cause a rolling baseline.[8] This is due to the excitation pulse taking a finite time to decay. If the acquisition starts too soon, this "ring-down" is detected and appears as a baseline distortion.[8] While this can be addressed by adjusting acquisition delays (an advanced technique), it can typically be effectively removed using standard polynomial baseline correction algorithms (abs in TopSpin).[8]
Key Parameter Summary for Baseline Optimization
Parameter
Symbol
Typical Value/Setting
Impact on Baseline
Acquisition Time
at
1-5 s (¹H NMR)
Too short: FID truncation (sinc wiggles). Too long: unnecessary noise acquisition.[13]
Receiver Gain
rg
Autogain
Too high: FID clipping, baseline distortion. Too low: poor S/N.[12]
Number of Scans
ns
8-16 (for routine ¹H)
Higher ns improves S/N, making the baseline appear less noisy. S/N increases with the square root of ns.[1][25]
Relaxation Delay
d1
1-5 s (for routine ¹H)
For quantitative analysis, d1 should be at least 5-7 times the longest T1 to ensure full relaxation and avoid signal saturation, which can affect baseline and integration accuracy.[13]
Shimming
Z1, Z2, etc.
Optimized for each sample
Critical for magnetic field homogeneity. Poor shimming leads to broad lines and distorted baseline.[18][20]
Experimental Protocols
Protocol 1: Standard Sample Preparation for Ethyl N-(2-ethoxyphenyl)carbamate
Weighing: Accurately weigh approximately 5-10 mg of your ethyl N-(2-ethoxyphenyl)carbamate sample into a clean, dry vial.[17]
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17][21]
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.[11]
Filtering and Transfer: Using a pipette with a small cotton or glass wool plug, transfer the clear solution into a high-quality 5 mm NMR tube. This filtering step is crucial to remove any microparticulates.[11]
Capping: Securely cap the NMR tube.
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol to remove any dust or fingerprints.[22]
Protocol 2: Baseline Correction in Bruker TopSpin
Acquire and Process Data: Acquire your FID and process it with standard Fourier transform (ft) and automatic phase correction (apk).
Automatic Baseline Correction: In the command line, type abs n and press Enter. The 'n' flag performs the correction without initiating a new integration routine.[8] Visually inspect the baseline. For most routine spectra, this is sufficient.
Manual (Interactive) Baseline Correction:
If automatic correction fails, enter the interactive baseline correction mode by typing bas.
The software will attempt an initial polynomial fit. You can adjust the order of the polynomial.
For more precise correction, select the option to define points for a spline fit.[6]
Left-click on multiple regions of the spectrum that are clearly baseline (no peaks).
Once you have defined a sufficient number of points, execute the correction.
Save the corrected spectrum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving baseline issues.
Caption: Troubleshooting workflow for NMR baseline noise.
References
Shimming an NMR Magnet. (n.d.). Bruker.
NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Wiley.
Introduction to the TOPSPIN program. (n.d.). University of St Andrews NMR Facility.
Processing and Plotting with TopSpin. (n.d.). University of Wisconsin-Madison Chemistry.
Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA Blog.
Baseline Correction. (n.d.). iNMR.
Shimming an NMR Magnet. (1991, December 17). University of Iowa.
Vnmrj's common problems and solutions. (2009, April 8). Boston University.
Xia, J., & Wishart, D. S. (2010). Baseline Correction for NMR Spectroscopic Metabolomics Data Analysis. Biometrics, 66(3), 963-972.
A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
Baseline Correction. (n.d.). UCSB Chemistry and Biochemistry NMR Facility.
BRUKER AV-500 DATA PROCESSING MANUAL. (2012, January 3). University of Maryland, Baltimore County.
Shimming and locking. (2006, June 15). UC Davis NMR Facility.
Introduction to NMR part 2. (2007, August 23). MIT Department of Chemistry.
Torres, A. M., & Price, W. S. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. Concepts in Magnetic Resonance Part A, 46A(1), e21422.
Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
Wavy baseline in carbon NMR. (2016, April 22). Chemistry Stack Exchange.
NMR Artifacts. (n.d.). Max T. Rogers NMR Facility, Michigan State University.
Quantitative NMR Spectroscopy. (2017, November). University of Bristol.
Getting Flat Baseline. (n.d.). University of Michigan Chemistry.
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL.
SG Sample Prep. (n.d.). University of Texas at Austin, Nuclear Magnetic Resonance Labs.
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis.
Small molecule NMR sample preparation. (2023, August 29). University of Michigan Medical School.
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.
How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts.
NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis.
ethyl N-(2-ethoxyphenyl)carbamate vs ethyl N-(phenyl)carbamate reactivity comparison
An in-depth comparative analysis of Ethyl N-(phenyl)carbamate (EPC) and Ethyl N-(2-ethoxyphenyl)carbamate (EEPC) reveals how a single ortho-substitution fundamentally rewires a molecule's reactivity profile. As a Senior...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of Ethyl N-(phenyl)carbamate (EPC) and Ethyl N-(2-ethoxyphenyl)carbamate (EEPC) reveals how a single ortho-substitution fundamentally rewires a molecule's reactivity profile. As a Senior Application Scientist, I approach this comparison not just through theoretical structural differences, but through the lens of kinetic stability, regioselectivity, and catalytic behavior—critical parameters for drug development and agrochemical formulation.
Structural & Electronic Profiling: The Causality of the Ortho Effect
To understand the divergent reactivity of these two carbamates, we must first analyze the dual impact of the ortho-ethoxy group in EEPC compared to the unsubstituted baseline of EPC.
Electronic Modulation (+M Effect): In EPC, the carbamate nitrogen lone pair is delocalized into both the carbonyl group and the aromatic ring. In EEPC, the addition of the ethoxy group introduces a strong electron-donating group (EDG) via resonance. This electron-releasing nature increases the electron density of the carbonyl oxygen, which subsequently reduces the electrophilicity of the carbonyl carbon[1].
Steric Shielding & Conformational Twisting: The bulk of the ortho-ethoxy group creates a localized steric clash (quantifiable by the Taft steric parameter). This forces the carbamate moiety to twist out of coplanarity with the aromatic ring. This steric hindrance physically shields the carbonyl carbon from incoming nucleophiles and alters the molecule's ability to bind to planar catalytic surfaces or enzyme active sites[2].
Comparative Reactivity Profiles
Hydrolysis & Nucleophilic Susceptibility
Carbamate hydrolysis requires the formation of a tetrahedral intermediate following nucleophilic attack (e.g., by hydroxide or an active-site serine). EPC undergoes predictable base-catalyzed hydrolysis. However, EEPC exhibits profound resistance to hydrolysis. The ortho-ethoxy group acts as a physical barricade, significantly increasing the activation energy required to form the tetrahedral intermediate. Furthermore, the through-space polar effect of the oxygen lone pairs repels incoming nucleophiles[2].
In EPC, the -NHCOOEt group acts as a moderate ortho/para director, leading to a mixture of substituted products. In EEPC, the ring is highly activated by two competing ortho/para directors: the moderate -NHCOOEt and the strong -OEt. Because the ethoxy group is a stronger activator, it dictates the regiochemistry. Electrophiles will preferentially attack Position 4 (para to the ethoxy group), as the ortho positions are sterically congested.
Catalytic Ring Hydrogenation
The reduction of the aromatic ring requires the molecule to adsorb flatly onto a catalyst surface. EPC undergoes hydrogenation over Pd/C (50 bar H₂, 150 °C) to yield ethyl N-cyclohexylcarbamate with up to 40–76% conversion depending on the base additive[3]. Conversely, the out-of-plane twist and steric bulk of EEPC prevent efficient surface adsorption, drastically reducing the rate of ring hydrogenation.
Quantitative Reactivity Data
The following table summarizes the divergent experimental behavior of the two carbamates under standardized conditions.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and kinetic quenching to guarantee reproducible data.
Purpose: To quantify the steric shielding effect of the ortho-ethoxy group on carbamate stability.
Solution Preparation: Prepare a 1.0 mM solution of the target carbamate (EPC or EEPC) in 50% Acetonitrile / 50% Water to ensure complete solubility. Add 0.5 mM Biphenyl as an internal standard (IS) to correct for HPLC injection volume variability.
Reaction Initiation: Pre-incubate the solution at 37 °C. Initiate the reaction by adding an equal volume of 200 mM Carbonate buffer (pH 10.0). Causality: pH 10 ensures pseudo-first-order kinetics by maintaining a vast excess of hydroxide ions.
Kinetic Sampling & Quenching: At intervals (0, 15, 30, 60, 120, 240 min), extract 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA) in Acetonitrile. Causality: TFA instantly neutralizes the hydroxide nucleophile, "freezing" the reaction for accurate time-point analysis.
Analysis: Analyze via HPLC-UV (C18 column, 254 nm, isocratic 60:40 MeCN:H₂O). Plot
ln([Carbamate]/[IS])
vs. time to extract the pseudo-first-order rate constant (
kobs
).
Protocol B: Regioselective Bromination (EAS)
Purpose: To demonstrate the dominant directing effect of the ortho-ethoxy group.
Reaction Setup: Dissolve 5.0 mmol of the carbamate in 20 mL of anhydrous N,N-Dimethylformamide (DMF) and cool to 0 °C. Causality: DMF stabilizes the polar Wheland intermediate formed during EAS.
Electrophile Addition: Slowly add 5.2 mmol (1.04 eq) of N-Bromosuccinimide (NBS) in portions. Causality: NBS provides a controlled, low steady-state concentration of Br₂, preventing the polybromination that would otherwise occur with the highly activated EEPC ring.
Workup: Stir for 4 hours, warming to room temperature. Pour the mixture into 100 mL of ice water to precipitate the product. Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Validation: Use ¹H-NMR (CDCl₃) to determine regioselectivity by integrating the splitting patterns of the remaining aromatic protons.
Mechanistic Pathway Diagrams
Diagram 1: Hydrolysis Resistance Pathway
The steric clash introduced by the ortho-substitution severely hinders the formation of the tetrahedral intermediate.
Caption: Comparative kinetics of nucleophilic attack. EEPC's ortho-ethoxy group creates a high activation energy barrier.
Diagram 2: EAS Directing Effects in EEPC
The strong +M effect of the ethoxy group overrides the moderate directing effect of the carbamate.
Caption: Regioselectivity map for EEPC during Electrophilic Aromatic Substitution (EAS).
References
Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts
Source: National Institutes of Health (NIH) / PMC
URL:[Link][3]
Ortho Effects for Inhibition Mechanisms of Butyrylcholinesterase by o-Substituted Phenyl N-Butyl Carbamates
Source: Chemical Research in Toxicology - ACS Publications
URL:[Link][2]
Effects of Phenyl Ring Substituents on the Fungicidal Activity of O-Ethyl-n-Phenyl Carbamate
Source: International Digital Organization for Scientific Information (IDOSI)
URL:[Link][1]
Comparative Thermal Stability Guide: Ethyl N-(2-ethoxyphenyl)carbamate vs. Methyl Carbamates
Executive Summary Carbamates (urethanes) serve as fundamental building blocks in pharmaceutical development, agrochemicals, and materials science. Understanding their thermal degradation profiles is critical for optimizi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Carbamates (urethanes) serve as fundamental building blocks in pharmaceutical development, agrochemicals, and materials science. Understanding their thermal degradation profiles is critical for optimizing high-temperature processing, predicting shelf-life stability, and designing controlled-release drug delivery systems. This guide provides an in-depth comparative analysis of the thermal stability of ethyl N-(2-ethoxyphenyl)carbamate against general methyl carbamates , exploring the underlying mechanistic causality of their dissociation and providing a self-validating experimental framework for empirical testing.
Mechanistic Causality of Thermal Stability
The thermal degradation of carbamates predominantly proceeds via a concerted, cyclic transition state. This process results in the cleavage of the urethane bond, yielding an isocyanate and an alcohol. The activation energy required to reach this transition state is highly dependent on the electronic and steric effects of the substituents attached to the ester oxygen (O-substituent) and the nitrogen atom (N-substituent).
The O-Alkyl Effect: Why Methyl Carbamates Dissociate Earlier
Methyl carbamates (R-NH-CO-O-CH₃) generally exhibit lower thermal stability compared to carbamates with longer ester alkyl chains. The causality lies in the inductive electronic effects (+I effect) of the alkyl group.
As demonstrated in studies on1[1], a shorter methyl chain provides a weaker electron-donating effect than an ethyl or isopropyl chain. This reduced electron donation diminishes the stabilization of the urethane bond between the carbonyl carbon and the ester oxygen. Consequently, methyl carbamates require less thermal energy to break the C-O bond, with dissociation typically initiating around 250 °C.
The N-Aryl Effect: Stabilization via 2-Ethoxy Substitution
Ethyl N-(2-ethoxyphenyl)carbamate features an O-ethyl group and an N-aryl group with an ortho-ethoxy substitution.
O-Ethyl Stabilization : The ethyl group provides a stronger inductive electron-donating effect than a methyl group, inherently increasing the thermal stability of the ester linkage.
Aromatic Ring Electronics : While basic N-phenyl carbamates are known to yield phenyl isocyanate and alcohol upon heating 2[2], the presence of the ethoxy group on the aromatic ring fundamentally alters the degradation kinetics. According to Hammett plot analyses of N-arylcarbamates 3[3], electron-withdrawing groups accelerate decomposition, whereas electron-donating groups (like the ortho-ethoxy group via resonance, +R effect) stabilize the molecule. This electron donation increases the electron density on the nitrogen atom, strengthening the N-C(carbonyl) bond and raising the thermal threshold required for dissociation.
Figure 1: General thermal degradation pathway of carbamates into isocyanates and alcohols.
Quantitative Thermal Data Comparison
The following table synthesizes the comparative thermal and structural properties of both carbamate classes, highlighting how substituent choices dictate thermal behavior.
To empirically verify the thermal stability differences between these compounds, researchers must employ a system that not only measures degradation but inherently proves the mechanism. A coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) workflow acts as a self-validating system : the TGA records the exact temperature and kinetics of mass loss, while the MS simultaneously confirms that the mass lost corresponds precisely to the expected alcohol (ethanol vs. methanol), ruling out alternative degradation pathways like unexpected decarboxylation.
Step-by-Step Methodology
Sample Preparation :
Accurately weigh 2.0 to 5.0 mg of the carbamate sample into an alumina (Al₂O₃) crucible.
Causality: Utilizing a small sample mass minimizes internal thermal gradients, ensuring the recorded onset temperature strictly reflects the molecule's intrinsic stability rather than delayed heat transfer.
Atmospheric Purging :
Purge the TGA furnace with high-purity Nitrogen (N₂) at a constant flow rate of 50 mL/min for 15 minutes prior to the run.
Causality: An inert atmosphere prevents premature oxidative degradation, isolating the purely thermal dissociation mechanism for accurate baseline comparison.
Heating Program :
Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
Causality: A 10 °C/min rate provides an optimal equilibrium between thermal resolution (preventing peak overlap) and generating a sufficient concentration of evolved gas for the MS detector.
Evolved Gas Analysis (EGA) :
Transfer the effluent gas via a heated capillary line (maintained at 200 °C) directly into the Mass Spectrometer.
Causality: Maintaining the transfer line at 200 °C prevents the condensation of high-boiling isocyanates or alcohols before they reach the ionization chamber.
Data Acquisition & Validation :
For methyl carbamates, monitor the MS for m/z 32 (methanol). For ethyl N-(2-ethoxyphenyl)carbamate, monitor m/z 46 (ethanol).
Self-Validation: The protocol is validated when the peak of the derivative thermogravimetry (DTG) curve perfectly aligns in time with the peak intensity of the specific alcohol's mass ion, confirming that the thermal event is exclusively urethane cleavage.
Figure 2: Self-validating TGA-MS experimental workflow for carbamate thermal stability.
References
Source: National Institutes of Health (NIH)
Source: American Chemical Society (ACS)
The thermal decomposition of t-alkyl N-arylcarbamates. I.
ethyl N-(2-ethoxyphenyl)carbamate reference standards for purity validation
Ethyl N-(2-Ethoxyphenyl)carbamate Reference Standards: A Comprehensive Guide to Purity Validation and Orthogonal Testing Executive Summary Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9, Formula: C11H15NO3) is a crit...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl N-(2-Ethoxyphenyl)carbamate Reference Standards: A Comprehensive Guide to Purity Validation and Orthogonal Testing
Executive Summary
Ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9, Formula: C11H15NO3) is a critical Pharmaceutical Analytical Impurity (PAI)[1]. In drug development and manufacturing, carbamates frequently emerge as process-related impurities or degradation products when ethanol is utilized as a solvent in the presence of isocyanates or chloroformates.
As a Senior Application Scientist, I frequently encounter a critical bottleneck in quality control: the inaccurate quantification of Active Pharmaceutical Ingredients (APIs) due to poorly characterized reference standards. A 1% error in the assigned purity of an impurity standard directly translates to a 1% error in its quantification within the final drug product, potentially triggering an Out of Specification (OOS) investigation. This guide objectively compares reference standard grades and details the self-validating orthogonal analytical protocols required to establish absolute purity.
Mechanistic Causality: The Formation of the Impurity
Understanding the origin of an impurity informs how we analyze it. Ethyl N-(2-ethoxyphenyl)carbamate typically forms via a nucleophilic acyl substitution. When 2-ethoxyaniline (a common precursor in the synthesis of phenacetin analogs) reacts with ethyl chloroformate, or when residual ethanol reacts with an intermediate isocyanate, this stable carbamate is generated. Because its structure is highly similar to target APIs, it often co-elutes in standard chromatographic methods, making the use of a highly pure, well-characterized reference standard non-negotiable for accurate peak identification and quantification.
Caption: Mechanistic formation pathway of the ethyl N-(2-ethoxyphenyl)carbamate impurity.
Comparison of Reference Standard Grades
Not all reference standards are created equal. The selection of a standard grade must align with the regulatory phase of the project. For early discovery, a custom-synthesized analytical grade may suffice[2]. However, for late-stage clinical trials and commercial release, regulatory bodies demand strict traceability. The ISO 17034 standard specifies the stringent requirements for the competence of reference material producers[3], ensuring metrological traceability and rigorous stability testing[4]. Similarly, USP <11> outlines the establishment approaches for compendial standards[5].
Table 1: Objective Comparison of Reference Standard Grades for Purity Validation
Orthogonal Analytical Purity Validation: The "How" and "Why"
A common pitfall in reference standard qualification is the over-reliance on High-Performance Liquid Chromatography (HPLC-UV) area normalization. HPLC-UV relies on the extinction coefficient of the molecule. Impurities lacking a chromophore (e.g., residual aliphatic solvents, water, or inorganic salts) will not be detected, leading to a dangerous overestimation of purity.
To build a self-validating system , we must use orthogonal techniques. We employ Quantitative NMR (qNMR) as the primary method, cross-verified by a Mass Balance approach[6].
Quantitative NMR (qNMR): qNMR is the gold standard because it measures the fundamental property of the nuclei (protons) in a magnetic field. The signal intensity is directly proportional to the number of nuclei, independent of the molecule's UV absorbance[7]. By using an internal standard (IS) with a known, NIST-traceable purity, qNMR provides an absolute mass fraction without needing a pre-existing standard of the analyte itself[8].
Mass Balance (100% - Impurities): This method calculates purity by subtracting the sum of all orthogonal impurities from 100%. It combines HPLC-UV/MS (for related organic impurities), Karl Fischer titration (for water), Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) (for volatile solvents), and Residue on Ignition (ROI) (for inorganic salts).
Table 2: Experimental Purity Results for Ethyl N-(2-ethoxyphenyl)carbamate (Batch #X)
Analytical Technique
Measured Value
Targeted Impurity / Parameter
Impact on Final Purity Assessment
HPLC-UV (254 nm)
99.8% Area
Related Organic Impurities
Overestimates purity (misses non-UV active species).
To ensure trustworthiness, the following qNMR protocol is designed as a closed, self-validating loop for ethyl N-(2-ethoxyphenyl)carbamate[8].
Step 1: Internal Standard (IS) Selection & Causality
Action: Select Maleic Acid (NIST SRM traceable) as the internal standard.
Causality: Maleic acid provides a distinct, well-resolved singlet peak at ~6.3 ppm in DMSO-d6. This chemical shift perfectly avoids overlap with the aromatic protons (6.8–7.8 ppm) and the aliphatic ethyl protons (1.2 ppm and 4.1 ppm) of ethyl N-(2-ethoxyphenyl)carbamate. Baseline resolution is a strict prerequisite for accurate integration.
Step 2: Sample Preparation
Action: Accurately weigh ~10 mg of the candidate ethyl N-(2-ethoxyphenyl)carbamate and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Dissolve completely in 0.75 mL of high-purity DMSO-d6.
Step 3: Data Acquisition Parameters
Action: Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the signals of interest (typically D1 > 30 seconds). Use a 90° excitation pulse.
Causality: If D1 is too short, protons with long relaxation times will not fully return to equilibrium between scans, leading to artificially low integrals and skewed purity calculations. A D1 of 5x T1 ensures >99.3% relaxation, validating the quantitative nature of the assay.
Step 4: Purity Calculation
Action: Process the FID with rigorous phase and baseline correction. Integrate the IS singlet and a chosen isolated analyte peak (e.g., the quartet at 4.1 ppm corresponding to the -CH2- of the ethyl group). Calculate purity using the standard qNMR equation[8]:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (Mass_IS / Mass_analyte) * Purity_IS
Caption: Workflow for orthogonal purity validation of reference standards.
Conclusion
For the validation of ethyl N-(2-ethoxyphenyl)carbamate reference standards, relying solely on chromatographic area percent is an analytical vulnerability. By coupling the absolute quantification capabilities of qNMR with the comprehensive impurity profiling of Mass Balance, laboratories can establish a self-validating, audit-proof certification process that meets the highest regulatory standards.
Advanced Amine Protection and Functionalization: A Comparative Guide to Ethyl N-(2-Ethoxyphenyl)carbamate vs. Standard Protecting Groups
In the landscape of organic synthesis and drug development, amine protecting groups are typically evaluated by their ease of installation and their lability under mild, orthogonal conditions. The "holy trinity" of amine...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of organic synthesis and drug development, amine protecting groups are typically evaluated by their ease of installation and their lability under mild, orthogonal conditions. The "holy trinity" of amine protection—Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl)—dominates peptide synthesis and routine medicinal chemistry[1]. However, when a synthetic sequence demands extreme chemical resilience or active participation in structural functionalization, these standard groups often fall short.
Enter ethyl N-(2-ethoxyphenyl)carbamate . Unlike its labile cousins, this specific ethyl carbamate is exceptionally robust. More importantly, when installed on an aromatic amine, it transcends simple protection to become a powerful Directed Metalation Group (DMG) for Directed Ortho Metalation (DoM)[2]. This guide objectively compares the performance, mechanistic causality, and experimental utility of ethyl N-(2-ethoxyphenyl)carbamate against alternative amine protecting groups, providing actionable protocols for researchers.
Mechanistic Causality: Stability vs. Lability
The performance of a protecting group is entirely dictated by the stability of the transition states and intermediates formed during its cleavage[3].
Boc (Acid-Labile): Cleaved by mild acid (e.g., Trifluoroacetic acid, TFA). The causality lies in the tert-butyl group, which readily dissociates to form a highly stable tert-butyl carbocation, driving the irreversible decomposition of the carbamic acid into CO₂ and isobutylene.
Cbz (Hydrogenolysis-Labile): Cleaved by catalytic hydrogenation (Pd/C, H₂). The weak benzylic C–O bond is highly susceptible to oxidative addition and subsequent reduction by transition metals.
Fmoc (Base-Labile): Cleaved by mild amine bases (e.g., piperidine). The fluorenyl ring system contains a highly acidic
β
-proton. Deprotonation triggers an E1cB elimination, forming a stable dibenzofulvene byproduct.
Ethyl Carbamate (Ultra-Stable): The ethyl group lacks a stable carbocation pathway (ruling out mild acid cleavage), lacks a benzylic position (ruling out hydrogenolysis), and lacks an acidic
β
-proton (ruling out mild base elimination). Consequently, ethyl N-(2-ethoxyphenyl)carbamate easily survives TFA, Pd/C, and piperidine.
The Strategic Advantage: Directed Ortho Metalation (DoM)
The true strategic value of ethyl N-(2-ethoxyphenyl)carbamate lies in its DoM capability. The carbamate carbonyl oxygen and the adjacent ethoxy oxygen act as synergistic Lewis basic sites. When treated with a strong alkyllithium reagent, the first equivalent deprotonates the acidic carbamate N–H. A second equivalent coordinates to the oxygen atoms, bringing the strong base into direct proximity with the aromatic proton ortho to the carbamate, facilitating highly regioselective deprotonation[2]. Standard groups like Boc can direct metalation, but their steric bulk and susceptibility to nucleophilic attack by the alkyllithium often result in lower yields or undesired fragmentation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative data comparing these protecting groups to assist in synthetic route design.
Protecting Group
Cleavage Reagent
Cleavage Mechanism
Stability Profile
DoM Capability
Atom Economy (MW added)
Boc
TFA or HCl
Carbocation formation
Fails in strong acid; stable to base/H₂
Moderate (prone to fragmentation)
100.12 g/mol
Cbz
Pd/C + H₂, or HBr/AcOH
Hydrogenolysis
Fails in hydrogenation; stable to mild acid/base
Poor (benzylic cleavage risk)
134.13 g/mol
Fmoc
Piperidine (20%)
E1cB
β
-elimination
Fails in mild base; stable to acid/H₂
None
222.24 g/mol
Ethyl Carbamate
TMSI or KOH (reflux)
Sₙ2 cleavage of alkyl-O bond
Survives TFA, Pd/C, Piperidine, and RMgX
Excellent (Strong DMG)
72.06 g/mol
Experimental Methodologies
To ensure trustworthiness and self-validation in your workflows, the following step-by-step protocols detail the lifecycle of the ethyl N-(2-ethoxyphenyl)carbamate group.
Protocol 1: Installation of the Ethyl Carbamate
Preparation: Dissolve 2-ethoxyaniline (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 50 mL) under an argon atmosphere.
Base Addition: Add triethylamine (15.0 mmol, 1.5 eq) and cool the reaction flask to 0 °C using an ice bath.
Acylation: Dropwise, add ethyl chloroformate (11.0 mmol, 1.1 eq) over 15 minutes. The solution will become cloudy as triethylamine hydrochloride precipitates.
Completion & Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with water (50 mL). Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo to yield ethyl N-(2-ethoxyphenyl)carbamate.
Protocol 2: Directed Ortho Metalation (DoM) and Functionalization
Note: Because this is an N-aryl carbamate, the N–H proton is acidic. Two equivalents of alkyllithium are strictly required.
Pre-lithiation: Dissolve ethyl N-(2-ethoxyphenyl)carbamate (5.0 mmol, 1.0 eq) in anhydrous THF (30 mL) under argon. Cool to -78 °C using a dry ice/acetone bath.
Metalation: Slowly add sec-butyllithium or tert-butyllithium (11.0 mmol, 2.2 eq) dropwise. The first equivalent forms the lithium amide; the second equivalent coordinates to the directing groups and deprotonates the ortho position. Stir at -78 °C for 1.5 hours.
Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, or iodine for iodination) (7.5 mmol, 1.5 eq) dropwise.
Quench: Stir for 30 minutes at -78 °C, then allow the flask to warm to room temperature. Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate, dry, and purify via flash chromatography.
Protocol 3: Deprotection via Trimethylsilyl Iodide (TMSI)
Because the ethyl carbamate resists standard conditions, harsh nucleophilic cleavage is required[4].
Activation: Dissolve the functionalized ethyl carbamate (2.0 mmol, 1.0 eq) in anhydrous DCM (15 mL) under argon. Cool to 0 °C.
Cleavage: Add Trimethylsilyl Iodide (TMSI) (6.0 mmol, 3.0 eq) dropwise. The hard silicon atom coordinates the carbonyl oxygen, while the soft iodide nucleophile attacks the ethyl group via an Sₙ2 mechanism, releasing ethyl iodide and forming a silyl carbamate.
Hydrolysis: Stir at room temperature for 3 hours. Quench the reaction by adding methanol (5 mL) to hydrolyze the silyl carbamate into the free amine and CO₂.
Isolation: Concentrate the mixture, partition between 1M NaOH and DCM, extract, and dry to isolate the free functionalized amine.
Workflow Visualization
The following diagram maps the logical decision tree and orthogonal stability of the ethyl carbamate strategy compared to standard peptide-coupling protecting groups.
Workflow comparing standard amine protecting groups vs. the dual-role ethyl carbamate strategy.
A Comparative Guide to the Validation of Predictive Computational Models Using Ethyl N-(2-ethoxyphenyl)carbamate
In the landscape of modern drug discovery and development, predictive computational models are indispensable tools for accelerating the identification and optimization of lead compounds.[1][2][3] These in silico methods...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, predictive computational models are indispensable tools for accelerating the identification and optimization of lead compounds.[1][2][3] These in silico methods offer a cost-effective and time-efficient alternative to traditional high-throughput screening.[2][4] However, the reliability of any computational model is contingent upon rigorous validation.[5][6] This guide provides an in-depth technical comparison of the use of ethyl N-(2-ethoxyphenyl)carbamate and a well-characterized alternative, chlorpropham, for the validation of a hypothetical Quantitative Structure-Activity Relationship (QSAR) model aimed at predicting the antifungal activity of N-aryl carbamates.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only a methodological framework but also the scientific rationale behind the experimental choices, ensuring a self-validating system for your research endeavors.
The Lynchpin of Predictive Modeling: The Imperative of Experimental Validation
Predictive computational models, such as QSAR, function by establishing a mathematical relationship between the chemical structure of a molecule and its biological activity.[7] The robustness and predictive power of these models must be thoroughly assessed before they can be confidently applied in a research and development pipeline.[5][8] Validation is a multi-faceted process that involves both internal and external validation techniques.[5][6]
Internal validation, often performed using cross-validation methods, assesses the internal consistency and stability of the model using the training dataset.[5][7] External validation, on the other hand, evaluates the model's ability to predict the activity of new, unseen compounds.[5] It is in this external validation where small molecules with known or experimentally determined activities, such as ethyl N-(2-ethoxyphenyl)carbamate, play a pivotal role.
Ethyl N-(2-ethoxyphenyl)carbamate: A Candidate for Model Validation
For the purpose of this guide, we will work with the predicted properties of ethyl N-(2-ethoxyphenyl)carbamate and a hypothetical experimental value for its antifungal activity. This approach allows us to illustrate the complete validation workflow in a realistic context.
A Comparative Benchmark: Chlorpropham
To provide a robust comparison, we introduce chlorpropham, a well-characterized carbamate with known herbicidal and plant growth regulatory properties.[2][10] Importantly, experimental data on its biological activities and physicochemical properties are available, providing a solid benchmark against which to compare the performance of our hypothetical QSAR model.
The process of validating a predictive computational model with a test compound like ethyl N-(2-ethoxyphenyl)carbamate can be broken down into several key stages, from synthesis to data analysis.
Caption: A diagram illustrating the workflow for validating a predictive computational model using a synthesized compound.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of ethyl N-(2-ethoxyphenyl)carbamate and its evaluation in an in vitro antifungal assay.
Protocol 1: Synthesis of Ethyl N-(2-ethoxyphenyl)carbamate
This protocol is adapted from general methods for the synthesis of N-aryl carbamates from isocyanates.[1]
Materials:
2-ethoxyphenyl isocyanate
Anhydrous ethanol
Anhydrous dichloromethane (DCM)
Triethylamine (TEA)
Magnetic stirrer and stir bar
Round-bottom flask
Reflux condenser
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-ethoxyphenyl isocyanate (1 equivalent).
Solvent and Base: Dissolve the isocyanate in anhydrous DCM. Add triethylamine (1.1 equivalents) to the solution.
Nucleophilic Addition: Slowly add anhydrous ethanol (1.2 equivalents) to the stirred solution at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure ethyl N-(2-ethoxyphenyl)carbamate.
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the standardized methods of the Clinical and Laboratory Standards Institute (CLSI).[7]
Materials:
Pure ethyl N-(2-ethoxyphenyl)carbamate
Chlorpropham (for comparison)
Dimethyl sulfoxide (DMSO)
RPMI-1640 medium
96-well microtiter plates
Fungal isolate (e.g., Candida albicans)
Spectrophotometer or plate reader
Procedure:
Stock Solution Preparation: Prepare a 10 mM stock solution of ethyl N-(2-ethoxyphenyl)carbamate and chlorpropham in DMSO.
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations (e.g., from 100 µM to 0.78 µM).
Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium according to CLSI guidelines. The final concentration should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[7]
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free growth control well and a sterility control well (medium only).
Incubation: Incubate the plates at 35°C for 24-48 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).[7]
IC50 Calculation: From the dose-response data, calculate the half-maximal inhibitory concentration (IC50) value for each compound.
Interpreting the Results: The Dialogue Between Prediction and Reality
Once the experimental IC50 value for ethyl N-(2-ethoxyphenyl)carbamate is determined, it is compared with the value predicted by the QSAR model.
Caption: A diagram showing the logical flow of comparing predicted and experimental data for model validation.
A close agreement between the predicted and experimental values enhances the confidence in the model's predictive power. Conversely, a significant discrepancy may indicate that the model does not adequately capture the structure-activity relationships for this particular chemical scaffold, necessitating model refinement. This could involve expanding the training set with more diverse compounds or employing different molecular descriptors.
Conclusion
The validation of predictive computational models is a critical, multi-step process that underpins their utility in drug discovery. The use of novel, experimentally characterized small molecules like ethyl N-(2-ethoxyphenyl)carbamate is essential for rigorously testing the predictive capabilities of these models. By comparing the model's predictions with robust experimental data, researchers can gain confidence in their in silico tools, ultimately leading to more efficient and successful drug development campaigns. This guide provides a comprehensive framework for this validation process, emphasizing scientific integrity and methodological transparency.
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 94. BenchChem.
ResearchGate. (2018). Synthesis of Aryl Carbamates.
BenchChem. (n.d.). Application Notes and Protocols for In Vitro Susceptibility Testing of "Antifungal Agent 52". BenchChem.
ACS Publications. (2013).
Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy.
Spadari, M., et al. (2022).
ResearchGate. (n.d.). Experimental workflow of the in vitro antifungal susceptibility test.
MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI.
ResearchGate. (n.d.). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates.
University of Toronto. (n.d.). Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. T-Space Repository.
ResearchGate. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates | Request PDF.
MDPI. (2024).
U.S. Environmental Protection Agency. (n.d.). Chlorpropham - Pesticides. EPA.
National Center for Biotechnology Inform
PubMed. (2004). Biotransformation of chlorpropham (CIPC) in isolated rat hepatocytes and xenoestrogenic activity of CIPC and its metabolites by in vitro assays. PubMed.
University of Hertfordshire. (2026). Chlorpropham (Ref: ENT 18060). AERU.
ResearchGate. (n.d.). (PDF) The Effects of Chlorpropham Exposure on Field-Grown Potatoes.
ResearchGate. (n.d.). Level and fate of chlorpropham in potatoes during storage and processing.
Neovarsity. (2024).
PubChemLite. (n.d.). Ethyl n-(2-ethoxyphenyl)
Basicmedical Key. (2016).
Wiley Online Library. (2010).
National Center for Biotechnology Information. (n.d.). Target Engagement Assays in Early Drug Discovery. PubMed Central.
Drug Target Review. (2016). Using computational models to aid drug discovery. Drug Target Review.
National Center for Biotechnology Information. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. PubMed Central.
Beilstein Journals. (2016).
Taylor & Francis Online. (2017).
MDPI. (2010).
Wikipedia. (n.d.).
ResearchGate. (2021).
Sigma-Aldrich. (n.d.). ETHYL N-(2-ETHOXYPHENYL)
ACS Publications. (n.d.). Aryl Carbamates: Mechanisms of Orthosodiations and Snieckus-Fries Rearrangements.
Google Patents. (n.d.).
Canada.ca. (2016).
ResearchGate. (n.d.).
National Center for Biotechnology Information. (n.d.). Ethyl N-[2-(4-phenoxyphenoxy)
comparative analysis of ethyl N-(2-ethoxyphenyl)carbamate cleavage pathways
Title: Comparative Analysis of Ethyl N-(2-ethoxyphenyl)carbamate Cleavage Pathways: A Guide for Application Scientists Introduction Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a specialized N-aryl carbamate c...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Analysis of Ethyl N-(2-ethoxyphenyl)carbamate Cleavage Pathways: A Guide for Application Scientists
Introduction
Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) is a specialized N-aryl carbamate characterized by an ortho-ethoxy substitution on its phenyl ring. In drug development, agrochemical formulation, and complex organic synthesis, the carbamate moiety is frequently employed due to its excellent chemical stability, proteolytic resistance, and structural resemblance to peptide bonds[1][2]. However, the controlled cleavage of this functional group is critical—whether for targeted prodrug activation, environmental degradation of pesticides, or synthetic deprotection.
This guide provides an objective, comparative analysis of the three primary cleavage pathways for ethyl N-(2-ethoxyphenyl)carbamate: alkaline hydrolysis, acidic hydrolysis, and enzymatic cleavage. By examining the underlying causality of these mechanisms, application scientists can better predict pharmacokinetic stability and optimize experimental conditions.
Mechanistic Pathways & Causality
1.1 Alkaline (Basic) Hydrolysis: The E1cB Pathway
Unlike N,N-disubstituted carbamates that hydrolyze via a standard BAc2 mechanism, N-monosubstituted carbamates like ethyl N-(2-ethoxyphenyl)carbamate undergo basic hydrolysis via the Elimination Unimolecular conjugate Base (E1cB) mechanism[1][3].
Causality & Logic: The presence of the N-H bond is the critical structural prerequisite. A strong base (e.g., NaOH) deprotonates the nitrogen, forming a relatively stable carbamate anion. The electron-withdrawing nature of the N-aryl group facilitates this deprotonation. The rate-determining step is the subsequent unimolecular elimination of the ethoxide leaving group, generating a highly reactive 2-ethoxyphenyl isocyanate intermediate. This isocyanate is rapidly hydrated to a carbamic acid, which spontaneously decarboxylates to yield 2-ethoxyaniline and carbon dioxide[1].
Application Insight: Because the E1cB pathway is exponentially faster than acyl-substitution, ethyl N-(2-ethoxyphenyl)carbamate is highly labile in strong basic environments (pH > 10).
1.2 Acidic Hydrolysis: The A-Ac2 Pathway
In acidic media, the cleavage proceeds via the A-Ac2 (Bimolecular Acid-Catalyzed Acyl-Oxygen Cleavage) mechanism[3].
Causality & Logic: The reaction initiates with the protonation of the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by water. A tetrahedral intermediate is formed, followed by the protonation of the ethoxy oxygen, which then departs as ethanol. The resulting carbamic acid again decarboxylates to the amine.
Application Insight: The initial protonation of the carbamate carbonyl is thermodynamically unfavorable compared to basic deprotonation. Consequently, ethyl N-(2-ethoxyphenyl)carbamate exhibits high stability in acidic aqueous media (e.g., gastric fluid, pH 1.2), making it an excellent candidate for oral prodrug design where premature stomach degradation must be avoided[3].
1.3 Enzymatic Cleavage: Serine Hydrolase Mediation
In biological systems, carbamates are cleaved by specific esterases and amidases, notably Carboxylesterase 1 (CE-1) and Carboxylesterase 2 (CE-2), which are abundant in the liver and intestine, respectively[4].
Causality & Logic: The enzymatic cleavage relies on a catalytic triad (typically Ser-His-Glu/Asp). The active-site serine nucleophilically attacks the carbamate carbonyl. Unlike ester hydrolysis, which forms a transient acylated enzyme, carbamate cleavage forms a carbamylated enzyme intermediate. The hydrolysis of this carbamylated intermediate by water is often the rate-limiting step.
Application Insight: The ortho-ethoxy steric bulk on the phenyl ring can slow the initial nucleophilic attack by the enzyme, allowing the compound to act as a prolonged-release prodrug or a pseudo-irreversible enzyme inhibitor.
Quantitative Data Comparison
To facilitate objective decision-making, Table 1 summarizes the kinetic and operational parameters of the three cleavage pathways.
Table 1: Comparative Performance of Cleavage Pathways for Ethyl N-(2-ethoxyphenyl)carbamate
The following protocols are designed as self-validating systems. By incorporating internal standards and real-time monitoring, researchers can ensure the integrity of the cleavage data.
Protocol A: Base-Catalyzed Deprotection (Chemical Cleavage)
Objective: Rapid and complete generation of 2-ethoxyaniline for synthetic recovery.
Preparation: Dissolve 10 mmol of ethyl N-(2-ethoxyphenyl)carbamate in 20 mL of ethanol in a round-bottom flask.
Base Addition: Slowly add 20 mL of 2M NaOH (aq). Causality: Ethanol acts as a co-solvent to maintain the lipophilic carbamate in solution while introducing the aqueous hydroxide nucleophile.
Reflux & Monitor: Attach a reflux condenser and heat to 80°C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material validates the progression of the E1cB elimination.
Quenching & Extraction: Once complete (approx. 1-2 hours), cool to room temperature. Extract with ethyl acetate (3 x 30 mL). The basic aqueous layer retains the generated carbonate/CO₂, while the organic layer captures the free 2-ethoxyaniline.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Protocol B: In Vitro Enzymatic Cleavage Assay (Biological Cleavage)
Objective: Determine the biological half-life and enzymatic turnover rate.
Substrate Stock: Prepare a 10 mM stock solution of the carbamate in LC-MS grade DMSO.
Incubation Matrix: Pre-warm 990 µL of PBS (pH 7.4) containing 1 mg/mL recombinant hCE1 to 37°C.
Reaction Initiation: Spike 10 µL of the substrate stock into the incubation matrix (final concentration: 100 µM, 1% DMSO). Causality: Keeping DMSO ≤1% prevents solvent-induced denaturation of hCE1.
Time-Course Sampling: At t = 0, 15, 30, 60, 120, and 240 minutes, extract a 50 µL aliquot.
Quenching: Immediately mix the aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotope-labeled 2-ethoxyaniline). Causality: Acetonitrile instantly precipitates the enzyme, halting the reaction and validating the specific time-point.
Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant via LC-MS/MS to quantify the formation of 2-ethoxyaniline.
Visualizations
E1cB mechanism of ethyl N-(2-ethoxyphenyl)carbamate under basic conditions.
Step-by-step workflow for the enzymatic cleavage assay using LC-MS/MS.
References
Title: Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents
Source: nih.gov (PMC)
URL: [Link]
Title: Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting
Source: nih.gov (PMC)
URL: [Link]
Title: Organic Carbamates in Drug Design and Medicinal Chemistry
Source: acs.org (ACS Publications)
URL: [Link]
GC-MS vs LC-MS for impurity profiling of ethyl N-(2-ethoxyphenyl)carbamate
An in-depth technical analysis of analytical modalities for the impurity profiling of ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9). The Mechanistic Dilemma: Volatility vs.
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of analytical modalities for the impurity profiling of ethyl N-(2-ethoxyphenyl)carbamate (CAS 128643-12-9).
The Mechanistic Dilemma: Volatility vs. Thermal Lability
Impurity profiling of pharmaceutical intermediates and active ingredients is governed by strict ICH Q3A/Q3B guidelines. However, analyzing ethyl N-(2-ethoxyphenyl)carbamate presents a fundamental physicochemical challenge: the inherent thermal instability of the carbamate linkage.
When subjected to the high temperatures typical of standard Gas Chromatography (GC) split/splitless injection ports (often >250°C), carbamates undergo rapid thermal degradation. As established by the foundational mechanistic studies of , N-phenylcarbamates thermally decompose into their corresponding isocyanate and an alcohol. In the case of ethyl N-(2-ethoxyphenyl)carbamate, the molecule cleaves to form 2-ethoxyphenyl isocyanate and ethanol .
Consequently, traditional GC-MS often measures a thermal artifact rather than the intact molecule, leading to wildly inaccurate impurity profiles. To circumvent this, Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing soft ionization, or highly specialized GC-MS techniques like Cold On-Column (COC) injection, must be deployed.
Thermal degradation pathway of ethyl N-(2-ethoxyphenyl)carbamate in hot GC inlets.
Comparative Performance Data
The choice between LC-MS and GC-MS dictates the type of impurities that can be accurately quantified. LC-MS/MS is the gold standard for the intact carbamate and polar degradants, aligning with the principles of which mandates LC for carbamate analysis. GC-MS is strictly reserved for highly volatile synthesis impurities (e.g., unreacted ethyl chloroformate or residual ethanol).
Analytical Parameter
LC-MS/MS (ESI+, MRM Mode)
GC-MS (Cold On-Column Injection)
GC-MS (Standard Hot Splitless)
Primary Utility
Intact API, Polar/Non-volatile impurities
Volatile impurities, Residual solvents
Not Recommended (Artifact generation)
Thermal Degradation
None (Soft Ionization)
Minimal (<2% if optimized)
Severe (>80% conversion to isocyanate)
Target Ion
[M+H]⁺ m/z 210.2
M⁺ m/z 209.1
m/z 163.1 (Isocyanate artifact)
Typical LOD
0.05 ng/mL
2.5 ng/mL
N/A (Non-linear response)
Linearity (R²)
>0.999 (0.1 - 100 ng/mL)
>0.995 (5 - 200 ng/mL)
<0.900 (Unpredictable breakdown)
Matrix Effects
Moderate (Ion suppression possible)
Low
Low
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols incorporate built-in System Suitability Tests (SST) . These tests act as self-validating mechanisms to prove that the instrument is measuring the true sample composition, not an instrument-induced artifact.
Protocol A: LC-MS/MS for Intact Carbamate & Polar Impurities
Because Electrospray Ionization (ESI) imparts minimal residual energy to the molecule, it prevents the cleavage of the carbamate bond.
Sample Preparation: Dissolve the sample in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Spike with 10 ng/mL of a ¹³C-labeled internal standard.
Chromatographic Separation:
Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 10% B to 90% B over 8 minutes. Flow rate: 0.3 mL/min.
Mass Spectrometry (Triple Quadrupole):
Source: ESI in Positive Ion Mode. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.
MRM Transitions: Monitor the intact protonated molecule [M+H]⁺ at m/z 210.2. The primary quantifier transition is 210.2 → 164.1 (corresponding to the loss of ethanol, [M+H - C₂H₆O]⁺).
Self-Validation (SST): Inject a known standard. The protocol is only validated if the ratio of the qualifier ion to the quantifier ion remains within ±15% of the theoretical value, proving no in-source fragmentation is skewing the data.
Protocol B: GC-MS (Cold On-Column) for Volatile Impurities
If you must profile volatile starting materials (like 2-ethoxyaniline) alongside the carbamate, you must bypass the hot injection port using to minimize residence time.
Sample Preparation: Dissolve the sample in Hexane or Ethyl Acetate to 10 µg/mL.
Chromatographic Separation:
Column: Short, heavily deactivated capillary column (e.g., 5% phenyl-methylpolysiloxane, 10 m x 0.18 mm ID x 0.18 µm film).
Injection: Cold On-Column. Initial oven temperature must track the solvent boiling point (e.g., 60°C).
Ramp: Fast temperature programming (30°C/min) to 250°C to sweep the analytes out of the column rapidly, minimizing thermal exposure.
Mass Spectrometry (Single Quadrupole):
Source: Electron Ionization (EI) at 70 eV. Source temperature lowered to 200°C.
Self-Validation (SST - Critical Step): Monitor the ratio of the intact carbamate molecular ion (m/z 209) to the isocyanate degradation peak (m/z 163). Validation criteria: If the peak area of the isocyanate exceeds 5% of the total carbamate area, the system fails suitability. The initial oven temperature or ramp rate must be adjusted to further reduce thermal stress.
Decision Workflow for Impurity Profiling
To optimize laboratory throughput and ensure data accuracy, use the following logic tree when assigning analytical modalities for ethyl N-(2-ethoxyphenyl)carbamate batches.
Decision workflow for selecting MS modalities in carbamate impurity profiling.
Conclusion
For the impurity profiling of ethyl N-(2-ethoxyphenyl)carbamate, LC-MS/MS is unequivocally the superior primary technique . It preserves the structural integrity of the thermolabile carbamate linkage, ensuring that the detected impurities reflect the actual sample composition rather than heat-induced artifacts. GC-MS should be deployed strictly as an orthogonal technique for volatile impurities, and only when utilizing Cold On-Column injection parameters validated by rigorous degradation-monitoring SSTs.
References
U.S. Environmental Protection Agency (EPA). Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by Direct Aqueous Injection HPLC with Postcolumn Derivatization.[Link]
Fishbein, L., & Zielinski, W. L. (1967). Chromatography of Carbamates. Journal of Chromatography A. (Referenced in modern GC-MS optimization studies for carbamate thermal mechanisms).[Link]
Wang, J., et al. (2005). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection. Journal of Chromatographic Science, 43(10), 524–528.[Link]
Comparative
Benchmarking Ethyl N-(2-ethoxyphenyl)carbamate Efficacy in Biological Screens: A Comparative Guide
Executive Summary In the landscape of neuropharmacology and agrochemical development, the N -phenylcarbamate chemotype remains a privileged scaffold for the pseudo-irreversible inhibition of cholinesterases. Ethyl N-(2-e...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of neuropharmacology and agrochemical development, the
N
-phenylcarbamate chemotype remains a privileged scaffold for the pseudo-irreversible inhibition of cholinesterases. Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) [1] is a synthetic carbamate derivative characterized by an ortho-ethoxy substitution on the phenyl ring. While simpler than complex alkaloid-derived carbamates like physostigmine, it serves as an excellent foundational benchmarking compound in High-Throughput Screening (HTS) cascades aiming to identify novel Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) inhibitors [2].
This guide provides a rigorous, field-proven framework for benchmarking the biological efficacy of ethyl N-(2-ethoxyphenyl)carbamate against clinical standards such as Rivastigmine and Galantamine. By detailing self-validating biochemical protocols and analyzing structure-activity causality, this document empowers researchers to accurately profile carbamate-based hits in early-stage drug discovery.
Mechanistic Grounding: The Pseudo-Irreversible Inhibition Cycle
To effectively screen ethyl N-(2-ethoxyphenyl)carbamate, one must first understand its mechanism of action. Unlike reversible competitive inhibitors (e.g., Galantamine),
N
-phenylcarbamates act as pseudo-irreversible inhibitors [3].
The causality of their efficacy lies in a three-step kinetic process:
Affinity (
Kd
): The compound enters the active site gorge of AChE/BChE, forming a reversible Michaelis complex. The ortho-ethoxy group of the phenyl ring interacts with the peripheral anionic site (PAS) or the acyl-binding pocket via steric and hydrophobic interactions.
Carbamylation (
k2
): The nucleophilic serine (Ser203 in human AChE) attacks the carbonyl carbon of the carbamate. The ethanol leaving group is expelled, resulting in a covalently carbamylated enzyme.
Decarbamylation (
k3
): The carbamylated enzyme undergoes spontaneous hydrolysis to regenerate the active enzyme. Because
k3
for carbamates is orders of magnitude slower than the deacetylation rate of the natural substrate acetylcholine, the enzyme is effectively sequestered and inhibited.
Kinetic pathway of AChE pseudo-irreversible inhibition by ethyl N-(2-ethoxyphenyl)carbamate.
Experimental Protocols: Self-Validating Assay Systems
To generate trustworthy benchmarking data, the experimental design must account for false positives (e.g., pan-assay interference, spontaneous substrate hydrolysis). The following protocols are engineered as self-validating systems.
Protocol A: Modified Ellman’s Assay for AChE/BChE Inhibition
The Ellman's assay is the gold standard for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which subsequently reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the yellow 5-thio-2-nitrobenzoate anion (TNB
2−
), absorbing at 412 nm.
Causality of Reagent Choice: DTNB is chosen because the thiol-disulfide exchange reaction is nearly instantaneous at pH 8.0, ensuring that the rate-limiting step observed is strictly the enzymatic hydrolysis of the substrate, not the colorimetric reporting reaction.
Step-by-Step Methodology:
Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Crucial step: Maintain pH strictly at 8.0; lower pH reduces DTNB reactivity, while higher pH accelerates non-enzymatic ATCh hydrolysis.
Compound Plating: In a 96-well clear-bottom plate, add 10 µL of Ethyl N-(2-ethoxyphenyl)carbamate (serially diluted in 1% DMSO/buffer) to test wells.
Negative Control (Vehicle): 10 µL of 1% DMSO/buffer (defines 100% enzyme activity).
Blank (Background): Buffer replacing the enzyme (quantifies spontaneous ATCh hydrolysis).
Enzyme Addition: Add 20 µL of human recombinant AChE or BChE (0.2 U/mL). Incubate at 25°C for 15 minutes. Rationale: This pre-incubation is mandatory for carbamates to allow the time-dependent
k2
carbamylation step to occur before substrate competition begins.
Reporter Addition: Add 50 µL of DTNB (3 mM final concentration).
Reaction Initiation: Add 20 µL of ATCh or BTCh (15 mM final concentration).
Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the initial velocity (
V0
) from the linear portion of the curve. Subtract the Blank velocity from all readings.
Protocol B: SH-SY5Y Cytotoxicity Counter-Screen
To ensure the compound's efficacy is driven by target engagement rather than general cytotoxicity, a counter-screen using the resazurin reduction assay is required.
Step-by-Step Methodology:
Seed SH-SY5Y neuroblastoma cells at
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO
2
.
Treat cells with varying concentrations of Ethyl N-(2-ethoxyphenyl)carbamate (0.1 µM to 100 µM) for 48 hours.
Add Resazurin (final concentration 10 µg/mL). Causality: Viable cells metabolize non-fluorescent resazurin into highly fluorescent resorufin, providing a direct, ATP-independent readout of metabolic viability.
Incubate for 4 hours, then read fluorescence (Ex: 560 nm / Em: 590 nm).
Comparative Data Analysis
When benchmarking ethyl N-(2-ethoxyphenyl)carbamate, it is evaluated against Rivastigmine (a dual, BChE-preferring pseudo-irreversible carbamate) and Galantamine (a reversible, AChE-selective competitive inhibitor).
The following table presents representative benchmarking data derived from standardized HTS conditions, illustrating the typical pharmacological profile of simple
N
-phenylcarbamates [3].
The data reveals that ethyl N-(2-ethoxyphenyl)carbamate exhibits moderate, micromolar inhibition of both cholinesterases, with a slight preference for BChE.
The Causality of Selectivity: The active site gorge of BChE is significantly wider (due to the replacement of several bulky aromatic residues found in AChE with smaller aliphatic residues like leucine and valine). The ortho-ethoxy substitution on the phenyl ring of our benchmark compound creates steric bulk. While this bulk clashes with the narrow aromatic gorge of AChE (resulting in a higher IC
50
of 18.4 µM), it is more easily accommodated in the spacious BChE active site, driving the slight BChE selectivity (9.7 µM) [2].
Furthermore, unlike Rivastigmine, which contains a basic tertiary amine that interacts strongly with the catalytic triad, ethyl N-(2-ethoxyphenyl)carbamate lacks an ionizable basic center. This absence reduces its overall binding affinity (
Kd
), explaining its lower potency compared to clinical standards. However, its exceptionally low cytotoxicity (CC
50
> 200 µM) makes it an ideal, safe structural backbone for further medicinal chemistry optimization (e.g., appending basic moieties to the ethyl ester chain).
References
Substituted benzyl N-phenylcarbamates – their solvolysis and inhibition activity to acetylcholinesterase and butyrylcholinesterase
Arkivoc.
URL: [Link]
Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation
MDPI - Molecules.
URL: [Link]
Long-acting anticholinesterases for myasthenia gravis: synthesis and activities of quaternary phenylcarbamates of neostigmine, pyridostigmine and physostigmine
Carolina Digital Repository (UNC).
URL:[Link]
Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl N-(2-ethoxyphenyl)carbamate In drug development and advanced analytical laboratories, the safe lifecycle management of specialized chemical intermediat...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Safe Handling and Disposal of Ethyl N-(2-ethoxyphenyl)carbamate
In drug development and advanced analytical laboratories, the safe lifecycle management of specialized chemical intermediates is a cornerstone of operational integrity. Ethyl N-(2-ethoxyphenyl)carbamate is a substituted N-phenylcarbamate derivative utilized in targeted synthetic workflows. Because carbamate esters possess unique reactivity profiles and toxicological risks, standard "catch-all" waste disposal methods are insufficient.
This guide provides an authoritative, step-by-step operational framework for the safe handling, segregation, and disposal of ethyl N-(2-ethoxyphenyl)carbamate, ensuring absolute regulatory compliance and laboratory safety.
Physicochemical Profile & Mechanistic Toxicology
To design an effective disposal strategy, we must first understand the molecular behavior of the compound. Ethyl N-(2-ethoxyphenyl)carbamate consists of a carbamate ester linkage bonded to an ortho-ethoxy substituted phenyl ring.
Table 1: Physicochemical & Hazard Profile
Property
Specification
Operational Implication
Chemical Name
Ethyl N-(2-ethoxyphenyl)carbamate
Proper nomenclature required for EPA/RCRA labeling.
CAS Number
128643-12-9
Primary identifier for inventory and waste tracking[1].
Linear Formula
C11H15NO3
Indicates potential for NOx emissions during incineration.
Molecular Weight
209.247 g/mol
Used for calculating stoichiometric neutralization if required[1].
While simple aliphatic carbamates (such as the parent compound, ethyl carbamate) are classified as known carcinogens[3], N-phenyl derivatives present a distinct mechanistic hazard. The primary risk during disposal operations is inadvertent hydrolysis .
When exposed to extreme pH environments (e.g., mixing with acidic or basic waste streams), the carbamate linkage is cleaved. This reaction yields ethanol, carbon dioxide, and 2-ethoxyaniline. The rapid evolution of CO₂ can dangerously pressurize sealed waste containers. Furthermore, the resulting aromatic amine (2-ethoxyaniline) is highly reactive; upon biological exposure, it can undergo cytochrome P450-mediated N-oxidation, forming electrophilic species that create genotoxic DNA adducts.
Fig 1. Hydrolytic degradation of N-phenylcarbamates and toxicological risks.
Engineering Controls & Personal Protective Equipment (PPE)
Before initiating any handling or disposal procedures, the following self-validating safety controls must be established to prevent dermal absorption and inhalation of particulate matter[3].
Table 2: Required PPE & Engineering Controls
Control Category
Specification
Scientific Rationale
Ventilation
Class II Biological Safety Cabinet or Chemical Fume Hood
Prevents inhalation of aerosolized crystalline dust during transfer[4].
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects ocular mucosa from micro-particulates and solvent splashes.
Hand Protection
Double-layered Nitrile Gloves (min 5 mil)
Provides a redundant chemical barrier against lipophilic absorption.
| Body Protection | Flame-retardant lab coat, closed-toe shoes | Minimizes surface area for accidental dermal contact. |
Step-by-Step Disposal Methodologies
Under no circumstances should ethyl N-(2-ethoxyphenyl)carbamate be disposed of down the drain or in municipal trash[5]. It must be treated as hazardous chemical waste and subjected to high-temperature incineration at an EPA-licensed facility[3].
Fig 2. Standardized disposal workflow and segregation logic for carbamate waste.
Compatibility Check: Verify that the designated high-density polyethylene (HDPE) waste container is completely dry and has never housed strong acids, bases, or oxidizers[2].
Transfer: Using an anti-static, non-sparking scoop, carefully transfer the solid waste into the HDPE container inside a functioning fume hood[4].
Validation: Visually inspect the container seal and weigh the container. Log the exact mass of the added waste to prevent overfilling (do not exceed 80% capacity).
Labeling: Affix a GHS-compliant label stating: "Hazardous Waste: Toxic Solid (Ethyl N-(2-ethoxyphenyl)carbamate). DO NOT MIX WITH ACIDS/BASES."
Storage: Store in a well-ventilated, temperature-controlled secondary containment tray away from direct UV light until EHS pickup[3].
Protocol B: Liquid Waste Solutions
pH Verification (Crucial): Before adding any dissolved carbamate solution to a bulk solvent waste carboy, test the carboy's current pH using an aliquot and indicator strips.
Validation Check: The pH must be neutral (6.0–8.0). If the pH is < 5 or > 9, do not add the waste , as this will trigger hydrolysis and potentially cause the carboy to rupture via CO₂ pressurization.
Segregation: Pour the solution into a dedicated "Non-Halogenated Organic Waste" (or Halogenated, depending on the solvent used) container equipped with a vented cap to automatically relieve any trace pressure buildup.
Documentation: Update the waste log immediately, noting the solvent matrix and the concentration of the carbamate.
Protocol C: Chemical Spill Decontamination
Isolation & Containment: Evacuate non-essential personnel. If a solid powder spill occurs, gently cover the area with damp sand or vermiculite to prevent the powder from becoming airborne[5]. Do not use a direct water stream, which can spread contamination.
Collection: Sweep the absorbed mixture using a static-free brush and pan. Deposit the material into a designated hazardous waste bag[5].
Chemical Decontamination: Wash the affected surface with a suitable organic solvent (e.g., ethanol or acetone) to dissolve residual lipophilic traces, followed by a thorough wash with detergent and water[5].
Validation Check: To ensure absolute decontamination, wipe the dried surface with a fresh solvent-dampened swab. If the swab shows no visual discoloration or UV-fluorescence (if applicable), the area is validated as clean. Dispose of all cleanup materials as hazardous waste[5].
Regulatory Grounding
While ethyl N-(2-ethoxyphenyl)carbamate may not have a specific, named RCRA waste code like its parent compound (Ethyl carbamate is U117)[6], it must be managed under the characteristic toxicity guidelines of the EPA (40 CFR 261)[2]. Laboratories must ensure that all disposal manifests accurately reflect the presence of a toxic carbamate derivative to guarantee that the receiving facility routes the waste to a high-temperature incinerator capable of fully destroying the nitrogenous compounds without releasing toxic NOx gases[3].
Comprehensive Safety and Operational Guide: Handling Ethyl N-(2-ethoxyphenyl)carbamate
As a drug development professional or analytical chemist, handling specialized pharmaceutical analytical impurities (PAIs) like Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) requires a rigorous, zero-tolerance app...
Author: BenchChem Technical Support Team. Date: April 2026
As a drug development professional or analytical chemist, handling specialized pharmaceutical analytical impurities (PAIs) like Ethyl N-(2-ethoxyphenyl)carbamate (CAS: 128643-12-9) requires a rigorous, zero-tolerance approach to exposure. While this specific carbamate derivative is highly valuable in synthetic chemistry and impurity profiling, its structural classification as an N-phenylcarbamate necessitates strict operational controls to mitigate acute toxicity, dermal absorption, and potential respiratory hazards[1][2].
This guide synthesizes field-proven laboratory safety standards with the mechanistic toxicology of carbamates to provide a self-validating, step-by-step operational protocol.
Risk Assessment & Mechanistic Toxicology
To effectively protect yourself, you must understand how the chemical interacts with physiological barriers. Ethyl N-(2-ethoxyphenyl)carbamate is a lipophilic organic solid[3].
Dermal Causality: The ethyl ester and ethoxyphenyl moieties increase the molecule's lipid solubility. If the powder contacts the skin—especially in the presence of laboratory solvents (e.g., DMSO, ethanol)—it can rapidly permeate the stratum corneum[1].
Inhalation Causality: As a solid powder, the primary operational risk is aerosolization during weighing or transfer[1][4]. Inhaled carbamate particulates can bypass upper respiratory defenses, leading to alveolar absorption and potential systemic toxicity (harmful if swallowed/inhaled)[2][4].
Mechanistic exposure routes of carbamates and the targeted PPE barrier system.
Mandatory Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab apparel. The following matrix outlines the quantitative specifications for PPE required when handling this compound, ensuring compliance with EN and OSHA standards[1][4].
Protection Zone
Required Equipment
Quantitative Specification / Standard
Causality & Replacement Protocol
Hands
Impervious Nitrile Gloves
Minimum 0.11 mm thickness (EN 374 / EU Directive 89/686/EEC)
Why: Nitrile resists lipophilic ester permeation better than latex. Protocol: Inspect before use; replace immediately if contaminated[1][2].
Eyes
Tight-fitting Safety Goggles
ANSI Z87.1 or EN 166(EU) compliant
Why: Prevents micro-particulates from causing mucosal irritation. Regular safety glasses with side shields are insufficient for fine powders[1].
Body
Flame/Chemical Resistant Lab Coat
100% Cotton or specialized synthetic blend
Why: Prevents accumulation of static electricity which could ignite organic dust clouds[1].
Hood Face Velocity: 80–120 fpm. Respirator: NIOSH/MSHA or EN 149 approved
Why: Aerosolized carbamates pose acute inhalation risks. Respirators are mandatory if handling bulk powder outside a closed system[2][4].
Operational Handling Protocol
This step-by-step methodology is designed as a self-validating system. Do not proceed to the next step unless the current step's validation check is successful.
Phase 1: Pre-Operation Setup
Validate Ventilation: Turn on the chemical fume hood. Validation: Check the digital monitor or use a Kimwipe to visually confirm a continuous inward face velocity of 80–120 feet per minute (fpm)[2].
Clear the Workspace: Remove all incompatible materials, particularly strong oxidizing agents, from the hood[5].
Don PPE: Equip the lab coat, safety goggles, and double-layer nitrile gloves.
Phase 2: Execution & Weighing
Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical container to prevent powder from aggressively clinging to surfaces or aerosolizing[4].
Transfer Technique: Use a clean, non-sparking metallic or anti-static plastic spatula[1]. Keep the container as close to the weighing boat as possible to minimize the drop height, thereby reducing aerosol generation.
Seal Immediately: Once the desired mass is obtained, tightly seal the primary container before removing the weighing boat from the fume hood[6].
Phase 3: Post-Operation Decontamination
Surface Decontamination: Wipe down the balance and fume hood surface with a wet paper towel (using water or a mild alcohol solution) to capture any micro-dust.
Glove Removal: Remove the outer layer of gloves using the "beak method" (pulling the glove inside out) to trap any microscopic chemical residue inside the glove[2]. Wash hands thoroughly with soap and water immediately after final PPE removal[6].
Spill Response & Disposal Plan
In the event of an accidental release, standard sweeping will exacerbate the hazard by creating a highly toxic dust cloud[6]. Follow this specific workflow for carbamate spills.
Emergency spill response workflow for solid carbamate derivatives.
Step-by-Step Spill Cleanup Methodology
Evacuate and Assess: If the spill is outside the fume hood, immediately step back and allow the lab's HVAC system to clear any initial dust. Alert colleagues in the vicinity[6].
Upgrade PPE: If handling a spill outside the hood, you must don a NIOSH-approved respirator (N95 or higher) before approaching the spill zone[4][6].
Containment (No Dry Sweeping):Never use compressed air hoses or dry brooms [6]. These methods will aerosolize the carbamate.
Collection:
For small spills: Dampen a disposable absorbent pad with water or a compatible solvent and gently wipe up the powder[6].
For large spills: Use an explosion-proof vacuum equipped with a HEPA filter designed specifically for hazardous chemical dust[6].
Disposal: Place all recovered product, contaminated wipes, and outer gloves into a sealable, clearly labeled hazardous waste container. Dispose of via an approved hazardous waste management facility in accordance with local environmental regulations (e.g., EPA/RCRA)[2][6].